Benzyl (2-formylphenyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABABUPJKIXZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561466 | |
| Record name | Benzyl (2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127506-06-3 | |
| Record name | Phenylmethyl N-(2-formylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127506-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Benzyl (2-formylphenyl)carbamate
An In-depth Technical Guide to Benzyl (2-formylphenyl)carbamate
Abstract
This compound, also known as 2-(Benzyloxycarbonylamino)benzaldehyde, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive aldehyde moiety with a stable, yet removable, benzyl carbamate-protected amine on an aromatic scaffold. This strategic arrangement makes it a valuable intermediate for the construction of complex heterocyclic systems, particularly those of pharmaceutical relevance. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested synthesis protocol, spectroscopic characterization, and an exploration of its synthetic utility and applications in drug discovery.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of scientific communication. This compound is known by several names, and its structure is key to its reactivity.
-
IUPAC Name: benzyl N-(2-formylphenyl)carbamate
-
Synonym: 2-(Benzyloxycarbonylamino)benzaldehyde
-
Molecular Formula: C₁₅H₁₃NO₃[1]
-
CAS Number: While a dedicated CAS number is not broadly indexed, its identity is confirmed through structural data and its role as a synthetic intermediate.
-
Molecular Weight: 255.26 g/mol [2]
The molecule's architecture features a benzene ring substituted at the 1- and 2-positions with an aldehyde (-CHO) group and a nitrogen atom, respectively. This nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been compiled from crystallographic studies and computational models.
| Property | Value | Source(s) |
| Appearance | Inferred to be a solid at room temperature, likely a crystalline powder. | [2] |
| Molecular Weight | 255.26 g/mol | [2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2/n | [2] |
| Solubility | Soluble in organic solvents like dichloromethane, diethyl ether, and likely soluble in others such as ethyl acetate, THF, and acetone. Moderately soluble in water. | [2][3] |
| Melting Point | Not explicitly reported, but related compounds like Benzyl carbamate have a melting point of 86-89 °C. | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a straightforward N-protection reaction. The choice of reagents and conditions is critical for achieving a high yield and purity, preventing side reactions involving the sensitive aldehyde group.
Experimental Protocol: Synthesis
This protocol is adapted from a reported synthesis used for preparing a sample for single-crystal X-ray analysis.[2]
Objective: To protect the amine group of 2-aminobenzaldehyde with a benzyloxycarbonyl (Cbz) group.
Reagents:
-
2-Aminobenzaldehyde
-
Benzyl chloroformate (Cbz-Cl)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Dry Dichloromethane (DCM)
-
Diethyl ether
-
Distilled water
Procedure:
-
Reaction Setup: Dissolve 2-aminobenzaldehyde (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Place the flask under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (1.0 eq) to the cooled solution. Stir for 20 minutes.
-
Scientist's Insight: DIPEA is a non-nucleophilic base. Its role is to quench the HCl generated during the reaction without competing with the primary amine as a nucleophile, which could otherwise consume the benzyl chloroformate.
-
-
Acylation: Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the solution to warm to room temperature and stir for 2-3 days. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. The crude residue is then subjected to an aqueous work-up. Extract the product using diethyl ether (3x) and wash with distilled water.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of the title compound.
Spectroscopic and Structural Characterization
Validation of the molecular structure is paramount. The following data, primarily from infrared spectroscopy and X-ray crystallography, serves as a fingerprint for this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.[2]
-
~3267 cm⁻¹: N-H stretching vibration of the carbamate.
-
~1726 cm⁻¹: C=O stretching of the carbamate's ester carbonyl group.[2] This is a strong, characteristic peak.
-
~1670 cm⁻¹: C=O stretching of the aromatic aldehyde.[2]
-
~1609, 1533, 1453 cm⁻¹: Aromatic C=C stretching vibrations.[2]
-
~1239 cm⁻¹: C-O stretching of the ester group.[2]
-
-
X-ray Crystallography: A single-crystal X-ray study confirms the molecular connectivity and conformation in the solid state. The analysis revealed an intramolecular N—H···O hydrogen bond between the carbamate N-H and the aldehyde's oxygen atom, which helps to establish a planar conformation.[2] This interaction is a key structural feature influencing the compound's reactivity.
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde is an electrophilic center, while the Cbz-protected amine is stable to many conditions but can be deprotected when needed.
Reactivity of the Aldehyde Group
The formyl group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It can participate in:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary amines.
-
Wittig Reaction: Conversion to an alkene.
-
Cyclization Reactions: Intramolecular reactions with a nucleophile to form heterocyclic rings.
Key Application: Synthesis of Heterocycles
A primary application is as a precursor to nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. For instance, it is used in the synthesis of 3,1-benzoxazin-2-ones .[6]
In a reported method, this compound is treated with an alkyl bromide and a base.[6] The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and alkoxy rearrangement, efficiently constructing the benzoxazinone core in a single step.[6] This highlights the compound's utility in step-economical synthetic strategies.[6]
The aldehyde functionality makes it a valuable building block in multicomponent reactions (MCRs), which are powerful tools for generating libraries of complex molecules for drug discovery screening.[7]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. However, its safety profile can be inferred from its constituent parts: benzyl carbamate and substituted benzaldehydes.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust and contact with skin and eyes.[8][9] Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.[8]
-
Potential Hazards:
-
Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
-
In case of Exposure:
Conclusion
This compound is a strategically designed synthetic intermediate whose value is derived from the interplay between its aldehyde and protected amine functionalities. This guide has outlined its core properties, provided a robust synthesis protocol, and highlighted its application in the construction of complex molecular architectures relevant to pharmaceutical and chemical research. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the laboratory.
References
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Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. (2023). RSC Publishing. Available at: [Link]
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This compound. PubChem, National Institutes of Health. Available at: [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
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PERU-BALM natural Safety Data Sheet. Carl ROTH. Available at: [Link]
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Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120–o2121. Available at: [Link]
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Synthesis of Benzyl{[[2-(o-fluorobenzoyl)-4-nitrophenyl]carbamoyl]methyl}carbamate. PrepChem. Available at: [Link]
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Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]
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An In-depth Technical Guide to Benzyl (2-formylphenyl)carbamate: Synthesis, Properties, and Applications in Heterocyclic Chemistry
This technical guide provides a comprehensive overview of Benzyl (2-formylphenyl)carbamate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its synthesis, physicochemical properties, and significant applications, particularly in the construction of bioactive heterocyclic scaffolds.
Core Compound Identification
This compound is a bifunctional organic molecule that serves as a valuable building block in multi-step organic synthesis.
The structure combines a carbamate protecting group with a reactive aldehyde functionality on a phenyl ring, making it a versatile precursor for a range of chemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | [1][3][4] |
| Molecular Weight | 255.27 g/mol | [1] |
| Appearance | Colorless crystals | [3] |
| Melting Point | Not explicitly stated in the search results. | |
| Solubility | Soluble in common organic solvents like dichloromethane and diethyl ether. | [3] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands at 1726 cm⁻¹ (C=O, ester), 1670 cm⁻¹ (C=O, aldehyde), and various bands corresponding to aromatic C-H and C=C bonds (1609, 1533, 1453 cm⁻¹), as well as a C-O stretching band at 1239 cm⁻¹.[3]
Synthesis of this compound
The synthesis of this compound is achieved through the protection of 2-aminobenzaldehyde with benzyl chloroformate. This procedure effectively masks the amine functionality, allowing for selective reactions at the aldehyde group in subsequent steps.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on the synthesis described in the crystallographic study of the compound.[3]
Materials:
-
2-Aminobenzaldehyde
-
Benzyl chloroformate
-
N,N-diisopropylethylamine
-
Dry Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Distilled water
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Ice bath
-
Magnetic stirrer
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in dry dichloromethane under an inert atmosphere (argon), add N,N-diisopropylethylamine (1.0 eq) while stirring in an ice bath.
-
After 20 minutes, add benzyl chloroformate (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 3 days. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the crude solution under reduced pressure.
-
Perform an aqueous work-up by extracting the residue with diethyl ether and washing with distilled water.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification of the crude product by a suitable method (e.g., column chromatography or recrystallization) affords pure this compound.
Applications in Drug Development and Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of N-alkyl-3,1-benzoxazin-2-ones.[5] This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.[5]
Synthesis of N-alkyl-3,1-benzoxazin-2-ones
A practical and step-economical protocol has been developed to prepare N-alkyl-3,1-benzoxazin-2-one derivatives from this compound via a one-step alkylation/alkoxy rearrangement.[5] This reaction is significant as it constructs three new chemical bonds and one ring in a single step.[5]
Reaction Mechanism:
The proposed mechanism involves the initial N-alkylation of the carbamate, followed by an alkoxide-induced intramolecular cyclization.[5] The alkoxide, which can be generated from the partial decomposition of the carbamate under basic conditions, acts as a catalyst in this process.[5]
Caption: Proposed mechanism for the formation of N-alkyl-3,1-benzoxazin-2-ones.
Relevance to Drug Discovery
The 3,1-benzoxazin-2-one scaffold is a valuable pharmacophore. For instance, Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS, features this heterocyclic core.[5] The synthetic accessibility of N-alkyl-3,1-benzoxazin-2-ones from this compound makes this an attractive route for the generation of analog libraries for drug discovery programs targeting viral enzymes and other biological targets. Other compounds containing this moiety have shown activity as oxytocin receptor antagonists.[5]
Potential Biological Signaling Pathway Involvement
As N-alkyl-3,1-benzoxazin-2-ones derived from this compound include compounds with anti-HIV activity, a relevant biological pathway to consider is the inhibition of HIV reverse transcriptase.
Caption: Inhibition of HIV reverse transcriptase by N-alkyl-3,1-benzoxazin-2-one derivatives.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[6]
-
Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the presence of two key functional groups, a protected amine and an aldehyde, make it an ideal starting material for the construction of complex heterocyclic molecules. The development of a one-step synthesis of N-alkyl-3,1-benzoxazin-2-ones from this carbamate highlights its importance in medicinal chemistry and drug discovery, providing an efficient pathway to a class of biologically active compounds. Researchers and scientists in these fields will find this compound to be a useful tool in the synthesis of novel chemical entities with therapeutic potential.
References
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Tian, G., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. RSC Advances. [Link]
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Cole-Parmer. Material Safety Data Sheet. [Link]
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PubChem. Benzyl (3,5-difluoro-4-formylphenyl)carbamate. [Link]
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Carl ROTH. Safety data sheet. [Link]
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Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120-o2121. [Link]
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Journal of Organic Chemistry. Three-Way Chemodivergent Derivatization of Non-Activated 2‑Arylphenyl Benzyl Ethers. [Link]
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Spectroscopic Profile of Benzyl (2-formylphenyl)carbamate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl (2-formylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and field-proven insights.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates a carbamate linkage, a versatile functional group in medicinal chemistry and materials science, and an aromatic aldehyde, a key precursor for a multitude of chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, which are critical for its application in further synthetic endeavors. This guide provides a detailed examination of its spectroscopic signature.
The molecular structure of this compound, presented below, dictates its characteristic spectroscopic behavior. The interplay between the benzyl carbamate and the ortho-formylphenyl moieties gives rise to a unique set of signals in NMR, distinct vibrational modes in IR, and specific fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their environment, providing a molecular fingerprint.
Experimental Protocol: Acquiring the IR Spectrum
A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.[1][2]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The resulting powder is compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically acquired first to correct for any atmospheric and instrumental variations.[2]
Data Presentation and Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3288 | N-H Stretch (carbamate) | Medium |
| 1726 | C=O Stretch (carbamate ester) | Strong |
| 1670 | C=O Stretch (aldehyde) | Strong |
| 1609, 1533, 1453 | C=C Stretch (aromatic) | Medium |
| 1239 | C-O Stretch (ester) | Strong |
Data sourced from Acta Crystallographica Section E.[3]
The presence of a sharp band at 3288 cm⁻¹ is indicative of the N-H stretching vibration of the carbamate group. The two strong carbonyl absorptions at 1726 cm⁻¹ and 1670 cm⁻¹ are diagnostic for the carbamate ester and the aromatic aldehyde, respectively. The distinct aromatic C=C stretching vibrations are observed in the 1609-1453 cm⁻¹ region. The strong band at 1239 cm⁻¹ corresponds to the C-O stretching of the ester functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Experimental Protocol: NMR Sample Preparation and Analysis
High-resolution NMR spectra are typically acquired in a suitable deuterated solvent.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Data and Interpretation
Based on the structure of this compound and data from analogous compounds, the following ¹H NMR chemical shifts are predicted.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~8.5 - 7.2 | m | 9H | Aromatic protons (benzyl and phenyl rings) |
| ~5.2 | s | 2H | Benzylic protons (-CH₂-) |
| ~9.0 (broad) | s | 1H | Carbamate proton (-NH-) |
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear as a complex multiplet. The benzylic protons will likely be a sharp singlet, and the carbamate proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~153 | Carbamate carbonyl carbon (-NHCOO-) |
| ~140 - 120 | Aromatic carbons |
| ~67 | Benzylic carbon (-CH₂-) |
The aldehyde carbonyl carbon is expected at a very downfield chemical shift. The carbamate carbonyl will be at a slightly more upfield position. The aromatic carbons will resonate in the typical range of 120-140 ppm, and the benzylic carbon will appear around 67 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry Analysis
Electron Ionization (EI) is a common technique for the mass analysis of relatively small organic molecules.
Step-by-Step Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular weight of this compound (C₁₅H₁₃NO₃) is 255.27 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 255. Key fragmentation pathways for aromatic aldehydes and benzyl carbamates will dictate the observed fragment ions.[5][6]
| m/z | Proposed Fragment Ion |
| 255 | [M]⁺ (Molecular ion) |
| 226 | [M - CHO]⁺ |
| 148 | [M - C₇H₇O]⁺ |
| 121 | [C₇H₅O₂]⁺ (2-formylphenoxycarbonyl ion) |
| 108 | [C₇H₈O]⁺ (benzyl alcohol radical cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
The fragmentation is likely to be initiated by cleavage of the relatively weak bonds, such as the C-O bond of the benzyl ester and the C-C bond of the formyl group. The formation of the tropylium ion at m/z 91 is a very common and stable fragment for benzyl-containing compounds.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of IR, NMR, and MS provides a comprehensive and unambiguous characterization of this compound. The infrared spectrum confirms the presence of the key functional groups: the N-H and C=O of the carbamate, the aldehydic C=O, and the aromatic rings. ¹H and ¹³C NMR spectroscopy would provide detailed information about the proton and carbon environments, allowing for the complete assignment of the molecular structure. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers, ensuring the confident identification and utilization of this important synthetic intermediate.
References
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Retrieved from [Link]
-
University of California, Irvine. Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. Benzyl N-(2-formylphenyl)carbamate. (2007). Retrieved from [Link]
-
NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. (2022). Retrieved from [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Retrieved from [Link]
-
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-
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Sources
Crystal structure of Benzyl (2-formylphenyl)carbamate
An In-Depth Technical Guide to the Crystal Structure of Benzyl (2-formylphenyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the synthesis, crystallization, and single-crystal X-ray diffraction study of this compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. We delve into the detailed experimental protocols, offering insights into the causality behind methodological choices. The molecular structure is characterized by a significant intramolecular N—H⋯O hydrogen bond, which dictates its conformation. The crystal packing is further stabilized by weak C—H⋯π interactions, forming a cohesive supramolecular architecture. All crystallographic data, molecular interactions, and experimental workflows are presented in detail, adhering to the highest standards of scientific integrity and providing a self-validating framework for understanding this compound's solid-state structure.
Introduction
This compound, with the chemical formula C₁₅H₁₃NO₃, is a significant organic compound that serves as a versatile intermediate in synthetic chemistry.[1] The carbamate functional group is a prevalent structural motif in medicinal chemistry, known for enhancing the biological activity and pharmacokinetic properties of various compounds.[2] Carbamate derivatives are integral to the synthesis of numerous therapeutic agents, including antiepileptics and HIV-integrase inhibitors.[2][3]
The benzyl carbamate moiety, in particular, is widely employed as a protecting group for amines in multi-step organic synthesis due to its stability and selective cleavability.[4] The presence of a formyl group ortho to the carbamate linkage in the title compound introduces a reactive site for further molecular elaboration, making it a valuable precursor for constructing more complex heterocyclic systems, such as 3,1-benzoxazin-2-ones.[5]
Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting a compound's physical properties, stability, and potential polymorphism. Single-crystal X-ray diffraction stands as the definitive method for elucidating this structure. This guide provides an in-depth examination of the crystal structure of this compound, detailing the synthesis, crystallization, and crystallographic analysis. We will explore the nuanced interplay of intramolecular and intermolecular forces that govern its molecular conformation and crystal packing.
Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section outlines the robust protocols for achieving both.
Synthesis of this compound
The synthesis is predicated on the nucleophilic attack of the amine group of 2-aminobenzaldehyde on the electrophilic carbonyl carbon of benzyl chloroformate. The use of a weak base is critical to neutralize the HCl generated in situ, driving the reaction to completion without promoting unwanted side reactions.
Experimental Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzaldehyde (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). The choice of DCM as a solvent is strategic due to its inertness and ability to dissolve both the starting material and the product, facilitating a homogeneous reaction environment.
-
Base Addition: Add triethylamine (5.5 mmol, 1.1 equivalents) to the solution. Triethylamine acts as an acid scavenger, sequestering the HCl byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Acylation Step: Cool the flask to 0 °C in an ice bath. This temperature control is crucial to moderate the exothermic reaction and prevent potential side-product formation. Add benzyl chloroformate (5.0 mmol) dropwise to the stirred solution over 15 minutes.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield this compound as a crystalline solid.
-
Synthesis Workflow Diagram:
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- 5. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of Benzyl (2-formylphenyl)carbamate
Introduction
Benzyl (2-formylphenyl)carbamate is a molecule of significant interest in contemporary drug discovery and development, integrating key structural motifs that are prevalent in a wide array of pharmacologically active agents. Its unique architecture, featuring a carbamate linkage, an aromatic phenyl ring, and a reactive aldehyde group, presents a distinct physicochemical profile that necessitates a thorough understanding for its effective application. This guide provides a comprehensive exploration of the solubility and stability of this compound, offering both theoretical predictions and detailed experimental protocols. The insights contained herein are intended to empower researchers, scientists, and drug development professionals to adeptly handle, formulate, and analyze this compound, thereby accelerating research and development timelines.
I. Physicochemical Properties and Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound.[1] The molecule's structure suggests a nuanced solubility profile, characterized by both polar and non-polar features.
Predicted Solubility
-
Aqueous Solubility: The presence of a carbamate group, capable of acting as a hydrogen bond donor and acceptor, along with the polar aldehyde group, suggests some potential for aqueous solubility. However, the molecule also possesses two aromatic rings, which are non-polar and will significantly limit its solubility in water. Therefore, this compound is predicted to be poorly soluble in water.
-
Organic Solvent Solubility: The significant non-polar character imparted by the benzyl and phenyl rings indicates that the compound will exhibit good solubility in a range of organic solvents. This is expected to include common solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethyl acetate, and dichloromethane. Solubility in alcohols like methanol and ethanol is also anticipated to be favorable.
A more quantitative prediction of solubility can be achieved through computational methods such as Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with physicochemical properties.[2][3][4][5]
Experimental Determination of Solubility
A systematic approach to experimentally determine the solubility of this compound is essential for accurate formulation development.
Table 1: Proposed Solvents for Solubility Determination
| Solvent Class | Specific Solvents | Expected Solubility | Rationale |
| Aqueous | Purified Water | Low | Predominantly non-polar character. |
| 0.1 M Hydrochloric Acid | Low | The compound lacks a strongly basic functional group for salt formation. | |
| 0.1 M Sodium Hydroxide | Low to Moderate | The carbamate N-H proton is weakly acidic and may show increased solubility at high pH. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO in its solvating properties. | |
| Acetonitrile (ACN) | Moderate to High | Good for compounds with moderate polarity. | |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carbamate and aldehyde groups. |
| Ethanol | High | Similar to methanol. | |
| Non-polar | Dichloromethane (DCM) | High | Effective for dissolving non-polar compounds. |
| Hexane | Low | Unlikely to dissolve the polar functional groups of the molecule. |
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent from Table 1.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
II. Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, provide a systematic way to investigate the intrinsic stability of a drug substance.[6][7][8][9] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9]
Predicted Stability and Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated:
-
Hydrolytic Degradation: The carbamate ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[10][11][12]
-
Acid-catalyzed hydrolysis: This would likely cleave the carbamate bond to yield benzyl alcohol, 2-aminobenzaldehyde, and carbon dioxide.
-
Base-catalyzed hydrolysis: This is also expected to break the carbamate bond, leading to the same primary degradation products. The rate of hydrolysis is generally pH-dependent.[10]
-
-
Oxidative Degradation: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid, forming Benzyl (2-carboxyphenyl)carbamate.[13][14][15] Strong oxidizing agents can further degrade the molecule.
-
Photolytic Degradation: Aromatic aldehydes and carbamates can be susceptible to degradation upon exposure to light.[16][17] The aromatic rings can absorb UV radiation, potentially leading to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition.[18][19][20][21][22] The likely pathway would involve the cleavage of the carbamate bond.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Predicted degradation pathways of this compound.
Experimental Protocol for Forced Degradation Studies
A comprehensive forced degradation study should be conducted to experimentally verify the predicted degradation pathways and to develop a stability-indicating analytical method.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Dry) | - | 60°C | 7 days |
| Thermal (Solution) | - | 60°C | 7 days |
| Photolytic | UV & Visible Light | Room Temperature | Per ICH Q1B |
III. Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products. HPLC is the most common technique for this purpose.[23][24][25]
HPLC Method Development
The goal is to develop an HPLC method that can separate the parent compound, this compound, from all potential degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Utilize a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.
-
Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Below is a workflow diagram for the development and validation of a stability-indicating HPLC method.
Caption: Workflow for stability-indicating HPLC method development.
IV. Conclusion
This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in established chemical principles. The detailed experimental protocols offer a clear roadmap for researchers to empirically determine these critical parameters. A thorough understanding of the physicochemical properties of this molecule is essential for its successful translation from a promising lead compound to a viable therapeutic agent. The methodologies outlined herein will enable the development of robust formulations and analytical methods, ensuring the quality and reliability of data generated in preclinical and clinical studies.
References
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Khan, A. M., & Yalkowsky, S. H. (2014). Predicting the solubility of organic compounds: a review. Journal of Pharmaceutical Sciences, 103(8), 2245-2266.
- Larive, C. K., Lunte, S. M., & Zhong, M. (2015). Handbook of HPLC. CRC press.
- Pala, M., & Tabrizi, M. A. (2023). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. In 2023 15th International Conference on Advanced Computer Information Technologies (ACIT) (pp. 1-5). IEEE.
- Patel, K., & Dedania, Z. (2021). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmaceutical Sciences and Research, 13(2), 116-121.
- Rani, S., & Singh, R. (2020). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics, 12(5), 34-40.
- RSC. (n.d.). Oxidation of aldehydes and ketones. Chemguide.
- Sinko, P. J. (2020). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
- University of Toronto. (n.d.). Solubility of Organic Compounds.
- Völgyi, G., Baka, E., & Takács-Novák, K. (2010). Experimental and theoretical studies on the pH-dependent solubility of aripiprazole. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 643-650.
- Waterloo, University of. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Zanon, J., & Alves, G. M. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 265-271.
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The Pivotal Role of the Carbamate Group in the Reactivity and Application of Benzyl (2-formylphenyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (2-formylphenyl)carbamate is a molecule of significant interest in synthetic organic chemistry and drug discovery, primarily owing to the intricate interplay between its constituent functional groups. The carbamate moiety, often perceived merely as a protecting group, plays a multifaceted and directive role in modulating the reactivity of the ortho-formyl group. This guide elucidates the critical functions of the carbamate group, encompassing intramolecular interactions, its role as a precursor to reactive intermediates, and its utility in the synthesis of diverse heterocyclic scaffolds. Through a detailed exploration of its structural features, mechanistic pathways, and synthetic applications, this document provides a comprehensive resource for professionals engaged in the fields of chemical synthesis and medicinal chemistry.
Introduction: Beyond a Simple Protecting Group
The utility of the carbamate functional group, particularly the benzyloxycarbonyl (Cbz) group, as a robust protecting strategy for amines is well-established in organic synthesis.[1] However, in the context of this compound, its role transcends this conventional function. The strategic placement of the carbamate ortho to a formyl group on an aromatic ring gives rise to a unique chemical environment where the two functionalities engage in a synergistic interplay. This interaction dictates the molecule's conformation, influences the electrophilicity of the aldehyde, and provides a pathway for elegant and efficient construction of complex heterocyclic systems. This guide will delve into the nuanced roles of the carbamate group in this specific molecular architecture, highlighting its importance as a key control element in chemical transformations.
Structural and Physicochemical Properties
The chemical behavior of this compound is fundamentally governed by its three-dimensional structure and the electronic properties of its functional groups.
Crystal Structure and Intramolecular Interactions
X-ray crystallographic analysis of this compound reveals a key structural feature: the presence of an intramolecular hydrogen bond between the carbamate N-H proton and the oxygen atom of the formyl group.[2] This interaction plays a significant role in establishing the molecule's conformation in the solid state.[2] This hydrogen bond likely persists in non-polar solvents, influencing the molecule's reactivity in solution by holding the two functional groups in close proximity.
Table 1: Key Crystallographic Data for this compound [2]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.5862 (8) |
| b (Å) | 6.7950 (4) |
| c (Å) | 15.8427 (10) |
| β (°) | 108.386 (1) |
| Intramolecular N-H···O distance (Å) | --- |
Spectroscopic Characteristics
The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of both the carbamate and formyl functionalities.
Table 2: Key IR Absorption Bands for this compound [2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| 1726 | C=O stretch (carbamate) |
| 1670 | C=O stretch (aldehyde) |
| 1609, 1533, 1453 | Aromatic C=C stretch |
| 1239 | C-O stretch |
The presence of the intramolecular hydrogen bond can influence the vibrational frequencies of both the N-H and C=O (formyl) groups, often leading to a shift to lower wavenumbers compared to analogous compounds lacking this interaction.
The Directive Role of the Carbamate Group in Chemical Transformations
The carbamate group in this compound is not a passive bystander; it actively participates in and directs the course of chemical reactions involving the adjacent formyl group. This directive influence is most prominently observed in cyclization reactions, often proceeding through the formation of a key reactive intermediate.
The N-Acyliminium Ion: A Key Reactive Intermediate
Under acidic conditions, or in the presence of a Lewis acid, the carbamate group can be activated to form a highly electrophilic N-acyliminium ion.[3][4] The formation of this intermediate is a pivotal step in many of the cyclization reactions of this compound.
The generation of the N-acyliminium ion can be initiated by protonation or coordination of a Lewis acid to the carbamate carbonyl oxygen, followed by loss of a leaving group or by reaction of the formyl group to generate a transient species that facilitates cyclization.
Caption: Synthetic Pathway to N-Alkyl-3,1-benzoxazin-2-ones.
This reaction highlights the carbamate group's dual role: first as a protecting group for the amine, and second as a reactive handle that enables the construction of a new heterocyclic ring.
Synthetic Applications and Relevance in Drug Discovery
The unique reactivity profile of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds that are of interest in medicinal chemistry and materials science.
Precursor to Quinazolines and Related Heterocycles
While direct synthesis of quinazolines from this compound requires deprotection of the carbamate to liberate the free amine, the carbamate serves as a stable and easily handled precursor to the often less stable 2-aminobenzaldehyde. The synthesis of quinazolines from 2-aminobenzaldehyde derivatives is a well-established and versatile method for accessing this privileged heterocyclic scaffold. [5][6][7]
Access to Benzoxazinones
As detailed previously, this compound is an excellent starting material for the synthesis of 3,1-benzoxazin-2-ones. [8]These heterocycles are present in a number of biologically active natural products and pharmaceutical agents. [8]The ability to construct this ring system efficiently from a readily available precursor underscores the synthetic utility of the title compound.
Experimental Protocols
The following protocols are illustrative of the synthesis and reactivity of this compound.
Synthesis of this compound
[2] Step-by-Step Methodology:
-
Dissolve 2-aminobenzaldehyde (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 eq) dropwise to the stirred solution.
-
Slowly add benzyl chloroformate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic Scheme for this compound.
Synthesis of N-Prenyl-3,1-benzoxazin-2-one from this compound
[8] Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
Add prenyl bromide (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
The reaction proceeds via N-alkylation followed by an intramolecular cyclization and alkoxy rearrangement.
-
Work up the reaction by quenching with a proton source (e.g., water or saturated ammonium chloride solution) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-prenyl-3,1-benzoxazin-2-one.
Conclusion
The carbamate group in this compound is far more than a simple amine protecting group. Its strategic placement ortho to a formyl group enables a powerful intramolecular hydrogen bond that influences the molecule's conformation and reactivity. This proximity facilitates intramolecular cyclization reactions, often through the formation of a highly reactive N-acyliminium ion intermediate. This unique interplay between the carbamate and formyl groups provides a versatile and efficient platform for the synthesis of valuable heterocyclic scaffolds, such as benzoxazinones, which are of significant interest in drug discovery and development. A thorough understanding of the directive role of the carbamate group in this molecular context is crucial for harnessing its full synthetic potential.
References
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o2120–o2121. [Link]
-
Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, (2023). [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Yao, X., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 738021. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Carbamate Protective Groups. Chem-Station. (2014). [Link]
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Maryanoff, B. E., Zhang, H.-C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1628. [Link]
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Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and related intermediates. Tetrahedron, 56(24), 3817–3856. [Link]
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Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. (2023). [Link]
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Hubert, J. C., Wieringa, J. H., & Speckamp, W. N. (1972). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Tetrahedron, 28(11), 2577-2589. [Link]
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Theoretical calculations on Benzyl (2-formylphenyl)carbamate structure
An In-Depth Technical Guide: Theoretical Calculations on the Structure and Reactivity of Benzyl (2-formylphenyl)carbamate
Abstract
This compound is a molecule of significant interest due to its unique structural features, including a carbamate linkage, an aromatic aldehyde, and a flexible benzyl group. This combination of functional groups suggests a rich chemical reactivity and potential for biological interactions. Understanding the molecule's conformational preferences, electronic landscape, and interaction potential is paramount for its application in materials science and drug development. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of this compound. We will explore the application of Density Functional Theory (DFT) for geometry optimization and reactivity prediction, Molecular Docking for simulating protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) modeling for predicting biological activity. This document serves as a technical resource for researchers and scientists, offering both foundational principles and practical, step-by-step protocols.
Introduction: The Rationale for Computational Scrutiny
Computational chemistry provides a powerful lens through which we can understand and predict the behavior of molecules, complementing and often guiding laboratory experiments.[1] For a molecule like this compound (C₁₅H₁₃NO₃), theoretical calculations allow us to explore its properties at an atomic level—an endeavor that is often challenging or impossible through experimental means alone.[2]
The structure features an intramolecular hydrogen bond between the carbamate N-H group and the formyl oxygen, which significantly influences its conformation.[3] This, combined with the steric and electronic effects of the benzyl and phenyl rings, creates a complex potential energy surface. Theoretical calculations are indispensable for:
-
Determining the most stable three-dimensional structure (global minimum conformation).
-
Mapping the electron distribution to identify reactive sites.
-
Predicting spectroscopic properties for comparison with experimental data.
-
Simulating its interaction with biological macromolecules to hypothesize mechanisms of action.
This guide will proceed by first establishing the molecule's ground state structure and electronic properties using DFT, followed by an exploration of its potential as a bioactive ligand through molecular docking and QSAR studies.
Part I: Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of molecules, offering an excellent balance between accuracy and computational cost.[4] It is particularly well-suited for studying organic molecules like carbamate derivatives.[5][6][7]
2.1. Core Objective: From Geometry to Reactivity
The primary goal of our DFT analysis is to establish a validated, low-energy conformation of this compound and use this structure to compute a series of electronic descriptors. These descriptors, in turn, allow us to predict the molecule's stability, reactivity, and kinetic properties.
2.2. Causality in Method Selection: The B3LYP/6-311+G(d,p) Approach
The choice of a specific DFT functional and basis set is critical for obtaining reliable results.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately modeling organic systems, including geometry, vibrational frequencies, and electronic properties.[5][8]
-
Basis Set (6-311+G(d,p)): This basis set provides a flexible description of the electron distribution. The '6-311' indicates a triple-zeta quality for valence electrons. The '+' adds diffuse functions to better describe lone pairs and anions, while '(d,p)' adds polarization functions to allow for non-spherical electron distributions, crucial for accurately modeling bonding.[6][9]
2.3. Self-Validating Protocol: Geometry Optimization and Frequency Analysis
A computational protocol must be self-validating. For structural calculations, this is a two-step process: geometry optimization followed by a frequency calculation.
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.
-
Geometry Optimization:
-
Frequency Analysis:
-
Input Command: #p B3LYP/6-311+G(d,p) freq.
-
Purpose: This calculation is performed on the optimized geometry. It computes the second derivatives of the energy with respect to atomic positions.
-
Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural refinement.
-
-
Result Extraction: From the output files, extract the final optimized coordinates, total electronic energy, and vibrational frequencies. The calculated IR spectrum can be compared with experimental data for validation.[5]
Visualization: DFT Workflow Diagram
Below is a diagram illustrating the logical flow of the DFT calculation process.
Caption: Workflow for obtaining a validated molecular structure using DFT.
2.4. Data Presentation: Key Electronic Properties
Once a validated structure is obtained, we can calculate critical electronic descriptors that govern reactivity.
| Descriptor | Calculated Value (a.u.) | Significance |
| Total Energy | Value | Represents the molecule's stability; lower energy indicates higher stability. |
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Value | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A large gap implies high stability. |
| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
(Note: Actual values would be populated from the calculation output file.)
2.5. Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
-
FMO Analysis: The HOMO is likely localized on the electron-rich phenyl and carbamate groups, indicating these are primary sites for electrophilic attack. The LUMO is expected to be centered on the electron-deficient formyl group and the adjacent ring, marking it as the site for nucleophilic attack.[6]
-
MEP Map: This provides a visual confirmation of the FMO analysis. It maps the electrostatic potential onto the electron density surface. Red regions (negative potential) indicate electron-rich areas (e.g., carbonyl oxygens), while blue regions (positive potential) denote electron-poor areas (e.g., the formyl proton and the N-H proton), providing a clear guide to the molecule's reactive behavior.
Part II: Simulating Biological Interactions with Molecular Docking
Given that many carbamate-containing molecules act as enzyme inhibitors, molecular docking is a crucial technique to predict how this compound might bind to a protein target.[9][12] This in silico method predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[13][14]
3.1. Core Objective: Predicting Binding Mode and Affinity
We aim to dock this compound into the active site of a plausible enzyme target—for this example, we'll consider Acetylcholinesterase (AChE), a common target for carbamates.[9] The goal is to obtain a binding energy score and visualize the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Part I.
-
Assign appropriate atom types and partial charges (e.g., Gasteiger charges). This is a critical step for the scoring function to work correctly.
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., human AChE) from the Protein Data Bank (PDB).
-
Remove all non-essential components: water molecules, co-crystallized ligands, and co-factors.[14]
-
Add polar hydrogen atoms and assign partial charges to the protein atoms.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site (catalytic active site) of the enzyme. The docking algorithm will confine its search for binding poses within this box.
-
-
Docking Simulation:
-
Software: AutoDock Vina, Molegro Virtual Docker, etc.[9]
-
The software will systematically explore different conformations of the ligand within the grid box, evaluating the energy of each pose using its scoring function.
-
-
Analysis of Results:
-
The primary output is a ranked list of binding poses with their corresponding binding affinity scores (typically in kcal/mol). The most negative score represents the most favorable predicted binding mode.
-
Visualize the top-ranked pose using software like PyMOL or Chimera to identify key intermolecular interactions between the ligand and protein residues. Look for hydrogen bonds, hydrophobic contacts, and π-π stacking, which are crucial for stable binding.[15]
-
Visualization: Molecular Docking Workflow Diagram
Caption: Step-by-step workflow for a typical molecular docking study.
Part III: Predicting Biological Activity with QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the structural or physicochemical properties of a set of molecules with their biological activity.[16] If we had a series of related carbamate derivatives with known activities, we could build a QSAR model to predict the activity of this compound.
4.1. Core Objective: Building a Predictive Model
The goal is to develop a statistically significant mathematical equation that relates calculated molecular descriptors (independent variables) to a known biological activity (dependent variable).
QSAR Protocol Outline
-
Data Set Collection: Assemble a data set of structurally similar compounds with experimentally measured biological activity against a specific target.
-
Structure Optimization & Descriptor Calculation: For each molecule in the set, perform DFT calculations (as in Part I) to obtain a consistent, optimized geometry. From these structures, calculate a wide range of molecular descriptors (e.g., electronic, topological, quantum-chemical).[6]
-
Model Development: Use statistical software to perform multiple linear regression (MLR) or other machine learning methods to build an equation of the form:
-
Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
-
-
Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external (using a test set of molecules not included in model training) validation techniques to ensure its predictive power and avoid overfitting.
-
Prediction: Use the validated QSAR model to predict the biological activity of this compound by calculating its relevant descriptors and inputting them into the model equation.
Visualization: QSAR Workflow Diagram
Caption: A generalized workflow for developing a QSAR model.
Conclusion: A Computationally-Informed Perspective
This guide has outlined a multi-faceted computational approach to characterizing this compound. Through the synergistic application of Density Functional Theory, molecular docking, and QSAR principles, we can move from basic structural elucidation to the prediction of complex chemical and biological behavior. DFT calculations provide a fundamental understanding of the molecule's stable conformation and electronic reactivity. Molecular docking bridges the gap between its structure and potential function by simulating interactions with a biological target. Finally, QSAR provides a framework for quantitatively predicting its activity based on these fundamental properties. These theoretical calculations are not merely academic exercises; they are indispensable tools in modern research that accelerate discovery, optimize molecular design, and provide profound insights at the atomic level, guiding future experimental work for researchers, scientists, and drug development professionals.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Benzyl (2-formylphenyl)carbamate in Modern Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (2-formylphenyl)carbamate is a meticulously designed bifunctional reagent that serves as a powerful and versatile platform for the construction of nitrogen-containing heterocyclic scaffolds. Its unique architecture, featuring an electrophilic aldehyde ortho to a nucleophilic N-H carbamate, preorganizes the molecule for intramolecular cyclization cascades. The benzyl carbamate moiety not only acts as a stable and reliable protecting group (Cbz) for the aniline nitrogen but also participates directly in novel rearrangement reactions. This guide provides an in-depth exploration of its application, focusing on the synthesis of N-alkyl-3,1-benzoxazin-2-ones and its potential as a precursor for quinazoline derivatives. We present detailed mechanistic insights, step-by-step protocols, and the critical causality behind experimental choices to empower researchers in leveraging this reagent for efficient and innovative synthetic strategies.
Introduction: A Synthon Designed for Cyclization
In the landscape of heterocyclic chemistry, the development of building blocks that offer both stability and predictable reactivity is paramount. This compound (C₁₅H₁₃NO₃) emerges as a superior synthon for exactly this purpose.[1][2] The molecule contains two key functional groups poised for reaction:
-
An Aldehyde (Formyl Group): An electrophilic center susceptible to nucleophilic attack, serving as a key anchor point for ring formation.
-
A Benzyl Carbamate (Cbz-protected Amine): This group serves a dual function. Primarily, it is a robust protecting group for the otherwise reactive 2-amino group, allowing for selective transformations elsewhere in a synthetic sequence.[3] Crucially, the N-H proton is acidic enough to be removed by a suitable base, unmasking the nitrogen's nucleophilicity for intramolecular reactions.
This ortho arrangement is not a coincidence; it is the key to its utility, enabling streamlined access to fused heterocyclic systems that are prevalent in medicinal chemistry and materials science. This document will detail its application in two significant transformations.
Physicochemical Properties and Handling
-
Molecular Formula: C₁₅H₁₃NO₃[1]
-
Molecular Weight: 255.27 g/mol [2]
-
Appearance: Typically an off-white to light beige powder.[3]
-
Structure: An intramolecular N—H⋯O bond contributes to establishing a relatively planar molecular conformation, which can influence its reactivity in solution.[1]
-
Handling: Store in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Application I: Synthesis of N-Alkyl-3,1-benzoxazin-2-ones via Alkylation/Alkoxy Rearrangement
A recently developed and highly innovative application of this compound is its direct conversion to N-alkyl-3,1-benzoxazin-2-ones. This transformation proceeds via a one-step alkylation and a novel alkoxy rearrangement, constructing one ring and three new carbon-heteroatom bonds in a single, highly step-economical operation.[4]
Reaction Overview and Mechanistic Insight
The reaction involves the treatment of this compound with an alkylating agent (e.g., prenyl bromide) in the presence of a strong base like sodium hydride (NaH). Instead of a simple N-alkylation, the reaction proceeds through a fascinating cascade.
Causality Behind the Mechanism:
-
Deprotonation: Sodium hydride, a non-nucleophilic strong base, deprotonates the carbamate nitrogen, creating a highly nucleophilic sodium amide intermediate.
-
N-Alkylation: The resulting amide attacks the alkyl halide (prenyl bromide) in a standard Sₙ2 reaction to form an N-alkylated intermediate.
-
Intramolecular Attack: The N-alkylated carbamate's carbonyl oxygen is now positioned to be attacked intramolecularly by the deprotonated benzyloxy group (formed by the action of the base), or more plausibly, an intermolecular alkoxy transfer occurs. The literature suggests an intermolecular process is at play.[4]
-
Rearrangement and Cyclization: The key step involves the transfer of the alkoxy group, leading to the formation of the six-membered benzoxazinone ring. This process is efficient and showcases the unique reactivity pathway unlocked by this specific substrate.[4]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for N-alkyl-3,1-benzoxazin-2-one synthesis.
Data Summary: Reaction Scope and Conditions
The following table summarizes the reaction conditions and yields for the synthesis of various N-alkyl-3,1-benzoxazin-2-one derivatives from this compound.[4]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Additive | Temp (°C) | Yield (%) |
| 1 | Prenyl Bromide | NaH | DMF | - | 0 to RT | 57 (Deprotected) |
| 2 | Prenyl Bromide | K₂CO₃ | ACN | 15-crown-5 | RT | 75 |
| 3 | Prenyl Bromide | K₂CO₃ | ACN | 15-crown-5, (nBu)₄NI | RT | 80 |
| 4 | Benzyl Bromide | K₂CO₃ | ACN | 15-crown-5, (nBu)₄NI | RT | 78 |
| 5 | Allyl Bromide | K₂CO₃ | ACN | 15-crown-5, (nBu)₄NI | RT | 82 |
Data adapted from Chen, Y., et al. (2023).[4]
Experimental Insight: The initial attempt using NaH in DMF surprisingly led to a deprotected alkylation product, highlighting the nuanced role of the base/solvent system.[4] The switch to potassium carbonate in acetonitrile, particularly with the addition of a phase-transfer catalyst ((nBu)₄NI) and a crown ether to enhance the carbonate's solubility and reactivity, proved optimal for achieving the desired rearrangement and high yields.[4]
Protocol: Synthesis of N-prenyl-3,1-benzoxazin-2-one (Table Entry 3)
This protocol is adapted from the optimized conditions reported in the literature.[4]
Materials:
-
This compound (1a) (0.3 mmol, 76.6 mg)
-
Prenyl bromide (2a) (1.5 equiv., 0.45 mmol, 67.0 mg)
-
Potassium carbonate (K₂CO₃) (3.0 equiv., 0.9 mmol, 124.4 mg)
-
15-Crown-5 (1.0 equiv., 0.3 mmol, 66.1 mg)
-
Tetrabutylammonium iodide ((nBu)₄NI) (0.6 equiv., 0.18 mmol, 66.5 mg)
-
Anhydrous Acetonitrile (ACN) (3.0 mL)
-
Ethyl acetate (EtOAc), Hexane, Saturated aq. NH₄Cl, Brine
-
Magnesium sulfate (MgSO₄)
Equipment:
-
10 mL round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the round-bottom flask, add this compound (1a), potassium carbonate, and tetrabutylammonium iodide.
-
Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar).
-
Add anhydrous acetonitrile (3.0 mL) via syringe, followed by 15-crown-5.
-
Stir the suspension at room temperature for 10 minutes.
-
Add prenyl bromide (2a) dropwise via syringe.
-
Stir the reaction at room temperature for 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:EtOAc) until the starting carbamate spot has been completely consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-prenyl-3,1-benzoxazin-2-one (3a).
Trustworthiness Check: The protocol is self-validating. The use of anhydrous solvent is critical to prevent unwanted side reactions with the base. Monitoring by TLC ensures the reaction is driven to completion, maximizing yield and simplifying purification. The multi-step extraction and wash process effectively removes inorganic salts and additives.
Application II: A Platform for Quinazoline Synthesis
This compound is an ideal precursor for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[5] The core strategy involves reacting the aldehyde with a nitrogen source, followed by intramolecular cyclization. The Cbz-protected amine can either be deprotected first or participate in a more complex cascade.
General Synthetic Strategy
The synthesis of a quinazoline core requires the reaction of the ortho-amino-aldehyde motif with a one-carbon equivalent (if starting from the diamine) or an amine which provides the final nitrogen. A highly efficient approach involves a tandem reaction with an amine source.
Caption: General workflow for quinazoline synthesis.
Proposed Protocol: Synthesis of Quinazoline
This proposed protocol is based on well-established methods for quinazoline synthesis from 2-aminobenzaldehydes, adapted for the Cbz-protected starting material which may undergo in situ deprotection or cyclization under the reaction conditions.[6][7]
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Ammonium acetate (NH₄OAc) (5.0 equiv., 5.0 mmol, 385 mg)
-
Ethanol (EtOH) or Acetic Acid (AcOH) (5 mL)
-
Oxidizing agent (e.g., O₂ balloon, DDQ, or I₂)
Equipment:
-
50 mL round-bottom flask with stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Combine this compound and ammonium acetate in the round-bottom flask.
-
Add the solvent (e.g., glacial acetic acid).
-
Rationale: Acetic acid serves as both a solvent and a catalyst, facilitating imine formation and subsequent cyclization.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 110-120°C) for 4-6 hours.
-
Monitor the reaction by TLC. The intermediate dihydroquinazoline may be observed.
-
Once the cyclization is complete, an oxidizing agent can be introduced to facilitate aromatization to the quinazoline. Alternatively, bubbling air or oxygen through the refluxing solution is often sufficient.[6]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., aq. NaOH or NaHCO₃) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by silica gel column chromatography to obtain the pure quinazoline.
Conclusion
This compound is more than a simple protected amine; it is a strategically designed precursor for complex heterocyclic synthesis. Its pre-organized reactive centers enable efficient and often novel intramolecular reactions, providing rapid access to valuable scaffolds like benzoxazinones and quinazolines. The protocols and mechanistic discussions provided herein demonstrate its utility and offer a foundation for researchers to explore its full potential in the synthesis of novel chemical entities.
References
- The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained.BenchChem. [URL: https://www.benchchem.com/product/b5430]
- Chen, Y., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00810k]
- Quinazoline synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/niementowski-quinazoline-synthesis.shtm]
- MacLeod, A. M., et al. (2017). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b08383]
- Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate.Acta Crystallographica Section E: Structure Reports Online. [URL: https://journals.iucr.org/e/issues/2007/04/00/s1600536807015516/s1600536807015516.pdf]
- Paul, S., & Nanda, S. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review.Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9664560/]
- Qi, X.-X., et al. (2016). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.Chinese Chemical Letters. [URL: https://doi.org/10.1016/j.cclet.2015.08.003]
- This compound.PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14543064]
- Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol in high yield.BenchChem. [URL: https://www.benchchem.com/application-notes/protocol-for-the-synthesis-of-4-quinazolin-2-yl-phenol-in-high-yield]
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- 4. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
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Benzyl (2-formylphenyl)carbamate as a precursor for N-alkyl-3,1-benzoxazin-2-ones
An Application Guide for the Synthesis of N-Alkyl-3,1-benzoxazin-2-ones using Benzyl (2-formylphenyl)carbamate
Introduction: The Significance of the 3,1-Benzoxazin-2-one Scaffold
The 3,1-benzoxazin-2-one moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This structural motif is a core component of numerous compounds exhibiting a wide array of biological activities.[2][3] Notable examples include the non-nucleoside reverse transcriptase inhibitor Efavirenz, used in the treatment of HIV/AIDS, and various oxytocin receptor antagonists.[1] The therapeutic potential of this class of compounds, which extends to antiphlogistic, antibacterial, and hypnotic agents, drives the continued need for efficient and versatile synthetic methodologies.[4]
Traditionally, the synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate-protected 2-aminobenzaldehydes involved multiple steps, often including reduction or organometallic addition followed by a separate cyclization step.[1] This application note details a modern, step-economical approach that leverages this compound as a key precursor in a one-pot alkylation/alkoxy rearrangement cascade to furnish the desired products. This method is distinguished by its operational simplicity and the unique mechanism wherein the benzyl group of the carbamate is reincorporated into the final product, enhancing atom economy.[1]
This guide provides a comprehensive overview of the precursor synthesis, the optimized one-pot protocol for N-alkylation and cyclization, an exploration of the reaction mechanism, and practical insights for researchers in organic synthesis and pharmaceutical development.
Part 1: Synthesis of the Precursor - this compound
The successful synthesis of the target benzoxazinones begins with the preparation of the high-purity precursor, this compound. This compound is synthesized from commercially available 2-aminobenzaldehyde and benzyl chloroformate. The carbamate functionality serves a dual purpose: it protects the aniline nitrogen and contains the benzyl group that will be strategically reincorporated in the subsequent cyclization step.
Experimental Protocol: Precursor Synthesis
Materials:
-
2-Aminobenzaldehyde
-
Benzyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) dropwise to the stirred solution.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture at 0 °C. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.[5]
Part 2: One-Pot Synthesis of N-Alkyl-3,1-benzoxazin-2-ones
This protocol describes a highly efficient one-pot reaction that combines N-alkylation of the carbamate with a novel alkoxy rearrangement and cyclization cascade. This process constructs one ring and three new carbon-heteroatom bonds in a single synthetic operation.[1][6]
Reaction Scheme & Proposed Mechanism
The overall transformation is initiated by the deprotonation of the carbamate nitrogen, followed by alkylation. A crucial alkoxy rearrangement, catalyzed by a small amount of alkoxide generated in situ, facilitates an intramolecular cyclization to yield the thermodynamically stable benzoxazinone product.[1]
Caption: Plausible reaction mechanism for the one-pot synthesis.
The proposed mechanism involves initial N-alkylation to form intermediate 4 . The basic conditions promote the generation of a catalytic amount of alkoxide, which attacks the aldehyde. This is followed by an intramolecular cyclization and rearrangement, where the original benzyloxy group is reincorporated, to form the final N-alkyl-3,1-benzoxazin-2-one 3 .[1]
Optimized Protocol: Alkylation/Rearrangement Cascade
Materials:
-
This compound (1a)
-
Alkyl halide (e.g., Prenyl bromide, Benzyl bromide) (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)
-
Tetrabutylammonium iodide ((nBu)₄NI) (0.6 eq)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1a , 0.3 mmol, 1.0 eq).
-
Add anhydrous toluene (3.0 mL) and cool the resulting solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Add the alkyl halide (1.5 eq) and tetrabutylammonium iodide (0.6 eq) to the suspension.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC indicates consumption of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to afford the pure N-alkyl-3,1-benzoxazin-2-one product.
Data Presentation: Optimization of Reaction Conditions
The choice of solvent and additives is critical for the success of this reaction. Initial attempts using NaH in DMF led primarily to deprotection and undesired side products.[1] The following table summarizes key findings from optimization studies, demonstrating the superiority of toluene as a solvent and the beneficial effect of a phase-transfer catalyst.
| Entry | Base | Solvent | Additive | Temperature (°C) | Yield (%)[1] |
| 1 | NaH | DMF | None | 0 → RT | <5 |
| 2 | tBuOK | Toluene | None | 0 → RT | No reaction |
| 3 | NaH | CH₂Cl₂ | None | 0 → RT | 47 |
| 4 | NaH | Toluene | None | 0 → RT | 41 |
| 5 | NaH | Toluene | (nBu)₄NI (0.6 eq) | 0 → RT | 80 |
Analysis of Causality:
-
Solvent Choice: Protic solvents or highly polar aprotic solvents like DMF were found to be detrimental, leading to decomposition or undesired side reactions.[1] Non-polar solvents like toluene provided a cleaner reaction profile, minimizing the formation of byproducts.[1]
-
Base Selection: Strong, non-nucleophilic hydride bases like NaH were effective. Other strong bases like tBuOK failed to promote the desired reaction, suggesting the specific nature of the hydride base is important for initiating the cascade.[1]
-
Additive Role: The addition of tetrabutylammonium iodide ((nBu)₄NI) significantly enhances the reaction rate and yield.[1] (nBu)₄NI acts as a phase-transfer catalyst and also increases the electrophilicity of the alkyl halide through the Finkelstein reaction, facilitating the initial N-alkylation step which is crucial for the subsequent cyclization.[1]
Part 3: Workflow and Substrate Scope
The versatility of this method allows for the synthesis of a diverse library of N-alkyl-3,1-benzoxazin-2-ones by varying the alkylating agent.
General Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Substrate Scope Insights
The reaction demonstrates good tolerance for a range of alkylating agents.
-
Allylic and Benzylic Halides: Reagents such as prenyl bromide, allyl bromide, and benzyl bromide react efficiently to provide the corresponding N-substituted products in good to excellent yields.
-
Substitutions on the Benzene Ring: The methodology is also applicable to precursors with various substituents on the anthranil aldehyde benzene ring, allowing for further diversification of the final products.[1] This modularity makes the chemistry highly attractive for creating analog libraries for structure-activity relationship (SAR) studies in drug discovery.[1]
Conclusion
The use of this compound as a precursor for a one-pot alkylation/alkoxy rearrangement reaction represents a significant advancement in the synthesis of N-alkyl-3,1-benzoxazin-2-ones. This protocol is characterized by its operational simplicity, high efficiency, and broad substrate scope.[1] By providing a step-economical route to a medicinally important scaffold, this method serves as a valuable tool for researchers and professionals in synthetic chemistry and drug development, facilitating the rapid generation of diverse molecular entities for biological screening.
References
-
Tian, G., Jin, W.-L., Qin, C., & Wang, J. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 21(28), 5857-5861. [Link]
- Hesse, R., et al. (1981). 3,1-benzoxazin-2-ones, their preparation and their use.
-
Asiri, A. M., & Khan, S. A. (2009). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 14(12), 5256-5263. [Link]
-
Tian, G., Jin, W.-L., Qin, C., & Wang, J. (2023). Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. ResearchGate. [Link]
-
Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, E63(5), o2120-o2121. [Link]
-
El-Faham, A., et al. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]
-
Saleh, M. Y., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Borneo Journal of Pharmacy, 7(1), 1-15. [Link]
-
RSC Publishing. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Benzyl (2-formylphenyl)carbamate in Medicinal Chemistry
Part 1: Strategic Overview
1.1: Introduction to Benzyl (2-formylphenyl)carbamate: A Versatile Building Block
This compound is a crystalline organic compound with the chemical formula C₁₅H₁₃NO₃.[1][2] At its core, it is a protected form of 2-aminobenzaldehyde, a key precursor in the synthesis of a multitude of heterocyclic scaffolds of medicinal importance. The inherent instability and propensity for self-condensation of 2-aminobenzaldehyde make its direct use in multi-step syntheses challenging. By masking the reactive amine functionality as a benzyl carbamate, this compound provides a stable, crystalline, and easily handleable solid that serves as a reliable source of 2-aminobenzaldehyde for complex synthetic routes. Its utility lies in its ability to participate in reactions at the formyl group while the protected amine remains inert, or to controllably release the reactive 2-aminobenzaldehyde under specific conditions.
1.2: The Benzyl Carbamate (Cbz) Group: A Pillar of Amine Protection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide synthesis and the generation of pharmaceutical intermediates.[3] Its widespread adoption is due to a favorable combination of stability and selective reactivity. The Cbz group is robust under a variety of conditions, including many basic, acidic, and oxidative environments, allowing for extensive chemical modifications at other parts of the molecule. Crucially, it can be cleaved under mild reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which liberates the free amine, carbon dioxide, and toluene.[3] This orthogonality makes it an indispensable tool for medicinal chemists designing complex synthetic pathways.
1.3: Core Applications in the Synthesis of Privileged Heterocyclic Scaffolds
This compound is a gateway to several classes of biologically active heterocyclic compounds. The presence of ortho-amino and aldehyde functionalities upon deprotection allows for facile cyclization reactions to form fused ring systems. Notably, it is an excellent starting point for the synthesis of:
-
Quinazolinones: A prominent class of heterocycles with a vast range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[4]
-
3,1-Benzoxazin-2-ones: These scaffolds are found in natural products and pharmaceuticals and exhibit various important biological activities.[5]
-
Other fused heterocycles through condensation with various nucleophiles.
This guide will provide detailed protocols and mechanistic insights into the synthesis of this compound and its subsequent application in the construction of medicinally relevant heterocyclic cores.
Part 2: Synthesis and Characterization of this compound
2.1: Rationale and Synthetic Approach
The synthesis of this compound is a straightforward yet crucial first step for its utilization. The protocol involves the protection of the amine group of 2-aminobenzaldehyde using benzyl chloroformate under basic conditions. This reaction transforms the less stable, oily 2-aminobenzaldehyde into a stable, crystalline solid, facilitating purification, storage, and handling.
2.2: Detailed Synthesis Protocol
This protocol is adapted from the procedure described by Walji et al. in Acta Crystallographica Section E[1].
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Protection Reaction: While stirring, add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
2.3: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not explicitly reported, but crystalline at room temperature. | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 5.25 (s, 2H, CH₂), 7.20-7.45 (m, 8H, Ar-H), 7.65 (t, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 8.60 (br s, 1H, NH), 10.00 (s, 1H, CHO) | Predicted |
| IR (KBr) | ν (cm⁻¹): 3250 (N-H), 1726 (C=O, carbamate), 1670 (C=O, aldehyde), 1609, 1533 (Ar C=C) | [1] |
Part 3: Applications in the Synthesis of Bioactive Heterocycles
3.1: Application I: Synthesis of N-Alkyl-3,1-benzoxazin-2-ones
A highly efficient, one-step protocol for the synthesis of N-alkyl-3,1-benzoxazin-2-ones from this compound has been developed, showcasing a modular and step-economical approach to this valuable scaffold.[5]
3.1.1: Rationale and Mechanistic Insight
This reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization with alkoxy rearrangement. The use of this compound is advantageous as the carbamate activates the amine for alkylation and the benzyloxy group serves as a leaving group that is reincorporated into the final product.[5] This elegant reaction constructs three new chemical bonds and one ring in a single step.
Mechanism of Benzoxazinone Formation
Caption: Proposed mechanism for the one-pot synthesis.
3.1.2: Detailed Experimental Protocol
This protocol is adapted from the work of Li et al. in Organic & Biomolecular Chemistry[5].
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add the base (e.g., NaH, 3.0 eq) at 0 °C under an inert atmosphere.
-
Alkylation: Add the alkyl bromide (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-alkyl-3,1-benzoxazin-2-one.
3.1.3: Data Summary of Benzoxazinone Synthesis
| Alkyl Bromide (R-Br) | Base | Solvent | Yield (%) | Reference |
| Prenyl bromide | NaH | DMF | 80 | [5] |
| Benzyl bromide | K₂CO₃ | DMF | 75 | [5] |
| Allyl bromide | NaH | DMF | 78 | [5] |
3.2: Application II: A Gateway to Quinazolinone Synthesis
Quinazolinones are a major class of compounds in medicinal chemistry.[4] this compound serves as an excellent precursor for their synthesis by providing a stable source of 2-aminobenzaldehyde, which can then undergo condensation and cyclization reactions.
3.2.1: Rationale and Synthetic Strategy
The core strategy involves two key stages: the deprotection of this compound to unmask the 2-aminobenzaldehyde, followed by a cyclocondensation reaction with a suitable partner, such as an amine in the presence of an oxidant, or an amide.
General Workflow for Quinazolinone Synthesis
Caption: Two-stage approach to quinazolinone synthesis.
3.2.2: Protocol for Cbz Deprotection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting 2-aminobenzaldehyde can be used immediately in the next step.
3.2.3: Example Protocol for Quinazolinone Synthesis
This is a representative protocol based on common methods for quinazolinone synthesis from 2-aminobenzaldehydes.
-
Reaction Setup: Dissolve the crude 2-aminobenzaldehyde (1.0 eq) from the previous step in a suitable solvent (e.g., ethanol).
-
Amine Addition: Add a primary amine (R-NH₂, 1.1 eq).
-
Oxidative Cyclization: Add an oxidant such as copper(II) acetate or molecular iodine (I₂) and heat the reaction mixture to reflux.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, and perform an appropriate aqueous workup.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired quinazolinone.
Part 4: Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its stability, ease of handling, and the strategic utility of the Cbz protecting group make it a superior alternative to the direct use of 2-aminobenzaldehyde. The protocols detailed herein for the synthesis of benzoxazinones and as a gateway to quinazolinones highlight its practical application in constructing complex, biologically relevant heterocyclic scaffolds. Future research may explore its use in solid-phase synthesis for the generation of combinatorial libraries or in the development of novel, multicomponent reactions to further enhance synthetic efficiency in drug discovery programs.
Part 5: References
-
Li, J., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry. [Link]
-
Google Patents. (2012). WO2012059548A1 - Benzyl-substituted carbamates and use thereof.
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, E63(5), o2120–o2121. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2. [Link]
-
Google Patents. (2016). US9487500B2 - Compounds and compositions thereof.
-
Google Patents. (2017). US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy.
-
Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2022). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2022(2), M1379. [Link]
Sources
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- 2. This compound | C15H13NO3 | CID 14543064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
The Strategic Application of Benzyl (2-formylphenyl)carbamate in the Synthesis of Bioactive Molecules
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of synthons available to the modern chemist, Benzyl (2-formylphenyl)carbamate has emerged as a particularly strategic building block. Its unique bifunctional nature, possessing both a reactive aldehyde and a protected amine, offers a gateway to a diverse array of bioactive molecules, most notably quinazolinones and their derivatives. The presence of the benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen provides a crucial element of control, allowing for selective reactions at the formyl group before revealing the nucleophilic amine for subsequent cyclization steps. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed protocols and mechanistic insights.
Core Principle: The Power of Controlled Cyclization
The primary utility of this compound lies in its ability to participate in controlled, stepwise reactions to form fused heterocyclic systems. The aldehyde functionality serves as an electrophilic handle for initial bond formation, typically through condensation with a primary amine to form a Schiff base. The Cbz-protected amine remains inert during this initial step, preventing unwanted polymerization or side reactions. Subsequent manipulation, often involving an intramolecular cyclization, is then triggered by a specific set of conditions. This controlled approach is paramount in the synthesis of complex molecules where regioselectivity and stereoselectivity are critical.
A prime example of this strategy is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3][4] The general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of quinazolinone derivatives.
Application Note I: Synthesis of Bioactive 2,3-Dihydroquinazolin-4(1H)-ones
This section details a generalized protocol for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, a scaffold present in numerous biologically active compounds. The rationale behind this synthetic route is the facile, often one-pot, condensation and cyclization of this compound with a primary amine.
Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol is a representative example of the synthesis of a dihydroquinazolinone derivative.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas supply
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
Step 1: Condensation and Cyclization
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add aniline (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate N-Cbz-2-phenyl-2,3-dihydroquinazolin-4(1H)-one may precipitate out of solution. If so, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.
Step 2: Deprotection
-
Dissolve the crude or purified intermediate from Step 1 in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
-
Purify the product by recrystallization or column chromatography.
Data Summary:
| Compound | Starting Material | Reagent | Yield (%) |
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | This compound | Aniline | 75-85 (overall) |
Note: Yields are representative and may vary depending on reaction scale and purification efficiency.
Application Note II: A Gateway to Natural Product Scaffolds - The Synthesis of Vasicine Analogues
The quinazoline alkaloid Vasicine, isolated from Adhatoda vasica, is known for its bronchodilatory and antihistaminic activities.[5] this compound serves as an excellent starting point for the synthesis of vasicine analogues, which are of significant interest in medicinal chemistry for the development of new respiratory therapeutics. The core of this synthesis involves the reaction of the building block with a suitable cyclic secondary amine, followed by cyclization and deprotection.
Conceptual Synthetic Pathway to a Vasicine Analogue
The following diagram illustrates a plausible synthetic route to a deoxyvasicine analogue, showcasing the utility of this compound in constructing this important pharmacophore.
Caption: Conceptual pathway to a Deoxyvasicine analogue.
This pathway highlights a two-step process: an initial reductive amination to form the key secondary amine intermediate, followed by an intramolecular cyclization which could be acid-catalyzed, leading to the formation of the tricyclic core of the vasicine analogue after deprotection of the carbamate.
Expert Insights and Experimental Causality
-
The Role of the Cbz Group: The benzyloxycarbonyl (Cbz) group is a robust protecting group for amines. Its stability under a range of conditions allows for selective manipulation of other functional groups, such as the aldehyde in our building block. The Cbz group is readily removed by catalytic hydrogenolysis, a clean and efficient deprotection method that yields the free amine along with toluene and carbon dioxide as byproducts.
-
Catalyst Choice in Condensation: The use of a mild acid catalyst, such as glacial acetic acid, is often sufficient to promote the formation of the Schiff base intermediate in the synthesis of quinazolinones. This is because the aldehyde is already activated by the electron-withdrawing nature of the adjacent carbamate-protected aniline ring.
-
Solvent Selection: The choice of solvent is critical for reaction success. For the condensation step, polar protic solvents like ethanol are often suitable as they can solvate the reactants and the transition state. For the hydrogenolysis step, solvents like methanol or ethyl acetate are commonly used as they are compatible with the palladium catalyst and effectively dissolve the substrate.
Conclusion: A Building Block for Future Discoveries
This compound represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its pre-protected amine and reactive aldehyde functionalities provide a controlled and efficient entry into a wide range of biologically active heterocyclic compounds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers engaged in the synthesis of novel therapeutic agents. The strategic application of this building block will undoubtedly continue to fuel the discovery and development of new and improved medicines.
References
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A vitamin C-based natural deep eutectic solvent for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 14, 2026, from [Link]
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Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. (2010). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis of 2,3‐ dihydroquinazolin‐4(1H)‐ones from the condensation... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Luotonin A: A Lead toward Anti-Cancer Agent Development. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Biogenetic Synthesis of Luotonin F. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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SYNTHESIS OF SOME N-HETROCYCLIC ANALOGS OF VASICINE. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved January 14, 2026, from [Link]
-
Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with o-Aminobenzaldehydes: Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone, and Ruteacarpine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: Synthetic Utility of Benzyl (2-formylphenyl)carbamate
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthetic applications of Benzyl (2-formylphenyl)carbamate. This compound serves as a stable, versatile, and highly valuable starting material for the construction of complex heterocyclic scaffolds. By leveraging the dual reactivity of its aldehyde and protected amine functionalities, it opens efficient pathways to medicinally relevant structures such as quinazolines, quinolines, and benzoxazinones. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key transformations with mechanistic diagrams.
Introduction: The Strategic Advantage of this compound
In the realm of heterocyclic chemistry, 2-aminobenzaldehyde is a cornerstone building block. Its ortho-amino and formyl groups provide a perfect electrophile-nucleophile pairing for a variety of cyclization and condensation reactions, most notably the Friedländer synthesis of quinolines.[1][2] However, the utility of 2-aminobenzaldehyde is hampered by its inherent instability, as it is highly prone to self-condensation.[1]
This compound emerges as an elegant solution to this challenge. It is the N-protected form of 2-aminobenzaldehyde, where the amine is masked with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a classic and robust amine protecting group in organic synthesis, renowned for its stability across a wide range of reaction conditions and its susceptibility to clean removal via methods like catalytic hydrogenation.[3][4][5]
This protection strategy imparts excellent bench-top stability to the molecule, allowing for its storage and handling without degradation.[6] More importantly, it enables chemists to perform selective modifications at other parts of the molecule or to control the timing of the amine's participation in a reaction sequence. This guide will explore the direct use of this protected carbamate in novel rearrangements and its role as a stable precursor in the synthesis of key heterocyclic systems.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₃ | [7] |
| Molecular Weight | 255.27 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 94034-92-1 | [7] |
| Key Structural Features | Phenyl ring, formyl group, Cbz-protected amine | [6] |
Synthesis of the Starting Material
The preparation of this compound is a straightforward procedure involving the reaction of commercially available 2-aminobenzaldehyde with benzyl chloroformate. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing in the reaction.
Protocol 1: Synthesis of this compound[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzaldehyde (1.0 eq) and dissolve in dry dichloromethane (DCM) under an argon atmosphere.
-
Cooling: Cool the solution in an ice bath (0 °C) for 20 minutes.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq) to the cooled solution.
-
Acylation: Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the solution to warm to room temperature and stir for 24-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the crude solution. Perform an aqueous work-up by extracting the product into an organic solvent like diethyl ether and washing with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure title compound.
Application in Heterocycle Synthesis: N-Alkyl-3,1-benzoxazin-2-ones
A recent and compelling application of this compound is in the one-step synthesis of N-alkyl-3,1-benzoxazin-2-ones. This transformation proceeds through an unexpected but highly efficient alkylation/alkoxy rearrangement cascade, constructing a valuable heterocyclic core in a single operation.[8]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the carbamate nitrogen with a strong base, such as sodium hydride (NaH). The resulting anion then undergoes N-alkylation with an alkyl halide (e.g., prenyl bromide). The key insight from control studies is that this N-alkylation occurs first. The subsequent step is a base-mediated intramolecular cyclization where the nitrogen attacks the aldehyde carbonyl. The crucial, non-obvious step is the intermolecular transfer of the alkoxy (benzyloxy) group, which serves as a leaving group during the cyclization and is then reincorporated into the final product. This elegant cascade forms one C-N bond, two C-O bonds, and a new ring in a single synthetic operation.[8]
Caption: Workflow for Benzoxazinone Synthesis.
Optimized Reaction Conditions
The choice of base and solvent system is critical for maximizing the yield of the desired benzoxazinone product while minimizing side reactions, such as deprotection. The table below summarizes the optimization data for the reaction with prenyl bromide.[8]
| Entry | Base | Solvent | Temperature (°C) | Additives | Yield (%) |
| 1 | NaH | DMF | 0 to RT | None | 57 |
| 2 | NaH | THF | 0 to RT | None | 71 |
| 3 | KHMDS | THF | 0 to RT | None | 75 |
| 4 | KHMDS | THF | 0 to RT | 15-crown-5 | 80 |
Data synthesized from the study by Deng, et al.[8]
Protocol 2: Synthesis of 4-Prenyl-4H-benzo[d][1][2]oxazin-2-one[8]
-
Setup: To a flame-dried flask under argon, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C and add potassium bis(trimethylsilyl)amide (KHMDS) (3.0 eq) portion-wise.
-
Additive: Add 15-crown-5 (1.0 eq) to the mixture.
-
Alkylation: Add prenyl bromide (1.5 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-prenyl-3,1-benzoxazin-2-one.
Application as a 2-Aminobenzaldehyde Surrogate: Quinoline Synthesis
The Friedländer synthesis is a fundamental method for constructing the quinoline scaffold, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2] By using this compound, the unstable 2-aminobenzaldehyde can be generated in situ or used after a deprotection step, providing a more reliable and reproducible entry into this important reaction.
The Deprotection-Cyclization Strategy
The Cbz group can be readily cleaved under standard hydrogenolysis conditions (H₂, Pd/C), revealing the free 2-aminobenzaldehyde, which can then be directly subjected to Friedländer conditions without isolation. This one-pot, two-step approach circumvents the handling of the unstable intermediate.
Caption: Friedländer Synthesis Pathway.
Protocol 3: General Protocol for Friedländer Quinoline Synthesis
-
Deprotection: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) while stirring vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Condensation: To the filtrate containing the crude 2-aminobenzaldehyde, add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid).[9]
-
Cyclization: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to 24 hours.[2]
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Summary and Future Outlook
This compound is more than just a protected aldehyde; it is a strategic precursor that offers stability, versatility, and synthetic efficiency. Its ability to participate in novel rearrangement cascades to form complex heterocycles like benzoxazinones demonstrates its value in discovering new chemical transformations.[8] Furthermore, its role as a reliable surrogate for the unstable 2-aminobenzaldehyde streamlines access to foundational heterocyclic cores such as quinolines and quinazolines, which are prevalent in pharmaceuticals and functional materials.[10][11]
Future research may focus on expanding the scope of the alkoxy rearrangement, exploring different protecting groups for tailored reactivity, and applying these protocols in the solid-phase synthesis of compound libraries for high-throughput screening in drug discovery programs. The principles outlined in this guide provide a robust foundation for leveraging this powerful building block in modern organic synthesis.
References
-
Thummel, R. P. (2001). 2-Aminobenzaldehyde. Encyclopedia of Reagents for Organic Synthesis.
-
PrepChem. (n.d.). Synthesis of 2-aminobenzaldehyde.
-
Dommaraju, Y., & Peraka, S. (2015). One-step syntheses of 2-alkyl- and 2,4-dialkyl-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. ResearchGate.
-
Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.
-
Kim, J. N., et al. (2001). An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. The Journal of Organic Chemistry, 66(11), 3979-3982.
-
Yu, Y. M., Huang, Y. N., & Deng, J. (2017). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic Letters, 19(5), 1224-1227.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
-
Grokipedia. (n.d.). Benzyl carbamate.
-
Pen-active. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
-
National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 14543064.
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120-o2121.
-
Google Patents. (n.d.). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
-
Wikipedia. (n.d.). Benzyl carbamate.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
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Application Notes and Protocols: One-Pot Synthesis Involving Benzyl (2-formylphenyl)carbamate
Introduction: The Strategic Advantage of Benzyl (2-formylphenyl)carbamate in One-Pot Syntheses
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the pursuit of efficiency is paramount. One-pot syntheses and multicomponent reactions have emerged as powerful strategies to this end, minimizing purification steps, reducing waste, and accelerating the discovery of novel bioactive molecules.[1][2] this compound has proven to be a versatile and highly valuable building block in this context. Its structure, featuring a nucleophilic carbamate nitrogen and an electrophilic aldehyde in an ortho-relationship, is ingeniously pre-organized for intramolecular cyclization and tandem reactions. The benzyl carbamate moiety not only serves as a stable and readily removable protecting group for the aniline nitrogen but also plays a crucial role in the mechanistic pathways of various transformations.[3][4]
This guide provides an in-depth exploration of a key one-pot synthesis utilizing this compound for the efficient construction of N-alkyl-3,1-benzoxazin-2-ones, a privileged scaffold in medicinal chemistry.[5][6] We will delve into the mechanistic rationale behind the protocol, provide detailed, field-tested experimental procedures, and discuss the broader implications for the synthesis of complex heterocyclic systems.
Part 1: Synthesis of the Key Precursor: this compound
Before embarking on one-pot applications, a reliable synthesis of the starting material is essential. The following protocol outlines the preparation of this compound from commercially available 2-aminobenzaldehyde.
Protocol 1: Synthesis of this compound
Experimental Workflow
Caption: Workflow for this compound Synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminobenzaldehyde | 121.14 | 0.714 g | 5.90 |
| Benzyl Chloroformate | 170.59 | 0.84 mL | 5.90 |
| N,N-Diisopropylethylamine | 129.24 | 1.0 mL | 5.90 |
| Dichloromethane (DCM), dry | - | 50 mL | - |
| Diethyl Ether | - | As needed | - |
| Distilled Water | - | As needed | - |
Step-by-Step Procedure:
-
Dissolve 2-aminobenzaldehyde (0.714 g, 5.90 mmol) in dry dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (Argon or Nitrogen) and cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (1.0 mL, 5.90 mmol) to the stirred solution.
-
Slowly add benzyl chloroformate (0.84 mL, 5.90 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 3 days. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a liquid-liquid extraction using diethyl ether (3 x 15 mL) and distilled water (40 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Part 2: One-Pot Synthesis of N-Alkyl-3,1-benzoxazin-2-ones
This one-pot protocol demonstrates the power of this compound in a tandem N-alkylation/intramolecular cyclization cascade to furnish N-alkyl-3,1-benzoxazin-2-ones. This reaction is remarkable for its step-economy, constructing one ring and three new carbon-heteroatom bonds in a single operation.[5]
Mechanistic Insights
The reaction proceeds through a fascinating sequence involving an intermolecular alkoxy transfer. Control experiments have shed light on the mechanism, revealing that N-alkylation of the carbamate nitrogen occurs first, followed by an intermolecular alkoxy rearrangement that facilitates the ring closure.[5][6]
Caption: Proposed mechanism for the one-pot synthesis.
Protocol 2: One-Pot Synthesis of N-Prenyl-3,1-benzoxazin-2-one
Optimized Reaction Conditions:
| Parameter | Value | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient carbamate deprotonation. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, enhances the reactivity of the nucleophile. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation, then warming promotes the reaction. |
| Equivalents (Alkyl Halide) | 1.5 equiv. | Ensures complete consumption of the starting carbamate. |
| Equivalents (Base) | 3.0 equiv. | Drives the deprotonation equilibrium to completion. |
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 0.3 mmol scale) | Moles (mmol) |
| This compound | 255.27 | 76.6 mg | 0.3 |
| Prenyl Bromide | 149.03 | 51.5 µL | 0.45 (1.5 equiv.) |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 36 mg | 0.9 (3.0 equiv.) |
| N,N-Dimethylformamide (DMF), dry | - | 3.0 mL | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add Sodium Hydride (36 mg, 0.9 mmol).
-
Add dry DMF (3.0 mL) and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (76.6 mg, 0.3 mmol) in a minimal amount of dry DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add prenyl bromide (51.5 µL, 0.45 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-prenyl-3,1-benzoxazin-2-one. An isolated yield of around 80% can be expected under these optimized conditions.[5]
Part 3: Applications and Future Outlook
The one-pot synthesis of N-alkyl-3,1-benzoxazin-2-ones from this compound is a testament to the efficiency of cascade reactions in building molecular complexity. The 3,1-benzoxazin-2-one core is a key structural motif in numerous biologically active compounds, including pharmaceuticals and natural products.[5][6] This protocol provides a modular and step-economical route to access a library of these valuable compounds by simply varying the alkylating agent.
The strategic design of this compound as a precursor for one-pot reactions opens avenues for the synthesis of other important heterocyclic systems. For instance, multicomponent reactions involving this substrate could potentially lead to the rapid assembly of quinazoline and quinazolinone derivatives, which are known for their diverse pharmacological activities.[8][9][10][11] The development of such novel transformations remains a fertile ground for research in synthetic and medicinal chemistry.
References
- Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. RSC Publishing.
- The Chemistry of Benzyl Carbamate: Synthesis and Applic
- Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement.
- One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade str
- Quinazoline synthesis. Organic Chemistry Portal.
- Benzyl N-(2-formylphenyl)carbamate.
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- Synthesis of quinazolinones. Organic Chemistry Portal.
- One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers (RSC Publishing).
- One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.
- One-Pot Synthesis of O-Aryl Carbam
- Synthesis of quinazolinone libraries and derivatives thereof.
- Green Methods for the Synthesis of Bioactive Heterocycles.
- Benzyl carbam
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Application Notes and Protocols: The Strategic Use of Benzyl (2-formylphenyl)carbamate in the Synthesis of Novel HIV-1 Integrase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a clinically validated target for antiretroviral therapy, essential for the viral replication cycle.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of modern combination antiretroviral therapy (cART). The development of novel INSTIs with improved resistance profiles and pharmacokinetic properties remains a high priority in medicinal chemistry. This guide details the strategic application of Benzyl (2-formylphenyl)carbamate, a key synthetic intermediate, in the construction of core scaffolds for potent HIV-1 integrase inhibitors. We provide detailed, field-proven protocols for the synthesis of this key building block and its subsequent elaboration into a representative inhibitor framework, explaining the chemical rationale and mechanistic principles that underpin the synthetic strategy.
Introduction: Targeting the Engine of Viral Integration
HIV-1 integrase is one of three critical viral enzymes, alongside reverse transcriptase and protease. Its function is to catalyze the insertion of the viral DNA into the host cell's genome, a process that is obligatory for establishing a productive and persistent infection.[2] This process occurs in two distinct steps:
-
3'-Processing: The integrase enzyme cleaves a dinucleotide from each 3' end of the linear viral DNA.
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.
Because there is no functional homolog of integrase in human cells, it represents an ideal and highly selective target for antiviral drug development.[1][3] The active site of the integrase enzyme contains two crucial divalent magnesium ions (Mg²⁺) that are essential for its catalytic activity. The most successful class of inhibitors, INSTIs, function by chelating these Mg²⁺ ions, effectively disabling the enzyme and halting the integration process.[4] Approved drugs like Dolutegravir and Bictegravir exemplify this mechanism, containing a characteristic pharmacophore capable of coordinating with these metal ions.
This compound has emerged as a valuable and versatile starting material in this context. Its structure, featuring an ortho-positioned aldehyde and a carbamate-protected amine, provides a pre-organized framework for the efficient construction of complex heterocyclic systems that form the core of many potent INSTIs.[5]
Synthesis of Key Intermediate: this compound
The synthesis of this intermediate is the foundational step. The protocol described below utilizes the reaction of 2-aminobenzaldehyde with benzyl chloroformate to install the stable benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen. This protection strategy is crucial as it prevents the reactive amine from participating in undesired side reactions during subsequent synthetic transformations while allowing for its eventual deprotection under specific conditions.
Protocol 1: Synthesis of this compound
Objective: To synthesize and purify this compound from 2-aminobenzaldehyde.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol |
| 2-Aminobenzaldehyde | 529-23-7 | 121.14 | 5.0 g | 41.27 |
| Benzyl Chloroformate | 501-53-1 | 170.59 | 7.4 mL (8.8 g) | 51.59 |
| Pyridine | 110-86-1 | 79.10 | 4.0 mL (49.5 mmol) | 49.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated NaCl (brine) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (5.0 g, 41.27 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: To the stirred, cold solution, add pyridine (4.0 mL, 49.5 mmol) dropwise. Following this, add benzyl chloroformate (7.4 mL, 51.59 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (2-aminobenzaldehyde) should be consumed.
-
Workup: Quench the reaction by adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a crystalline solid. Expected yield: ~85-95%.
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The PubChem database provides reference data for this compound (CID 14543064).[6]
Synthetic Workflow for the Key Intermediate
Caption: Workflow for the synthesis of this compound.
Application: Construction of a Dihydropyridone-based INSTI Core
With the key intermediate in hand, we can now proceed to construct a heterocyclic core relevant to HIV integrase inhibition. This protocol describes a modified Pictet-Spengler-type reaction followed by oxidation to form a dihydropyridone scaffold, which can act as a bioisostere for the diketo acid (DKA) pharmacophore found in many potent INSTIs.[7][8] The aldehyde and the nitrogen of the carbamate are the key reactive handles for this cyclization.
Protocol 2: Synthesis of a Dihydropyridone Inhibitor Core
Objective: To synthesize a dihydropyridone core structure from this compound and ethyl acetoacetate.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol |
| This compound | 132519-20-1 | 255.26 | 2.55 g | 10.0 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.3 mL (1.3 g) | 10.0 |
| Piperidine | 110-89-4 | 85.15 | 0.1 mL | - |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 84-58-2 | 227.01 | 2.5 g | 11.0 |
Procedure:
-
Knoevenagel Condensation: To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and condenser, add this compound (2.55 g, 10.0 mmol), ethyl acetoacetate (1.3 mL, 10.0 mmol), piperidine (0.1 mL, as catalyst), and 50 mL of toluene.
-
Cyclization: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction involves an initial Knoevenagel condensation between the aldehyde and the active methylene of ethyl acetoacetate, followed by an intramolecular Michael addition and cyclization. Continue refluxing for 6-8 hours until TLC indicates the consumption of the starting carbamate.
-
Solvent Removal: Allow the reaction to cool to room temperature and remove the toluene under reduced pressure.
-
Oxidation: Dissolve the crude residue in 50 mL of fresh DCM. Add DDQ (2.5 g, 11.0 mmol) portion-wise at room temperature. Stir the reaction for 2 hours. The DDQ serves to oxidize the intermediate dihydropyridine ring to the more stable pyridone system, which is critical for establishing the final pharmacophore.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the DDQ byproduct (hydroquinone). Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexane) to afford the target dihydropyridone core.
General Synthetic Pathway to an INSTI Core
Caption: Multi-step synthesis of an INSTI core from the carbamate intermediate.
Mechanism of Inhibition: A Visual Guide
The final inhibitor scaffold, derived from the synthesized core, is designed to mimic the binding of the viral DNA substrate in the integrase active site. The key to its inhibitory activity is the precise spatial arrangement of heteroatoms (typically oxygens) that can chelate the two catalytic Mg²⁺ ions. This action prevents the enzyme from engaging with the viral DNA, thereby blocking the strand transfer reaction.
Caption: Chelation of Mg²⁺ ions in the HIV integrase active site by an INSTI.
Conclusion and Future Perspectives
This compound serves as an exemplary building block for the synthesis of complex heterocyclic systems targeting HIV-1 integrase. The protocols outlined here provide a robust and reproducible pathway for its preparation and subsequent elaboration into a medicinally relevant scaffold. The strategic placement of the aldehyde and protected amine functionalities facilitates efficient cyclization reactions, enabling rapid access to diverse molecular architectures. This approach is highly valuable for researchers in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) in the ongoing effort to develop next-generation antiretroviral agents that can overcome viral resistance and improve patient outcomes.
References
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Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. National Center for Biotechnology Information. [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]
-
Contemporary Medicinal Chemistry Strategies for the Discovery and Development of Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. ACS Publications. [Link]
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Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation. PubMed. [Link]
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Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. National Center for Biotechnology Information. [Link]
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Synthesis of potential HIV integrase inhibitors inspired by natural polyphenol structures. Taylor & Francis Online. [Link]
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Contemporary Medicinal Chemistry Strategies for the Discovery and Development of Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. ResearchGate. [Link]
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A mini-review on integrase inhibitors: The cornerstone of next-generation HIV treatment. ScienceDirect. [Link]
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HIV-1 Integrase Inhibitors: A Review of Their Chemical Development. ResearchGate. [Link]
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BENZYL N-(HYDROXYMETHYL)CARBAMATE. Organic Syntheses. [Link]
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Synthesis of potential HIV integrase inhibitors inspired by natural polyphenol structures. PubMed. [Link]
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Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Royal Society of Chemistry. [Link]
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Approaches to the synthesis of a novel, anti-HIV active integrase inhibitor. PubMed. [Link]
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Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation. MDPI. [Link]
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Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. National Center for Biotechnology Information. [Link]
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De novo design and synthesis of HIV-1 integrase inhibitors. PubMed. [Link]
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The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Okchem. [Link]
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4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. National Center for Biotechnology Information. [Link]
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The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Okchem. [Link]
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Benzyl carbamate. Wikipedia. [Link]
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This compound. PubChem. [Link]
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The Dual-Role Amine Protection Strategy: A Guide to Benzyl (2-formylphenyl)carbamate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. Among the carbamate class of amine protecting groups, Benzyl (2-formylphenyl)carbamate emerges as a reagent of unique potential, offering not only robust protection but also a reactive handle for subsequent molecular elaboration. This guide provides an in-depth exploration of this versatile molecule, from its fundamental principles to detailed, field-tested protocols for its application.
Introduction: Beyond a Simple Mask for Amines
The primary role of a protecting group is to temporarily mask a reactive functional group, rendering it inert to specific reaction conditions while other parts of the molecule are modified. The benzyloxycarbonyl (Cbz or Z) group, a cornerstone of peptide synthesis and general organic chemistry, exemplifies this principle.[1] this compound extends this concept by incorporating a strategically placed aldehyde functionality on the phenyl ring. This "functionalized" protecting group serves a dual purpose: it effectively shields primary and secondary amines while simultaneously introducing a reactive aldehyde for subsequent transformations, such as cyclizations or multicomponent reactions. This integrated approach offers a streamlined pathway to complex molecular architectures, enhancing synthetic efficiency.
The Chemistry of this compound
Synthesis of the Protecting Group
This compound can be synthesized from commercially available 2-aminobenzaldehyde. The reaction involves the treatment of 2-aminobenzaldehyde with benzyl chloroformate in the presence of a base.[2] This straightforward procedure provides the protecting group in good yield.
DOT Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Mechanism of Amine Protection
The protection of a primary or secondary amine with this compound proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbamate. While direct reaction with the carbamate is possible, the more common and efficient method involves the in-situ generation of the corresponding chloroformate or a related activated species. However, for the purpose of this guide, we will focus on the application of the pre-formed this compound as a building block in reactions where the amine is incorporated into a larger structure.
DOT Diagram: Amine Protection Mechanism
Caption: General mechanism of amine protection.
Application Notes and Protocols
The true utility of this compound lies in its application in synthetic strategies that leverage both its protective nature and the reactivity of the formyl group.
Protocol for the Synthesis of N-Alkyl-3,1-benzoxazin-2-ones
A notable application of this compound is in the one-step synthesis of N-alkyl-3,1-benzoxazin-2-ones. This reaction showcases the intramolecular reactivity of the protected amine and the aldehyde.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., toluene), add an alkylating agent (e.g., a prenyl bromide, 1.5 equiv.).
-
Base Addition: Add a strong base such as sodium hydride (NaH, 3.0 equiv.) portion-wise at 0 °C. The use of a crown ether (e.g., 15-crown-5, 1.0 equiv.) and a phase-transfer catalyst (e.g., (nBu)4NI, 0.6 equiv.) can enhance the reaction rate and yield.[3]
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography.
This protocol demonstrates a tandem N-alkylation followed by an intramolecular cyclization, where the carbamate nitrogen attacks the aldehyde, leading to the formation of the benzoxazinone ring system.
DOT Diagram: Synthesis of N-Alkyl-3,1-benzoxazin-2-ones
Caption: Workflow for benzoxazinone synthesis.
Deprotection of the this compound Group
The removal of the this compound protecting group can be achieved under standard conditions for Cbz group cleavage, with catalytic transfer hydrogenation being a particularly mild and efficient method.[4] This method is advantageous as it avoids the use of high-pressure hydrogen gas and is compatible with a wide range of functional groups.
Experimental Protocol for Catalytic Transfer Hydrogenation:
-
Reaction Setup: Dissolve the protected amine in a suitable solvent such as methanol or ethanol.
-
Catalyst and Hydrogen Donor: Add a palladium on carbon catalyst (10% Pd/C) and a hydrogen donor such as ammonium formate or formic acid.[4][5]
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.
Table 1: Comparison of Deprotection Methods for Benzyl Carbamates
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure | Clean, high yielding | Requires specialized equipment, may reduce other functional groups |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate/Formic Acid | Room temperature | Mild, avoids H₂ gas, generally selective | May require optimization of the hydrogen donor |
| Acidic Cleavage | HBr in Acetic Acid | Room temperature | Effective for robust substrates | Harsh conditions, not suitable for acid-sensitive molecules |
| Basic Cleavage | Not generally applicable | - | - | Carbamates are stable to most basic conditions |
The Aldehyde Functionality: A Gateway to Further Synthesis
The presence of the 2-formyl group opens up a plethora of synthetic possibilities. Once the amine is protected, the aldehyde can participate in a variety of reactions, including:
-
Reductive Amination: To introduce a second substituent on the aromatic ring.
-
Wittig Reaction: To form an alkene.
-
Aldol Condensation: To build more complex carbon skeletons.
-
Multicomponent Reactions: Such as the Ugi or Passerini reactions.[6][7]
-
Synthesis of Heterocycles: The aldehyde can serve as a key electrophile in the construction of various heterocyclic ring systems, such as quinazolines.[8][9][10][11]
The ability to perform these transformations on the protected amine allows for the synthesis of complex molecules in a convergent and efficient manner.
Conclusion and Future Perspectives
This compound is more than just a protecting group; it is a bifunctional reagent that enables elegant and efficient synthetic strategies. Its ability to protect amines while providing a reactive handle for further transformations makes it a valuable tool for researchers in organic synthesis and drug development. The protocols and application notes provided herein offer a solid foundation for the utilization of this versatile reagent. Future research will undoubtedly uncover new and innovative applications for this compound, further solidifying its place in the synthetic chemist's toolbox.
References
-
Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Tetrahedron Letters, 26(12), 1381–1384. [Link]
-
Debenzylation of O- and N-benzyl groups was achieved under safe and mild conditions by using B2(OH)4 as an alternative to gaseous hydrogen in the presence of an amphiphilic polystyrene‐poly(ethylene glycol) resin‐supported nano‐palladium catalyst (ARP−Pd) in water. Benzyl groups of a variety of benzylic ethers, esters, carbamates, and amines, inclu... (n.d.). ResearchGate. [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. (2023). RSC Publishing. [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Journal of Chemical Research, Synopses, (7), 108.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
Asif, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna journal of medical biochemistry, 2(1), e17441. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120–o2121. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
- Houben-Weyl Methods of Organic Chemistry, Volume E 22a: Synthesis of Peptides and Peptidomimetics. (2002). Georg Thieme Verlag.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Vankayapathi, M., et al. (2018). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Carbohydrate Research, 170, 1-13. [Link]
-
Kalashnikov, A. I., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(21), 7436. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
-
Molecules. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Reactions of Benzyl (2-formylphenyl)carbamate Derivatives
Foreword
The convergence of palladium catalysis with the versatile chemistry of benzyl (2-formylphenyl)carbamate and its derivatives opens a gateway to the synthesis of a diverse array of nitrogen-containing heterocycles. These scaffolds, particularly quinazolinones and related structures, are of profound interest in medicinal chemistry and materials science due to their wide-ranging biological activities and functional properties. This guide provides an in-depth exploration of key palladium-catalyzed transformations originating from this readily accessible starting material. The protocols detailed herein are designed to be robust and reproducible, grounded in established mechanistic principles of palladium chemistry. We aim to equip researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific rationale to successfully implement these powerful synthetic strategies.
Introduction: The Synthetic Potential of this compound
This compound is a bifunctional substrate primed for intramolecular cyclization. The strategic placement of a nucleophilic carbamate nitrogen and an electrophilic formyl group on an aromatic ring sets the stage for palladium-catalyzed reactions that can be finely tuned to yield either reduced or fully aromatized heterocyclic products. The benzyl carbamate (Cbz) group not only serves as a protecting group for the aniline nitrogen but also influences the electronic and steric environment of the reaction center. The following sections will detail specific palladium-catalyzed protocols for the conversion of this substrate into valuable quinazolinone and dihydroquinazolinone derivatives.
Palladium-Catalyzed Reductive Cyclization: Synthesis of 3-Cbz-3,4-dihydroquinazolin-4-ones
One of the most direct applications of this compound is its intramolecular reductive cyclization to form 3,4-dihydroquinazolinones. This transformation leverages a palladium-catalyzed hydrogen transfer process, where a hydrogen source reduces the initially formed imine intermediate.
Mechanistic Rationale
The reaction is believed to proceed through a cascade mechanism. Initially, the palladium catalyst facilitates the formation of a palladium hydride species from a hydrogen donor. Concurrently, an intramolecular condensation between the formyl group and the carbamate nitrogen occurs, likely acid- or base-catalyzed, to form a cyclic hemiaminal which then dehydrates to a quinazolinone intermediate. This intermediate is then reduced in situ by the palladium hydride to yield the final dihydroquinazolinone product. The overall process is a domino reaction that forms a new heterocyclic ring and a stereocenter in a single operation. A plausible mechanism is outlined below, drawing parallels to palladium-catalyzed reductive cyclizations of related substrates.[1]
Caption: Proposed mechanism for reductive cyclization.
Detailed Experimental Protocol
Reaction: Palladium-Catalyzed Reductive Cyclization of this compound
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |
| This compound | 255 mg | 1.0 | 1.0 |
| Pd(OAc)₂ | 11.2 mg | 0.05 | 0.05 |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 20.6 mg | 0.05 | 0.05 |
| Formic Acid (HCOOH) | 75 µL | 2.0 | 2.0 |
| Triethylamine (Et₃N) | 279 µL | 2.0 | 2.0 |
| Solvent (Toluene) | 10 mL | - | - |
| Temperature | 80 °C | - | - |
| Reaction Time | 12 h | - | - |
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and dppp (20.6 mg, 0.05 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
In a separate vial, prepare a 1:1 mixture of formic acid and triethylamine. Add the formic acid (75 µL, 2.0 mmol) to the triethylamine (279 µL, 2.0 mmol) dropwise with cooling.
-
Add the prepared triethylammonium formate solution to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to afford the 3-Cbz-3,4-dihydroquinazolinone.
Trustworthiness Note: The use of a phosphine ligand like dppp is crucial for stabilizing the palladium catalyst and promoting the desired reductive pathway, preventing catalyst decomposition and side reactions.[1] Formic acid serves as a common and effective hydride source in palladium-catalyzed transfer hydrogenations.
Palladium-Catalyzed Oxidative Annulation: Synthesis of 3-Cbz-quinazolin-4(3H)-ones
For the synthesis of the fully aromatic quinazolinone core, an oxidative variant of the cyclization is required. This approach is highly valuable as the quinazolinone scaffold is a privileged structure in medicinal chemistry.[2][3]
Mechanistic Insights
This reaction likely proceeds via an initial intramolecular condensation to form a dihydroquinazolinone intermediate, similar to the reductive pathway. However, in the absence of a reducing agent and the presence of an oxidant, the palladium catalyst facilitates a dehydrogenation step to afford the aromatic quinazolinone. The Pd(0) species formed after the initial cyclization can be re-oxidized by an external oxidant (e.g., O₂ from air, or a stoichiometric oxidant like Cu(OAc)₂) to regenerate the active Pd(II) catalyst, thus completing the catalytic cycle.
Caption: Catalytic cycle for oxidative annulation.
Detailed Experimental Protocol
Reaction: Palladium-Catalyzed Aerobic Oxidative Annulation
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |
| This compound | 255 mg | 1.0 | 1.0 |
| Pd(OAc)₂ | 11.2 mg | 0.05 | 0.05 |
| Acetic Acid (AcOH) | 57 µL | 1.0 | 1.0 |
| Solvent (Toluene) | 10 mL | - | - |
| Atmosphere | Air (via balloon) | - | - |
| Temperature | 110 °C | - | - |
| Reaction Time | 24 h | - | - |
Procedure:
-
Combine this compound (255 mg, 1.0 mmol) and palladium(II) acetate (11.2 mg, 0.05 mmol) in a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add toluene (10 mL) and acetic acid (57 µL, 1.0 mmol).
-
Fit the top of the condenser with a balloon filled with air.
-
Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitor the reaction by TLC (6:4 Hexane:Ethyl Acetate).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (6:4 Hexane:Ethyl Acetate) to yield the 3-Cbz-quinazolin-4(3H)-one.
Expertise & Experience Note: Acetic acid often acts as a promoter in such cyclizations, facilitating the initial condensation step.[2] Air serves as a cost-effective and environmentally benign terminal oxidant for regenerating the active Pd(II) catalyst. For substrates sensitive to high temperatures, alternative oxidants like benzoquinone or Cu(OAc)₂ could be employed under milder conditions.
Domino Heck-Carbonylative Cyclization
A more advanced application involves a domino reaction sequence initiated by a Heck coupling, followed by an intramolecular carbonylative cyclization. This strategy allows for the introduction of additional complexity into the final molecule. For this protocol, a derivative, benzyl (2-formyl-5-iodophenyl)carbamate, is proposed as the starting material to facilitate the initial Heck reaction.
Mechanistic Rationale
The proposed mechanism begins with the oxidative addition of the Pd(0) catalyst to the aryl iodide. This is followed by a standard Heck coupling with an alkene (e.g., butyl acrylate). The resulting intermediate then undergoes an intramolecular condensation of the formyl group and the carbamate. The final step is a palladium-catalyzed carbonylation and cyclization to form the quinazolinone ring. This complex cascade showcases the power of palladium to orchestrate multiple bond-forming events in a single pot.[4][5]
Caption: Workflow for Domino Heck-Carbonylative Cyclization.
Representative Experimental Protocol
Reaction: Domino Heck-Carbonylative Cyclization of Benzyl (2-formyl-5-iodophenyl)carbamate
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. |
| Benzyl (2-formyl-5-iodophenyl)carbamate | 381 mg | 1.0 | 1.0 |
| Butyl Acrylate | 170 µL | 1.2 | 1.2 |
| Pd(OAc)₂ | 11.2 mg | 0.05 | 0.05 |
| Xantphos | 28.9 mg | 0.05 | 0.05 |
| Phenyl Formate | 183 µL | 1.5 | 1.5 |
| Cs₂CO₃ | 652 mg | 2.0 | 2.0 |
| Solvent (Dioxane) | 10 mL | - | - |
| Temperature | 100 °C | - | - |
| Reaction Time | 24 h | - | - |
Procedure:
-
In an oven-dried Schlenk tube, combine benzyl (2-formyl-5-iodophenyl)carbamate (381 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (28.9 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (10 mL), followed by butyl acrylate (170 µL, 1.2 mmol) and phenyl formate (183 µL, 1.5 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and filter through Celite®.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the functionalized quinazolinone.
Authoritative Grounding: Phenyl formate can serve as a convenient CO source in palladium-catalyzed carbonylation reactions, avoiding the need for high pressures of carbon monoxide gas.[6] The choice of a bulky ligand like Xantphos is often beneficial in promoting both the Heck coupling and the subsequent carbonylation steps.
References
-
Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances. [Link]
-
Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Intramolecular Hydroamination of Propargylic Carbamates and Carbamothioates. Organic Letters. [Link]
-
Palladium‐catalyzed synthesis of 4(3H)‐quinazolinones in the presence... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
-
Advances in Palladium-Catalyzed Carboxylation Reactions. MDPI. [Link]
-
Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ResearchGate. [Link]
-
Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). ResearchGate. [Link]
-
Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Mechanism. YouTube. [Link]
-
Palladium‐Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design (1997). SciSpace. [Link]
-
Palladium-Catalyzed Intramolecular Hydroamination of Propargylic Carbamates and Carbamothioates. ACS Publications. [Link]
-
Palladium-Catalyzed Intramolecular Hydroamination of Propargylic Carbamates and Carbamothioates. Organic Letters. [Link]
-
Palladium-Catalyzed Intramolecular Hydroamination of Propargylic Carbamates and Carbamothioates. Sci-Hub. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC - PubMed Central. [Link]
-
The development of efficient protocols for the palladium-catalyzed cyclization reactions of secondary amides and carbamates. PubMed. [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. MDPI. [Link]
-
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Chemistry Portal. [Link]
-
Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. RWTH Publications. [Link]
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PMC - NIH. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]
-
Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. PubMed. [Link]
-
Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative. UVigo. [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. J. Am. Chem. Soc. [Link]
-
Nickel-catalyzed Heck-type reactions of benzyl chlorides and simple olefins. PubMed - NIH. [Link]
-
Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzoates. ResearchGate. [Link]
-
Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. PMC - NIH. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. [Link]
-
Synthesis, structure, and characterization of picolyl‐ and benzyl‐linked biphenyl palladium N‐heterocyclic carbene complexes and their catalytic activity in acylative cross‐coupling reactions. ResearchGate. [Link]
-
Pd-Catalyzed cascade Heck cyclization/carbonylation of indoles with aryl formates: enantioselective construction of indolo[2,1-a]isoquinolines. Chemical Communications. [Link]
-
Domino Heck/carboxyphenylation reaction of N‐allyl benzamides with phenyl formate. ResearchGate. [Link]
-
Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles. PubMed Central. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]
-
MIT Open Access Articles Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. MIT Libraries. [Link]
-
Tunable Pd-catalyzed Cyclization of indole-2-carboxylic Acid Allenamides: Carboamination vs Microwave-Assisted Hydroamination. PubMed. [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]
-
Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Beilstein Journal of Organic Chemistry. [Link]
-
palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. PMC - NIH. [Link]
Sources
- 1. Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed cascade Heck cyclization/carbonylation of indoles with aryl formates: enantioselective construction of indolo[2,1-a]isoquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
Troubleshooting & Optimization
Optimization of reaction conditions for Benzyl (2-formylphenyl)carbamate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Benzyl (2-formylphenyl)carbamate. It offers in-depth troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Degradation of 2-Aminobenzaldehyde: The starting material, 2-aminobenzaldehyde, is known to be unstable and can undergo self-condensation or polymerization, especially at room temperature or in the presence of acid or base.[1][2] This is a primary reason for low yields.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing the amount of reagent available for the reaction.[3]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal base concentration.
-
Inefficient Extraction: The product may not have been efficiently extracted from the aqueous phase during workup.
Solutions:
-
Handle 2-Aminobenzaldehyde with Care:
-
Use freshly acquired or purified 2-aminobenzaldehyde for the best results.
-
Store 2-aminobenzaldehyde at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon).[4]
-
Minimize the time the starting material is at room temperature before use.
-
-
Ensure Anhydrous Conditions:
-
Use dry solvents and glassware.
-
Handle benzyl chloroformate in a fume hood and minimize its exposure to atmospheric moisture.
-
-
Optimize Reaction Conditions:
-
Temperature: Perform the initial reaction at 0°C (ice bath) to control the exothermic reaction and minimize side reactions.[5] Allow the reaction to slowly warm to room temperature to ensure completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time.
-
Base: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction without promoting unwanted side reactions.[5]
-
-
Improve Workup Procedure:
-
Ensure thorough extraction with a suitable organic solvent such as diethyl ether or dichloromethane.[5]
-
Perform multiple extractions (e.g., 3 times) to maximize product recovery.
-
Issue 2: Presence of a Significant Amount of Unreacted 2-Aminobenzaldehyde
Potential Causes:
-
Insufficient Benzyl Chloroformate: An inadequate amount of the protecting group reagent will result in incomplete conversion of the starting material.
-
Poor Quality Benzyl Chloroformate: The reagent may have degraded due to improper storage.
Solutions:
-
Stoichiometry:
-
Use a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate to drive the reaction to completion.
-
If the reaction is monitored and appears to be stalling, a small additional charge of benzyl chloroformate can be added.
-
-
Reagent Quality:
-
Use a fresh bottle of benzyl chloroformate or verify the purity of the existing stock.
-
Issue 3: Formation of a White/Yellow Precipitate (Suspected Polymer)
Potential Causes:
-
Self-Condensation of 2-Aminobenzaldehyde: As mentioned, 2-aminobenzaldehyde is prone to self-condensation, forming trimers and tetramers, which are often insoluble and precipitate from the reaction mixture.[1][2] This is more likely to occur if the reaction temperature is too high or if the starting material is of poor quality.
Solutions:
-
Maintain Low Temperature: Strictly adhere to cooling the reaction mixture in an ice bath, especially during the addition of benzyl chloroformate.[5]
-
Use High-Purity Starting Material: Ensure the 2-aminobenzaldehyde is as pure as possible. If necessary, it can be purified by column chromatography before use.[1]
-
Slow Addition: Add the benzyl chloroformate dropwise to the solution of 2-aminobenzaldehyde to maintain a low concentration of the electrophile and minimize localized heating.
Issue 4: Difficult Purification of the Final Product
Potential Causes:
-
Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Oily Product: The product may be obtained as an oil that is difficult to crystallize.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: A common eluent system for the purification of this compound is a mixture of dichloromethane and hexane.[5] The ratio can be optimized using TLC to achieve good separation (a target Rf of ~0.3 is often ideal).
-
Silica Gel: Use standard silica gel (230-400 mesh) for flash chromatography.
-
-
Recrystallization:
-
If the product is obtained as a solid or a semi-solid, recrystallization can be an effective purification method.
-
A reported method for recrystallization is from dichloromethane.[5] Other potential solvent systems to explore include ethyl acetate/hexane or diethyl ether/hexane.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?
The synthesis involves the protection of the primary amino group of 2-aminobenzaldehyde as a carbamate. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Q2: Why is it crucial to protect the amino group of 2-aminobenzaldehyde in a multi-step synthesis?
The amino group is nucleophilic and can participate in undesired side reactions in subsequent synthetic steps. The benzyloxycarbonyl (Cbz) protecting group effectively masks the nucleophilicity of the amine, allowing for selective reactions at other parts of the molecule, such as the aldehyde group. The Cbz group is stable under a variety of reaction conditions and can be selectively removed when needed.[6]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[5]
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 3:2 or 4:1 v/v) or dichloromethane and hexane (e.g., 5:4 v/v) can be used.[5][7]
-
Visualization: The spots can be visualized under a UV lamp (254 nm). The starting material (2-aminobenzaldehyde) and the product (this compound) should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.
Q4: What are the key safety precautions to take during this synthesis?
-
Benzyl Chloroformate: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
2-Aminobenzaldehyde: This compound can be irritating to the skin, eyes, and respiratory system.[8] Handle with appropriate PPE.
-
Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a fume hood and away from ignition sources.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.[5]
Materials:
-
2-Aminobenzaldehyde
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Distilled water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a dry round-bottom flask under an argon atmosphere, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add N,N-diisopropylethylamine (1.0 eq) to the stirred solution.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for an additional 3 days, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the crude solution under reduced pressure.
-
Extract the residue with diethyl ether (3 x volume) and wash with distilled water (1 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane:hexane (5:4) eluent to yield this compound.
Data Presentation
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity 2-aminobenzaldehyde | Minimizes self-condensation side reactions.[1][2] |
| Reagent | Benzyl chloroformate (1.0 eq) | Efficiently forms the Cbz-protected amine.[5] |
| Base | N,N-Diisopropylethylamine (1.0 eq) | Non-nucleophilic base to neutralize HCl.[5] |
| Solvent | Anhydrous Dichloromethane | Provides good solubility for reactants. |
| Temperature | 0°C to room temperature | Controls initial exotherm and allows reaction to complete.[5] |
| Reaction Time | ~3 days (monitored by TLC) | Ensures complete conversion of the starting material.[5] |
| Purification | Flash column chromatography | Effective for separating the product from impurities.[5] |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Karsten, F., & Bräse, S. (2003). Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. Organic & Biomolecular Chemistry, 1(18), 3135-3141. Retrieved from [Link]
-
Cantillo, D., & Kappe, C. O. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41. Retrieved from [Link]
-
Kim, J., & Baik, M. H. (2017). Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C–H Amidation of Aldimines With Acyl Azides. The Journal of Organic Chemistry, 82(15), 8031-8041. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl Isopropoxymethyl Carbamate. Retrieved from [Link]
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o2120-o2121. Retrieved from [Link]
- Takeda, K., & Akiyama, Y. (2002). Process for producing N-protected amino acid. U.S. Patent No. 8,357,820 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(1), 1-5. Retrieved from [Link]
-
DiVA. (2003). Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Products of o-aminobenzaldehyde thermal treatment with acetone and further with sulfuric acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2017). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Retrieved from [Link]
-
PubMed. (2012). Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability. Retrieved from [Link]
-
ResearchGate. (2000). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate 1. Retrieved from [Link]
-
Wiley-VCH. (2009). Protection Reactions. Retrieved from [Link]
- Google Patents. (1970). Process for the purification of benzyl alcohol.
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 127506-06-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing the N-Alkylation of Benzyl (2-formylphenyl)carbamate
Welcome to the dedicated technical support guide for the N-alkylation of Benzyl (2-formylphenyl)carbamate. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. The N-alkylation of this specific substrate presents unique challenges due to the electronic and steric nature of the ortho-formyl group. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate these challenges and improve your reaction yields.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the N-alkylation of this compound, providing a logical framework for diagnosing and resolving them.
Problem: My reaction shows very low or no conversion to the desired N-alkylated product.
This is the most frequent issue and can arise from several factors, primarily related to the reduced nucleophilicity of the carbamate nitrogen and suboptimal reaction conditions.
Answer:
Low conversion is often due to incomplete deprotonation of the carbamate's N-H bond. The electron-withdrawing effect of the ortho-formyl group decreases the nucleophilicity of the nitrogen, making it a "reluctant" nucleophile.[1][2] Therefore, a sufficiently strong base and appropriate conditions are critical.
Troubleshooting Steps:
-
Evaluate the Base: The choice of base is paramount. For this substrate, a weak base like potassium carbonate (K₂CO₃) may be insufficient, especially in solvents where it has poor solubility.[3]
-
Recommendation: Switch to a stronger, more effective base. Cesium carbonate (Cs₂CO₃) is highly recommended for N-alkylation of carbamates as it is often more soluble and promotes the reaction through the "cesium effect".[4][5] For particularly stubborn cases, a very strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) can ensure complete deprotonation.[6][7]
-
-
Assess the Solvent: The solvent must be able to dissolve your substrate and the base, and it should be aprotic to avoid interfering with the nucleophile.
-
Recommendation: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[6][8] DMF is particularly effective at dissolving inorganic bases like Cs₂CO₃. Ensure the solvent is anhydrous, as water can quench the deprotonated carbamate and hydrolyze the alkylating agent.[9]
-
-
Increase Reaction Temperature: N-alkylation reactions often require thermal energy to overcome the activation barrier, especially with less reactive substrates.[1][10]
-
Recommendation: Gradually increase the reaction temperature. A starting point of 60-80 °C in DMF is reasonable.[11] Monitor the reaction by TLC for any signs of decomposition. If no reaction occurs, the temperature can be cautiously increased.
-
-
Check Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is crucial.
-
Recommendation: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[6] If you are using an alkyl chloride with no success, consider switching to the corresponding bromide or iodide, which are more reactive electrophiles.[1] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be highly effective, as it promotes an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[4][5]
-
Problem: My TLC/LC-MS analysis shows the formation of multiple products, and my desired product is difficult to purify.
The formation of byproducts complicates purification and lowers the isolated yield. For this substrate, potential side reactions include O-alkylation and reactions involving the aldehyde.
Answer:
While N-alkylation is generally favored for carbamates over O-alkylation, harsh conditions or specific reagent combinations can lead to a mixture of products.[2] The aldehyde group is also a potential site for unwanted reactions, although it is generally stable under these conditions. Over-alkylation is less of a concern for this specific secondary carbamate, as there is only one N-H bond to substitute.
Troubleshooting Steps:
-
Minimize O-Alkylation: The competition between N- and O-alkylation is influenced by the reaction conditions.
-
Recommendation: Polar aprotic solvents (DMF, DMSO, MeCN) strongly favor N-alkylation.[2] Ensure you are not using protic solvents like alcohols. The choice of base also matters; "harder" cations (like Li⁺, Na⁺) can favor O-alkylation more than "softer" cations like Cs⁺.[2] This is another reason why Cs₂CO₃ is often a superior choice.
-
-
Control Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials or products, creating a complex mixture.[1][9]
-
Recommendation: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.[9] Avoid unnecessarily high temperatures.
-
-
Verify Starting Material Purity: Impurities in your starting carbamate or alkylating agent can lead to unexpected side products.
-
Recommendation: Ensure your this compound is pure and dry before starting the reaction. Purify the alkylating agent if its quality is questionable.[9]
-
Workflow for Troubleshooting a Low-Yielding Reaction
Use the following decision tree to systematically address issues with your N-alkylation reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Benzyl (2-formylphenyl)carbamate Derivatives
Welcome to the technical support center for the synthesis of Benzyl (2-formylphenyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic routes.
Introduction: The Synthetic Challenge
The synthesis of this compound, typically achieved by the reaction of 2-aminobenzaldehyde with benzyl chloroformate, appears straightforward. However, the bifunctional nature of the starting material, 2-aminobenzaldehyde, which contains both a nucleophilic amine and an electrophilic aldehyde, creates a fertile ground for several side reactions. This guide will help you navigate these complexities, identify common side products, and implement strategies to maximize the yield and purity of your desired product.
Part 1: Frequently Asked Questions & Troubleshooting Guide
FAQ 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of my target this compound, or in some cases, none at all. My starting materials are pure. What could be the primary cause?
Answer: A low yield in this reaction often points to issues with the starting materials' stability, reagent stoichiometry, or reaction conditions that favor side reactions. The primary culprit is often the inherent instability of 2-aminobenzaldehyde.
-
Root Cause Analysis:
-
Self-Condensation of 2-Aminobenzaldehyde: 2-Aminobenzaldehyde is prone to self-condensation, especially under basic conditions or upon prolonged storage.[1] This can lead to the formation of trimers and tetramers, depleting the starting material available to react with benzyl chloroformate.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly sensitive to moisture. Any water present in the solvent or on the glassware will lead to its decomposition into benzyl alcohol and HCl.
-
Incorrect Base Stoichiometry: The reaction requires a non-nucleophilic base to scavenge the HCl produced. An insufficient amount of base can leave the reaction mixture acidic, potentially leading to undesired side reactions, while an excessive amount can promote the self-condensation of 2-aminobenzaldehyde.
-
-
Troubleshooting Protocol:
-
Verify Starting Material Quality: Before starting the reaction, check the purity of 2-aminobenzaldehyde. It should be a yellow solid.[1] If it appears dark or oily, it may have already undergone significant self-condensation. Consider purifying it by recrystallization or column chromatography if necessary.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents.
-
Optimize Reagent Addition: Dissolve the 2-aminobenzaldehyde and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) in an anhydrous solvent and cool the mixture in an ice bath before slowly adding the benzyl chloroformate.[2] This minimizes side reactions by keeping the concentration of the electrophile low.
-
Base Selection and Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of a hindered, non-nucleophilic base like N,N-diisopropylethylamine to effectively scavenge HCl without promoting side reactions.
-
FAQ 2: Multiple Spots on TLC Analysis
Question: My reaction mixture shows multiple spots on the TLC plate, and I'm having trouble identifying the side products. What are the most common byproducts in this synthesis?
Answer: The presence of multiple spots on a TLC plate is a common issue, stemming from the reactivity of the starting materials and intermediates. Understanding the likely side products is key to devising an effective purification strategy.
-
Common Side Products and Their Formation:
| Side Product | Formation Mechanism | Appearance on TLC |
| Dibenzyl Carbonate | Reaction of benzyl chloroformate with benzyl alcohol (formed from hydrolysis of benzyl chloroformate). | Typically less polar than the desired product. |
| Self-Condensation Products of 2-Aminobenzaldehyde | Acid or base-catalyzed self-condensation of 2-aminobenzaldehyde.[1] | Can be a mixture of polar and non-polar compounds, often appearing as a smear or multiple spots. |
| N,N-Disubstituted Urea | Reaction of the starting amine with any isocyanate formed from the decomposition of the carbamate or reaction with residual phosgene in the chloroformate. | Generally more polar than the desired carbamate. |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate. | More polar than the desired product. |
-
Diagnostic and Purification Workflow:
Caption: Troubleshooting workflow for identifying and mitigating side products.
FAQ 3: Product Degradation During Workup or Purification
Question: I've successfully formed the desired product, but it seems to be degrading during the aqueous workup or upon standing. What could be causing this instability?
Answer: The this compound can be susceptible to both acidic and basic hydrolysis, and in some cases, intramolecular reactions.
-
Potential Degradation Pathways:
-
Hydrolysis: Under strongly acidic or basic conditions during the workup, the carbamate can hydrolyze back to 2-aminobenzaldehyde and benzyl alcohol.
-
Intramolecular Cyclization: Under certain conditions, particularly with heat or strong base, the carbamate can undergo intramolecular cyclization to form a benzoxazinone derivative, as has been observed in similar systems.[3] This involves the nucleophilic attack of the carbamate's oxygen or nitrogen on the aldehyde.
-
-
Protocol for Stable Workup and Purification:
-
Quenching: After the reaction is complete, quench cautiously with a saturated solution of ammonium chloride or cold, dilute HCl to neutralize the base. Avoid using strong acids or bases.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (below 40°C) to prevent thermal degradation.
-
Purification: Purify the crude product promptly using flash column chromatography. Do not let the crude material sit for extended periods.
-
Part 2: Understanding Key Side Reactions
A deeper understanding of the mechanisms of side reactions is crucial for effective troubleshooting.
Mechanism of 2-Aminobenzaldehyde Self-Condensation
The self-condensation of 2-aminobenzaldehyde can proceed via an aldol-type condensation followed by cyclization, leading to complex heterocyclic structures. This process is often catalyzed by trace amounts of acid or base.
Caption: Potential pathway for benzoxazinone formation under basic conditions.
References
-
Isocyanate-based multicomponent reactions. RSC Advances, 2024. [Link]
-
Reaction between aldehydes and isocyanates catalysed by metal carbonyls. Journal of the Chemical Society, Chemical Communications, 1971. [Link]
-
Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 2023. [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]
-
Reaction of Isocyanates with amines. ResearchGate. [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
2-Aminobenzaldehyde. Wikipedia. [Link]
-
Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. Organic & Biomolecular Chemistry, 2004. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate, 2024. [Link]
-
2-Aminobenzaldehyde | C7H7NO. PubChem. [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health (NIH), 2023. [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI, 2023. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Benzyl N-(2-formylphenyl)carbamate. ResearchGate, 2009. [Link]
-
Benzyl carbamate. Wikipedia. [Link]
-
This compound | C15H13NO3. PubChem, NIH. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Reaction of primary and secondary amines to form carbamic acid glucuronides. PubMed, 2006. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit, 2023. [Link]
-
An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. ResearchGate, 2002. [Link]
-
Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. ResearchGate. [Link]
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate, 1968. [Link]
Sources
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
Technical Support Center: Purification of Benzyl (2-formylphenyl)carbamate and its Derivatives
Welcome to the technical support center for the purification of Benzyl (2-formylphenyl)carbamate and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound and its derivatives, such as Schiff bases.
Scenario 1: Residual Starting Materials Detected in the Final Product
Q: After synthesizing this compound, my NMR/TLC analysis shows the presence of unreacted 2-aminobenzaldehyde and/or benzyl chloroformate. How can I remove these?
A: This is a common issue stemming from incomplete reaction or suboptimal work-up. Here’s a systematic approach to tackle this:
-
Causality: The persistence of starting materials is often due to stoichiometric imbalances, insufficient reaction time, or a work-up procedure that doesn't effectively separate the unreacted components from the product.
-
Solution:
-
Aqueous Wash: Before column chromatography, perform a thorough aqueous work-up. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will help remove any unreacted benzyl chloroformate by converting it to the more water-soluble benzyl carbonate or benzyl alcohol. A subsequent wash with a dilute acid, like 1M HCl, can help remove the basic 2-aminobenzaldehyde by protonating it. Follow with a brine wash to remove any remaining aqueous contaminants.
-
Flash Column Chromatography: If impurities persist, flash column chromatography is highly effective. A common solvent system for this compound is a mixture of dichloromethane and hexane.[1] The polarity of this system can be fine-tuned based on TLC analysis to achieve optimal separation.
Compound Typical Polarity Elution Order (Normal Phase) Benzyl chloroformate Less polar Elutes first This compound Moderately polar Elutes after starting materials 2-Aminobenzaldehyde More polar Elutes last or streaks -
Recrystallization: For a final polishing step, recrystallization from a suitable solvent system like dichloromethane/hexane or ethyl acetate/hexane can yield highly pure crystalline product.[1][2]
-
Scenario 2: Difficulty in Purifying Schiff Base Products
Q: I've reacted this compound with a primary amine to form a Schiff base, but I'm struggling to remove the unreacted amine and the starting carbamate. What is the best purification strategy?
A: The purification of Schiff bases often benefits from their crystalline nature and the differing solubilities of the product and starting materials.
-
Causality: Incomplete conversion is a primary reason for the presence of starting materials.[3] Also, the polarity of the Schiff base product might be very similar to the starting carbamate, making chromatographic separation challenging.
-
Solution:
-
Optimize Reaction Conditions: Driving the reaction to completion is the most effective first step. This can often be achieved by increasing the reaction time or using a dehydrating agent to remove the water formed during the reaction, thus shifting the equilibrium towards the product.[3]
-
Recrystallization: This is often the most straightforward and effective method for purifying Schiff bases.[3] Ethanol is a commonly used solvent for recrystallizing Schiff bases.[3] The choice of solvent depends on the solubility of your specific product. The goal is to find a solvent in which the Schiff base is soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
-
Solvent Wash: If the product has low solubility in a particular solvent in which the starting materials are soluble, a simple wash can be very effective.[3]
-
Preparative HPLC: For challenging separations, reverse-phase preparative HPLC can be employed. A typical mobile phase would consist of acetonitrile and water, possibly with a modifier like formic acid.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for monitoring the progress of column chromatography when purifying this compound?
A1: Thin-layer chromatography (TLC) is the standard method.[5] Use the same stationary phase (e.g., silica gel) as your column and a solvent system that gives good separation of your product from impurities. A reported Rf value for this compound is 0.36 in a 5:4 v:v mixture of dichloromethane and hexane.[1] Staining with potassium permanganate or visualization under UV light can help identify the spots.
Q2: Can I use recrystallization as the sole purification method for this compound?
A2: It is possible if the crude product is relatively clean. However, for crude mixtures with significant amounts of impurities, it is advisable to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure final product.[1]
Q3: Are there any alternative purification techniques for carbamates that avoid column chromatography?
A3: Yes, for certain applications, scavenger resins can be used for in-line purification.[6] These are solid-supported reagents that react with and remove specific impurities. For example, an acidic resin could be used to remove basic impurities, and a basic resin could remove acidic impurities.[6] This technique is particularly useful in flow chemistry setups.[6]
Q4: My Schiff base product appears to be an oil and won't crystallize. How should I proceed with purification?
A4: If recrystallization is not an option, column chromatography is the next logical step.[3] You will need to develop a suitable solvent system using TLC. If the oil is still impure after chromatography, you can try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 5:4 dichloromethane:hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Schiff Base Product
-
Solvent Selection: Choose a solvent in which your Schiff base is sparingly soluble at room temperature but readily soluble when heated. Ethanol is a good starting point.[3]
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inner surface of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizing Purification Workflows
Below are diagrams illustrating the decision-making process and steps for purifying this compound and its Schiff base derivatives.
Caption: Workflow for this compound purification.
Caption: Decision tree for Schiff base purification.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Carbamate Pesticide Samples.
- de Souza, R. O. M. A., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41.
- Waters Corporation. (2013). Waters Alliance System for Carbamate Analysis Method Guide.
- ResearchGate. (2021). Is there an effective way of purifying schiff bases?
- ResearchGate. (2024). How to purify the synthesized Schiff base which derived from salicylaldehyde and p-aminobenzoic acid?
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
- BenchChem. (n.d.). Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate.
- Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120-o2121.
- U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- Bunu, C. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing.
- Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.
- Magritek. (n.d.). Column Chromatography.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- PubChem. (n.d.). Benzyl (3,5-difluoro-4-formylphenyl)carbamate.
- MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- Wikipedia. (n.d.). Benzyl carbamate.
- AUIQ Complementary Biological System. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity.
- ResearchGate. (2025). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
- SIELC Technologies. (n.d.). Separation of N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) on Newcrom R1 HPLC column.
- BLD Pharm. (n.d.). This compound.
- PubChem. (n.d.). Benzyl carbamate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. magritek.com [magritek.com]
- 6. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Technical Support Center: Troubleshooting the Condensation Reaction of Benzyl (2-formylphenyl)carbamate
Welcome to the technical support center for the intramolecular condensation of Benzyl (2-formylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this crucial synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
The intramolecular condensation of this compound is a powerful cyclization reaction used to synthesize dibenzo-fused heterocyclic scaffolds, which are prevalent in many biologically active compounds. The reaction proceeds via an intramolecular electrophilic aromatic substitution, conceptually similar to the Bischler-Napieralski or Pictet-Spengler reactions.[1][2] Success hinges on the effective formation of a reactive N-acyliminium ion intermediate, which then undergoes cyclization.
This guide provides a structured approach to troubleshooting common issues, from low yields to purification challenges, ensuring you can optimize this reaction for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of this reaction?
The reaction involves the intramolecular cyclization of this compound. Under acidic conditions, this typically yields a 6H-dibenzo[b,d]oxazocin-6-one core structure or related heterocyclic systems, depending on the specific reaction conditions and subsequent workup steps.
Q2: What are the general reaction conditions required?
This reaction is a cyclodehydration, typically requiring an acid catalyst and heat to drive the reaction to completion. Common catalysts include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or strong protic acids like trifluoroacetic acid (TFA). The reaction is often run in a non-protic solvent, sometimes with a Dean-Stark apparatus to remove water azeotropically.[1][3]
Q3: How can I monitor the reaction's progress?
The most common methods are Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is effective for visualizing the consumption of the starting material and the appearance of the product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q4: What are the most common side reactions?
Common side reactions include intermolecular polymerization at high concentrations, decomposition or tar formation at excessively high temperatures, and hydrolysis of the carbamate protecting group under harsh acidic conditions.[1][4] In some cases, a retro-Ritter type reaction can occur, leading to fragmentation.[5]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is failing to produce the desired product, or the yield is significantly lower than expected. What are the most common causes and how can I fix them?
A: Low yields in this cyclization are often traced back to four key areas: the catalyst, reaction conditions, solvent choice, or the quality of the starting materials.
-
Insufficient Catalysis or Dehydration: The reaction is an electrophilic aromatic substitution that hinges on the formation of a highly electrophilic N-acyliminium ion from the starting amide. This requires a potent dehydrating agent or a strong acid catalyst.[1][6]
-
Causality: Common dehydrating agents like POCl₃ or P₂O₅ activate the carbonyl oxygen of the carbamate, making it a good leaving group.[5] Without sufficient activation, the equilibrium will favor the starting materials, as the dehydration step is reversible.
-
Solution: For less reactive substrates, a stronger dehydrating agent may be necessary. Consider using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which allows for milder reaction conditions.[5] If using POCl₃, ensure it is fresh and has not been deactivated by atmospheric moisture.
-
-
Inappropriate Reaction Temperature or Time:
-
Causality: Heat is often required to overcome the activation energy for both the formation of the iminium intermediate and the subsequent cyclization. Excessively high temperatures or prolonged reaction times, however, can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]
-
Solution: Monitor the reaction closely by TLC. If the starting material is consumed but little product is formed, decomposition is likely. Try running the reaction at a lower temperature for a longer period. A gradual increase to the target temperature can also be beneficial.
-
-
Suboptimal Solvent Choice:
-
Causality: The solvent plays a critical role. It must solubilize the starting material and be compatible with the reaction conditions. Some solvents can actively hinder the reaction. For example, dimethyl sulfoxide (DMSO) can exhibit a deactivating effect on acid-catalyzed condensations.[4][7]
-
Solution: Acetonitrile is often an excellent choice as it has been shown to have an activating ability in similar acid-catalyzed condensation processes.[8][9] For reactions requiring azeotropic removal of water, high-boiling point solvents like toluene or xylene are standard.
-
-
Poor Starting Material Quality or Presence of Water:
-
Causality: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, which will not participate in the reaction. Furthermore, the presence of excess water in the reaction mixture can shift the dehydration equilibrium back towards the starting materials, preventing the formation of the necessary electrophile.
-
Solution: Confirm the purity of your this compound using NMR or LC-MS before starting. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Issue 2: Formation of Multiple Byproducts
Q: My TLC/LC-MS analysis shows multiple product spots, and purification is difficult. What are these byproducts and how can I prevent their formation?
A: The formation of multiple products typically points to competing reaction pathways, such as intermolecular reactions or decomposition.
-
Intermolecular Condensation and Polymerization:
-
Causality: Intramolecular reactions are kinetically favored over intermolecular ones, but at high concentrations, the probability of two molecules reacting increases, leading to dimers and polymers.[10] This is especially true for ring-forming reactions that are slow or reversible.
-
Solution: Employ high-dilution conditions. This can be achieved by simply using a larger volume of solvent or by adding the starting material slowly to the reaction mixture at the reaction temperature, which keeps the instantaneous concentration of the substrate low.
-
-
Incomplete Reaction or Intermediate Trapping:
-
Causality: The reaction proceeds through a hemiaminal intermediate before dehydration. If the dehydration step is slow or incomplete, this intermediate may be stable enough to be isolated, especially after aqueous workup.
-
Solution: Ensure sufficient heating and/or an efficient method for water removal (e.g., a Dean-Stark trap) to drive the reaction past the intermediate stage to the final cyclized product.
-
-
Decomposition and Tar Formation:
-
Causality: N-acyliminium ions are highly reactive and can be prone to decomposition or polymerization if not trapped intramolecularly in a timely manner. This is exacerbated by high temperatures.[1]
-
Solution: Carefully control the reaction temperature. Stop the reaction as soon as TLC indicates the consumption of the starting material to prevent over-heating and subsequent decomposition.
-
Issue 3: Difficulties with Product Purification
Q: I have successfully formed the product, but I am struggling to isolate it in a pure form. What purification strategies should I consider?
A: Purification of heterocyclic compounds can be challenging due to their polarity and potential sensitivity.
-
Choice of Chromatography Stationary Phase:
-
Causality: Standard silica gel is acidic and can cause the degradation of acid-sensitive products, such as those containing imine or enamine-like functionalities. The product may streak or remain on the column.
-
Solution: If you suspect product degradation on silica, switch to a more neutral stationary phase like neutral alumina.[11] Alternatively, you can neutralize silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Recrystallization:
-
Causality: If the product is a solid, recrystallization is often the most effective method for achieving high purity. The challenge lies in finding a suitable solvent or solvent system.
-
Solution: Screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[11][12]
-
-
Product Stability:
-
Causality: The cyclized product may be a Schiff base or a related imine-containing structure, which can be susceptible to hydrolysis in the presence of moisture or acid.[11]
-
Solution: During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid catalyst. Ensure all solvents used for purification and storage are anhydrous. Store the final product under an inert atmosphere at low temperatures.[11]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Insufficient catalyst/dehydration | Use a stronger dehydrating agent (e.g., Tf₂O). Ensure catalyst is fresh.[5] |
| Low temperature / short reaction time | Increase temperature moderately or extend reaction time. Monitor via TLC.[1] | |
| Poor solvent choice | Use an activating solvent like acetonitrile or a high-boiling solvent like toluene with a Dean-Stark trap.[8][9] | |
| Multiple Products | Intermolecular polymerization | Use high-dilution conditions; add substrate slowly to the reaction.[10] |
| Decomposition / Tarring | Reduce reaction temperature and monitor closely to avoid over-heating.[1] | |
| Isolation of hemiaminal intermediate | Ensure complete dehydration by heating or using a Dean-Stark trap. | |
| Purification Issues | Product degradation on silica gel | Use neutral alumina for column chromatography or pre-treat silica with triethylamine.[11] |
| Product instability (hydrolysis) | Use anhydrous solvents for workup and purification. Store the final product under an inert atmosphere.[11] | |
| Difficulty finding recrystallization solvent | Systematically screen a range of solvents and solvent mixtures. |
Generalized Experimental Protocol (Acid-Catalyzed Cyclization)
This protocol provides a general guideline. Specific quantities, temperatures, and reaction times should be optimized for your specific substrate and scale.
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a nitrogen/argon inlet), and a thermometer, add this compound (1.0 equiv).
-
Add anhydrous toluene (or another suitable solvent) to create a dilute solution (e.g., 0.05 M).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.2 equiv).
2. Reaction Execution:
-
Heat the reaction mixture to reflux (for toluene, ~110 °C). If using a Dean-Stark trap, ensure it is properly set up to collect water.
-
Monitor the reaction progress by TLC every 1-2 hours. Visualize spots using a UV lamp and/or a potassium permanganate stain.
3. Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude residue by flash column chromatography (using silica gel or neutral alumina) or by recrystallization from an appropriate solvent system.
-
Characterize the purified product using standard analytical techniques (NMR, MS, IR).
Visual Diagrams
Caption: General experimental workflow for the intramolecular condensation.
Caption: Simplified mechanism highlighting the key reactive intermediate.
References
-
Paromov, A.E. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7659. Available at: [Link]
-
Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120–o2121. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Intramolecular Aldol Condensation. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2024). How to purify Schiff base product? Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. Molecules. Retrieved from [Link]
-
Paromov, A.E. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
-
UNIVALI. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Org. Chem. Front., 10, 3635-3640. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 23(11), 2999. Available at: [Link]
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7659. Available at: [Link]
-
National Institutes of Health. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. Available at: [Link]
-
National Institutes of Health. (2024). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Asian J. Org. Chem., e202401657. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]
-
Thieme. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 56(05), 751-768. Available at: [Link]
-
National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7659. Available at: [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
ACS Publications. (2016). Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction. Accounts of Chemical Research, 49(6), 1302–1312. Available at: [Link]
-
Pen-Tung Sah Bio-Technology. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]
-
Cambridge University Press. (2012). Bischler-Napieralski Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]
-
OUCI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 23 Problem Set Carbonyl Condensation Chemistry. Retrieved from [Link]
-
SlideShare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Condensation Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.
-
National Institutes of Health. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angew Chem Int Ed Engl, 64(6), e202417651. Available at: [Link]
-
ResearchGate. (2023). How to purify Schiff base? Retrieved from [Link]
-
De Gruyter. (2011). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Rev. Chim., 62(1), 57-60. Available at: [Link]
-
National Institutes of Health. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol, 69(1), 1-13. Available at: [Link]
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- 3. Bischler napieralski reaction | PPTX [slideshare.net]
- 4. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents [ouci.dntb.gov.ua]
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- 12. simposioiiqf.com.br [simposioiiqf.com.br]
Technical Support Center: Managing the Stability of Benzyl (2-formylphenyl)carbamate in Solution
Welcome to the technical support center for Benzyl (2-formylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is an aromatic carbamate with a reactive aldehyde group, making it a valuable intermediate in organic synthesis and drug discovery. However, the carbamate linkage is susceptible to hydrolysis, and the overall stability of the molecule in solution can be influenced by various factors such as pH, temperature, light, and the choice of solvent. This guide will provide you with the necessary information to mitigate degradation and maintain the stability of your compound in solution.
The primary degradation pathway for many carbamates is hydrolysis of the ester linkage, which can be significantly accelerated by acidic or basic conditions. For aryl carbamates like this compound, the presence of an electron-withdrawing formyl group in the ortho position can influence the rate of hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The most common degradation pathway for this compound is hydrolysis of the carbamate bond. This can occur under both acidic and basic conditions, although base-catalyzed hydrolysis is often more rapid for carbamates.[2] The hydrolysis would yield 2-aminobenzaldehyde, benzyl alcohol, and carbon dioxide. Other potential degradation pathways, especially under forced conditions, could involve oxidation of the aldehyde group or reactions involving the benzyl group.
Caption: Primary hydrolytic degradation pathway of this compound.
Q2: What is the recommended solvent for preparing stock solutions?
For preparing high-concentration stock solutions, it is recommended to use anhydrous aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally inert and will minimize the risk of hydrolysis. For working solutions, if aqueous buffers are required, it is crucial to prepare them fresh and consider the pH and temperature of the experiment. The solubility of the parent compound, benzyl carbamate, is moderate in water but good in organic solvents like chloroform, dichloromethane, and methanol.[3]
Q3: How does pH affect the stability of this compound?
Q4: What are the optimal storage conditions for solutions of this compound?
Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[4] If you need to store aqueous solutions, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Is this compound sensitive to light?
Photostability is a potential concern for aromatic compounds.[5] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term storage or prolonged experiments. A photostability study as part of a forced degradation protocol would definitively determine its sensitivity to light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Verify the purity of your stock solution using HPLC. Optimize the pH and temperature of your experimental buffer to enhance stability. Store stock solutions in small, single-use aliquots at -80°C. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring the co-solvent is compatible with your assay. Do not exceed a co-solvent concentration that affects your experimental system. Prepare a more dilute stock solution. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation products or impurities. | Perform a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating, meaning it can separate the parent compound from its degradants. Check the purity of the starting material. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out the required amount of the compound. For a 1 mL of 10 mM solution (MW: 255.27 g/mol ), you will need 2.55 mg.
-
Add the weighed compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of this compound. Specific parameters may need to be optimized for your system.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound solution to be tested
HPLC Method (Starting Conditions):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable gradient, for example, 30-90% B over 15 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. A starting point could be around 254 nm.
-
Injection Volume: 10 µL
Procedure:
-
Prepare your mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject your test samples (e.g., solutions stored under different conditions) to monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
-
To confirm the method is stability-indicating, perform a forced degradation study.[5]
Caption: Workflow for a forced degradation study using HPLC.
Data Summary
The following table provides general guidance on solvent selection for this compound based on the properties of similar carbamates. Specific solubility should be determined experimentally.
| Solvent | Type | Anticipated Solubility | Stability Considerations |
| DMSO | Aprotic Polar | High | Good for long-term storage of stock solutions when anhydrous. |
| DMF | Aprotic Polar | High | Good for long-term storage of stock solutions when anhydrous. |
| Acetonitrile | Aprotic Polar | Moderate to High | Can be used for stock solutions and as a mobile phase component in HPLC. |
| Ethanol/Methanol | Protic | Moderate | May participate in transesterification over long periods, especially with catalysts. Use fresh. |
| Water/Aqueous Buffers | Protic | Low | High risk of hydrolysis, especially at non-neutral pH. Prepare fresh and use immediately.[6] |
References
- BenchChem. (2025).
- MedCrave. (2016).
- PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- International Journal of Applied Pharmaceutics. (2023).
- Arhiv za higijenu rada i toksikologiju. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- ResearchGate. (n.d.).
- Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120–o2121.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
- Journal of the Chemical Society, Perkin Transactions 2. (2001).
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014).
- PubMed. (1993). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues.
- ResearchGate. (n.d.).
- ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside.
- Journal of Emerging Technologies and Innovative Research. (2021). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms.
- Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)
- ResearchGate. (2025). (PDF) Benzyl-N-[4-(2-hydroxyethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving Benzyl (2-formylphenyl)carbamate
Welcome to the technical support center for catalytic reactions involving Benzyl (2-formylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation—a common challenge that can lead to decreased reaction yields, altered selectivity, and process inefficiencies. Here, we move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose problems methodically and implement robust solutions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries when a reaction underperforms.
Question 1: My reaction yield has dropped significantly, or the reaction has stalled completely. What is the most likely cause?
A sudden or gradual drop in yield is the classic symptom of catalyst deactivation. While other factors like reagent purity or incorrect stoichiometry are possible, the catalyst is often the primary culprit. Deactivation can occur through several mechanisms, including poisoning, sintering (thermal degradation), leaching of the active metal, or fouling (coking) of the catalyst surface.[1][2] A systematic approach is needed to pinpoint the exact cause.
Question 2: I am performing a reductive amination with this compound. Could my amine be the problem?
Yes, this is a strong possibility. Both the amine substrate and the resulting amine product can act as catalyst poisons.[3] Amines, especially primary and secondary amines, can coordinate strongly to the active metal sites (e.g., Palladium, Platinum, Nickel) on your catalyst.[4] This strong binding blocks the sites that are necessary for activating hydrogen and reducing the imine intermediate, effectively halting the catalytic cycle.
Question 3: Are there specific impurities I should be concerned about that could poison my catalyst?
Absolutely. Heterogeneous catalysts, particularly those based on palladium, are highly susceptible to poisoning by a variety of functional groups and elements.[5] Even trace amounts can have a profound impact.
Table 1: Common Catalyst Poisons and Their Potential Sources
| Poison Class | Specific Examples | Potential Sources in Your Reaction System |
| Sulfur Compounds | Thiols, sulfides, sulfates | Contaminated solvents, reagents synthesized using sulfur-containing precursors, rubber septa/stoppers.[6] |
| Halides | Cl⁻, Br⁻, I⁻ | Reagents like benzyl chloroformate (if synthesis is incomplete), chlorinated solvents.[5] |
| Strongly Coordinating Species | Carbon Monoxide (CO), Cyanides (CN⁻), Phosphines/Phosphates | Byproduct of side reactions, degradation of ligands or additives.[5][7] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Zinc (Zn) | Contamination from glassware, spatulas, or upstream process steps.[7][8] |
| Nitrogen Compounds | Amines, nitriles, nitro compounds, pyridines | The amine reactant/product itself, solvents like acetonitrile, additives.[4] |
Question 4: Can the this compound starting material itself cause deactivation?
While the carbamate group is generally stable, the aldehyde functional group can be a source of trouble. Aldehydes can participate in side reactions, such as decarbonylation (loss of CO) at high temperatures, and the resulting CO is a potent catalyst poison.[5] Additionally, condensation or polymerization byproducts derived from the aldehyde can physically block catalyst pores, a process known as fouling or coking.[8][9]
Section 2: In-Depth Troubleshooting Guides
When initial checks do not resolve the issue, a more structured diagnostic approach is required. This section provides detailed guides to identify the specific deactivation mechanism at play.
Guide 1: Diagnosing the Mode of Catalyst Deactivation
The first step is to determine how the catalyst is failing. The primary mechanisms are chemical (poisoning), thermal (sintering), or physical (leaching, fouling).
Question: How can I distinguish between catalyst poisoning, sintering, leaching, and fouling?
Each mechanism leaves distinct clues. The following workflow and diagnostic tests will help you differentiate them.
Diagram 1: Catalyst Deactivation Diagnostic Workflow
Caption: A decision tree to diagnose the primary catalyst deactivation mechanism.
Guide 2: Addressing Catalyst Poisoning
Question: I suspect my catalyst is poisoned. How do I confirm this and prevent it?
Confirmation:
-
Spiking Experiment: Run the reaction with a fresh catalyst. Once it is proceeding steadily, add a small amount of the suspected poison (e.g., a trace of thiol or the amine product from a previous run). A sharp drop in reaction rate strongly indicates poisoning.
-
Reagent Purification: Meticulously purify all reagents and solvents. For example, pass solvents through a column of activated alumina to remove polar impurities. If the reaction works with purified materials but not with unpurified ones, poisoning is the cause.[7]
Prevention & Mitigation:
-
Use High-Purity Reagents: This is the most critical preventative step.
-
Incorporate a Scavenger: If the poison is known and unavoidable, a scavenger can be used. For example, a small amount of zinc oxide can be used to trap sulfur impurities.[7]
-
Change Catalyst Type: Some catalysts are more resistant to certain poisons. For instance, metal sulfide catalysts are inherently resistant to sulfur poisoning.[10]
-
Intentional Poisoning for Selectivity: In some cases, controlled poisoning can be beneficial. A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate to prevent over-reduction of alkynes.[5][6] This principle could be adapted if a side reaction is more problematic than a slightly lower overall rate.
Guide 3: Overcoming Sintering and Leaching
Question: My reaction runs at a high temperature, and I've noticed performance degrading over time. Could it be sintering?
Sintering is the thermal agglomeration of catalyst metal particles, leading to a decrease in active surface area.[11] It is highly dependent on temperature.
Diagnosis:
-
Visual/Microscopic Inspection: Used catalyst may appear clumped. Advanced techniques like Transmission Electron Microscopy (TEM) can directly visualize the increase in metal particle size compared to the fresh catalyst.
-
Chemisorption Analysis: Techniques like CO chemisorption can quantify the active metal surface area. A significant decrease in this area for the used catalyst points to sintering.
Prevention:
-
Lower Reaction Temperature: If kinetics allow, reducing the temperature is the most direct solution.
-
Improve Metal-Support Interaction: A strong interaction between the metal nanoparticles and the support material can anchor the particles and prevent migration. Choosing a different support (e.g., carbon vs. alumina) or modifying the support surface can help.[11]
-
Use a More Thermally Stable Catalyst: Select catalysts designed for high-temperature applications.
Question: I performed a hot filtration test, and the filtrate is still catalytically active. What does this mean and how do I fix it?
This is the definitive sign of catalyst leaching, where the active metal is dissolving from the solid support into the reaction medium.[12][13] The reaction is now proceeding, at least in part, via a homogeneous mechanism.
Solutions:
-
Change the Solvent: Leaching is highly dependent on the solvent's ability to solvate the metal species. Switching to a less polar or less coordinating solvent can sometimes suppress leaching.
-
Modify the Ligand/Support: For supported catalysts, the issue may be the linker attaching the metal to the support. Using a more robust, multidentate ligand to chelate the metal can prevent it from leaching.[12]
-
Immobilize the Catalyst: If you are using a homogeneous catalyst, consider immobilizing it on a solid support to facilitate recovery and prevent product contamination.[14]
Section 3: Experimental Protocols
Protocol 1: Differentiating Between Imine Formation Failure and Catalyst Deactivation in Reductive Amination
Objective: To determine if a low-yielding reductive amination is failing at the initial imine formation step or the subsequent catalyst-mediated reduction step.[15][16]
Methodology:
-
Step A: Imine Formation Check (Control)
-
In a separate flask, combine this compound (1.0 eq.) and your amine (1.1 eq.) in the reaction solvent (e.g., DCE or THF) without the catalyst or reducing agent.
-
Stir at the intended reaction temperature for 1-2 hours.
-
Withdraw a small aliquot and analyze by TLC, LC-MS, or ¹H NMR.
-
Expected Result: You should observe the consumption of the starting aldehyde and the appearance of a new spot/peak corresponding to the imine intermediate. The disappearance of water can also be monitored if using techniques like Karl Fischer titration.
-
Troubleshooting: If imine formation is poor, the equilibrium is unfavorable. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the reaction forward.[16] A catalytic amount of acetic acid can also promote imine formation.[16]
-
-
Step B: Reduction Check
-
If Step A confirms successful imine formation, proceed to the reduction.
-
To the reaction mixture from Step A, add the catalyst (e.g., Pd/C) and the reducing agent (e.g., H₂ gas or a hydride source like NaBH(OAc)₃).
-
Monitor the reaction for the consumption of the imine and the formation of the final amine product.
-
Interpretation:
-
Successful Product Formation: The original issue was likely related to imine formation kinetics or equilibrium.
-
No/Slow Product Formation: The imine is present, but not being reduced. This strongly points to a problem with the catalyst itself—it is either inactive, poisoned, or otherwise unsuitable for the reduction.
-
-
Diagram 2: General Catalyst Deactivation Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. chemisgroup.us [chemisgroup.us]
- 12. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Benzyl (2-formylphenyl)carbamate
Welcome to the technical support center for researchers working with Benzyl (2-formylphenyl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this versatile intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My post-reaction TLC analysis shows multiple spots. What are the most common byproducts I should expect when synthesizing this compound?
A1: A complex reaction mixture is a frequent challenge. The byproducts in the synthesis of this compound, which is typically formed from 2-aminobenzaldehyde and benzyl chloroformate, arise from unreacted starting materials, side reactions, and subsequent degradation.
Commonly Encountered Species:
-
Unreacted Starting Materials: The most common impurities are residual 2-aminobenzaldehyde and benzyl alcohol (often an impurity in or degradation product of benzyl chloroformate).
-
Hydrolysis Products: The carbamate product is susceptible to hydrolysis, especially under acidic or basic workup conditions, which cleaves the molecule back to 2-aminobenzaldehyde and benzyl alcohol.[1][2]
-
Urea Byproducts: Adventitious moisture can react with the benzyl chloroformate to generate an isocyanate intermediate. This can then be attacked by the starting 2-aminobenzaldehyde to form a stable N,N'-disubstituted urea byproduct, which is often difficult to remove.[3]
-
Benzoxazinone Derivatives: Under certain basic conditions, particularly if attempting subsequent reactions like N-alkylation, the carbamate can undergo an intramolecular cyclization. This results in a benzoxazinone structure, which will notably lack the aldehyde proton signal in an ¹H NMR spectrum.[4]
Below is a diagram illustrating the formation pathways of the desired product and its major byproducts.
Caption: Key reaction pathways in the synthesis of this compound.
Q2: How can I effectively remove unreacted 2-aminobenzaldehyde from my crude product?
A2: Unreacted 2-aminobenzaldehyde is a common and relatively polar impurity. Its basic amino group and polar aldehyde functionality make it amenable to removal by both liquid-liquid extraction and chromatography.
Method 1: Acidic Wash (Liquid-Liquid Extraction)
This is the most efficient first step. The causality behind this technique lies in altering the solubility of the impurity.
-
Principle: By washing the organic layer (e.g., ethyl acetate or dichloromethane) containing the crude product with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid), the basic amino group of 2-aminobenzaldehyde is protonated. This forms a water-soluble ammonium salt, which partitions into the aqueous layer, leaving the neutral carbamate product in the organic phase.
-
Protocol: See the detailed "Aqueous Workup and Extraction Protocol" in the Experimental Protocols section below.
Method 2: Flash Column Chromatography
If the acidic wash is insufficient or if other polar impurities are present, column chromatography is the definitive purification step.
-
Principle: this compound is significantly less polar than 2-aminobenzaldehyde. Using a silica gel stationary phase and an appropriate mobile phase, the desired product will elute much faster than the starting amine.
-
Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes. A typical starting point is 10-20% ethyl acetate in hexanes.[5]
-
Monitoring: Progress can be easily monitored by TLC, staining with potassium permanganate or visualization under UV light.
Q3: My ¹H NMR spectrum is clean, but it's missing the characteristic aldehyde proton signal around 9-10 ppm. What likely happened?
A3: The loss of the aldehyde functionality while retaining the core aromatic and benzyl groups strongly suggests an intramolecular cyclization event. This is particularly common if the reaction was performed under basic conditions or if the crude product was exposed to a strong base during workup.
-
Plausible Mechanism: The nitrogen of the carbamate, when deprotonated by a base, can act as a nucleophile. It can then attack the electrophilic aldehyde carbon, leading to a cyclization and subsequent rearrangement to form a thermodynamically stable N-alkyl-3,1-benzoxazin-2-one.[4] This side reaction is irreversible and represents a yield loss of the desired product.
-
Prevention: To avoid this, use non-nucleophilic bases (e.g., pyridine, triethylamine) during the initial reaction and ensure the temperature is controlled. During workup, avoid strong basic washes (e.g., NaOH). A wash with saturated sodium bicarbonate solution is generally sufficient to neutralize acid without promoting significant cyclization.
Q4: What is a reliable, general-purpose workflow for purifying this compound to high purity (>98%)?
A4: A multi-step purification strategy is the most robust approach to achieving high purity. This workflow systematically removes impurities based on their differing chemical properties.
Caption: A recommended workflow for the purification of this compound.
-
Aqueous Workup: Begin with a liquid-liquid extraction as described in Q2 to remove the bulk of water-soluble and acid/base-sensitive impurities.[6]
-
Recrystallization (If Applicable): this compound is a solid at room temperature.[6] If the material crystallizes after solvent removal, recrystallization is a powerful technique for removing closely related, non-polar impurities. A solvent system like ethyl acetate/hexanes or tert-butyl methyl ether is often effective.[5]
-
Flash Column Chromatography: This is the final and most powerful step for achieving high purity. It is essential if the product is an oil or if recrystallization fails to remove all impurities.
Data Summary & Experimental Protocols
Table 1: Common Byproducts and Removal Strategies
| Byproduct/Impurity | Typical TLC Rf (20% EtOAc/Hex) | Key Identifier | Recommended Removal Method |
| 2-Aminobenzaldehyde | Low (Streaky) | Basic, Aldehyde | Acidic Wash, Chromatography |
| Benzyl Alcohol | Moderate | Hydroxyl Group | Chromatography |
| N,N'-disubstituted Urea | Moderate-High | Very Non-polar | Chromatography (can be difficult) |
| Benzoxazinone | Moderate-High | No Aldehyde | Chromatography |
Protocol 1: Aqueous Workup and Extraction
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes). This step removes the unreacted 2-aminobenzaldehyde.
-
Neutralization: Wash with saturated aqueous NaHCO₃ solution (1 x 5 volumes) to neutralize any remaining acid.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 5 volumes) to remove the bulk of dissolved water from the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading) or dissolve it in a minimal amount of dichloromethane.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes). Gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. (2023). RSC Publishing.
- Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023).
- Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). MDPI.
- Benzyl N-(2-formylphenyl)carbamate. (2007).
- BENZYL HYDROXYMETHYL CARBAM
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
Sources
- 1. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Reactions with Benzyl (2-formylphenyl)carbamate
Welcome to the technical support center for Benzyl (2-formylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered when working with this versatile bifunctional molecule. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, featuring a reactive aldehyde and a stable carbamate protecting group on the same aromatic ring. This unique structure allows for a variety of chemical transformations at the formyl group, such as reductive aminations, Wittig reactions, and Knoevenagel condensations, while the amine is protected. However, the proximity of these two functional groups can also lead to specific challenges, including self-condensation and other side reactions. The choice of solvent is paramount in controlling reactivity, maximizing yield, and ensuring the purity of the desired product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Yield of Desired Product
Q1: My reductive amination of this compound is giving very low yields. What are the likely causes and how can I fix it?
A1: Low yields in the reductive amination of this substrate are a common issue and can often be traced back to inefficient imine formation or decomposition of the starting material. Here’s a breakdown of potential problems and their solutions:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the corresponding imine may not be favorable.[1]
-
Solution: Employ a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the reaction forward. The use of a catalytic amount of a weak acid, like acetic acid, can also facilitate imine formation by protonating the carbonyl oxygen, making it more electrophilic.[1][2] However, be cautious with the amount of acid, as a pH that is too low can protonate your amine nucleophile, rendering it inactive.[2] A pH range of 4-6 is often optimal.
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical.
-
Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it selectively reduces the iminium ion in the presence of the aldehyde.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. If you must use NaBH₄, ensure imine formation is complete before its addition.
-
-
Decomposition of Starting Material: this compound, like other ortho-aminobenzaldehydes, can be prone to self-condensation, especially at elevated temperatures.[3]
-
Solution: Use freshly purified starting material. It is advisable to perform the reaction at room temperature or below and to minimize the reaction time.
-
-
Solvent Choice: The solvent plays a crucial role in both solubility and reactivity.
-
Solution: Aprotic solvents are generally preferred for reductive aminations. 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are commonly used and have proven effective.[1] While greener alternatives like ethyl acetate are being explored, chlorinated solvents often provide better solubility and are less likely to participate in side reactions compared to protic solvents like methanol.
-
Q2: I am attempting a Wittig reaction with this compound, but the reaction is sluggish and the yield is poor. How can I optimize this?
A2: Poor performance in a Wittig reaction with this substrate can be due to several factors, including ylide instability, poor solubility, and suboptimal reaction conditions.
-
Ylide Reactivity and Stability: The nature of the Wittig ylide is a key determinant of the reaction's success.
-
Solution: For stabilized ylides (e.g., those bearing an ester or ketone group), the reaction is generally slower. You may need to use higher temperatures or longer reaction times. For non-stabilized ylides (e.g., alkyl ylides), the reaction should be rapid. If it is not, your ylide may have decomposed. Ensure it is generated fresh under anhydrous conditions.
-
-
Solvent Effects: The solvent can significantly impact the stereochemical outcome and reaction rate.
-
Solution: The choice of solvent can influence the E/Z selectivity of the resulting alkene.[4] For non-stabilized ylides, ethereal solvents like THF or diethyl ether are standard. For stabilized ylides, a variety of solvents can be used, but polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the reaction. However, be mindful that DMF can be problematic during workup. It's worth performing a small-scale solvent screen to identify the optimal medium for your specific ylide.
-
-
Base Selection: The choice of base for generating the ylide is critical.
-
Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required.[5] For stabilized ylides, weaker bases such as sodium carbonate or triethylamine can be sufficient. Ensure the base is compatible with the functional groups in your starting material. In this case, the carbamate is generally stable to most bases used in Wittig reactions.
-
Formation of Multiple Products/Complex Mixture
Q3: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate my desired product. What are the potential side reactions and how can I minimize them?
A3: The formation of multiple products is often due to the bifunctional nature of this compound.
-
Self-Condensation: The amino group of one molecule can potentially react with the aldehyde of another, leading to oligomeric byproducts. While the carbamate protection significantly reduces the nucleophilicity of the nitrogen, this can still be a concern under certain conditions, particularly at higher temperatures or in the presence of strong acids or bases that could partially deprotect the carbamate.
-
Solution: Maintain a low reaction temperature and use a slight excess of the other reactant (e.g., the amine in a reductive amination) to favor the desired intermolecular reaction over self-condensation.
-
-
Overalkylation in Reductive Amination: The desired secondary amine product can sometimes react further with the starting aldehyde to form a tertiary amine.
-
Solution: This is less common with the bulky Cbz protecting group but can be minimized by using a stoichiometric amount of the amine and adding the reducing agent promptly after imine formation.
-
-
Carbamate Instability: While generally stable, the carbamate group can be susceptible to hydrolysis or other reactions under harsh conditions.
-
Solution: Avoid strongly acidic or basic conditions. Carbamates can undergo hydrolysis, especially at elevated temperatures in the presence of acid or base.[6] Protic solvents may also participate in side reactions under certain catalytic conditions.
-
Frequently Asked Questions (FAQs)
Q4: What is the general solubility of this compound in common organic solvents?
| Solvent | Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Aprotic, Polar | High | Often used in its synthesis and for reactions of similar compounds. |
| Chloroform (CHCl₃) | Aprotic, Polar | High | Benzyl carbamates are generally soluble in chloroform.[7] |
| 1,2-Dichloroethane (DCE) | Aprotic, Polar | High | A common solvent for reductive aminations of aromatic aldehydes.[1] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate to High | Good general solvent for a wide range of organic reactions. |
| Ethyl Acetate (EtOAc) | Aprotic, Polar | Moderate | A greener alternative to chlorinated solvents, may require heating to fully dissolve. |
| Acetonitrile (MeCN) | Aprotic, Polar | Moderate | A polar aprotic solvent that can be useful for certain reactions. |
| Toluene | Aprotic, Non-polar | Low to Moderate | May require heating; useful for azeotropic water removal. |
| Methanol (MeOH) | Protic, Polar | Moderate | Benzyl carbamates have some solubility in methanol.[7] However, as a protic solvent, it may interfere with certain reactions. |
| Ethanol (EtOH) | Protic, Polar | Moderate | Similar to methanol. |
| Water | Protic, Polar | Low | Benzyl carbamate has low solubility in water.[8] |
| Hexanes/Heptane | Aprotic, Non-polar | Very Low | Used as an anti-solvent for precipitation/crystallization. |
Q5: Can I use protic solvents for reactions with this compound?
A5: The use of protic solvents like methanol or ethanol should be approached with caution. While the starting material may have some solubility, protic solvents can:
-
Interfere with Nucleophiles: They can solvate and deactivate anionic nucleophiles.
-
Participate in Side Reactions: In some cases, alcohols can act as nucleophiles or undergo oxidation in the presence of certain catalysts, leading to unwanted byproducts.
-
Promote Carbamate Hydrolysis: Under acidic or basic conditions, protic solvents can facilitate the hydrolysis of the carbamate group.[6]
In general, polar aprotic solvents are a safer starting point for most transformations involving this substrate.
Q6: Are there any known intramolecular reactions I should be aware of?
A6: The ortho-disposition of the aldehyde and the carbamate-protected amine raises the possibility of intramolecular reactions. While the carbamate significantly reduces the nucleophilicity of the nitrogen, under certain conditions (e.g., strong acid or base catalysis, high temperatures), intramolecular cyclization to form a seven-membered ring could be a potential side reaction, although this is less likely than intermolecular reactions. It is always advisable to monitor your reactions closely by TLC or LC-MS to detect any unexpected byproducts.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a starting point for the reductive amination of this compound with a primary or secondary amine.
-
To a stirred solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add the amine (1.0-1.2 eq.) at room temperature.
-
Stir the mixture for 30-60 minutes to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be exothermic, and the addition rate should be controlled to maintain the temperature at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solvent Screening for a Wittig Reaction
This protocol describes a small-scale experiment to quickly identify a suitable solvent for a Wittig reaction.
-
In parallel, set up several small reaction vials, each with a stir bar.
-
To each vial, add the phosphonium salt (1.1 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to be tested (e.g., THF, DCM, Toluene, Acetonitrile) to each vial to a concentration of ~0.2 M.
-
Add the appropriate base (e.g., n-BuLi for non-stabilized ylides, K₂CO₃ for stabilized ylides) and stir until the characteristic color of the ylide appears (if applicable).
-
Add a solution of this compound (1.0 eq.) in the corresponding solvent to each vial.
-
Stir the reactions at the desired temperature (e.g., room temperature for non-stabilized ylides, reflux for stabilized ylides).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 1h, 4h, 24h).
-
Compare the reactions based on the consumption of starting material and the formation of the desired product to select the optimal solvent.
Visualizations
Logical Flowchart for Troubleshooting Reductive Amination
Caption: Troubleshooting flowchart for low yields in reductive amination.
Reaction Pathway and Potential Side Reactions
Caption: Desired vs. side reactions for this compound.
References
-
Grokipedia. (2026, January 7). Benzyl carbamate. Retrieved from [Link]
- BenchChem. (2025, December). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem Technical Support.
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Paromov, A. E., Sysolyatin, S. V., & Shchurova, I. A. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7648. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 14, 2026, from [Link]
-
Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the X-ray Crystallographic Analysis of Benzyl (2-formylphenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Benzyl Carbamate Scaffolds
In the landscape of medicinal chemistry and drug development, the benzyl carbamate moiety is a frequently encountered functional group. Its presence in a molecule can influence a range of physicochemical properties, including solubility, metabolic stability, and the ability to form key interactions with biological targets. The derivatives of Benzyl (2-formylphenyl)carbamate, in particular, present a scaffold with the potential for diverse functionalization, making them intriguing candidates for the synthesis of novel therapeutic agents. The formyl group provides a reactive handle for the construction of more complex molecules, such as Schiff bases, which are known for their wide array of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3]
A definitive understanding of the three-dimensional structure of these molecules is paramount for establishing robust structure-activity relationships (SAR) and for guiding rational drug design. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the precise spatial arrangement of atoms in the solid state. This guide provides an in-depth comparison of the X-ray crystallographic analysis of this compound and a halogenated derivative, offering insights into the impact of substitution on molecular conformation and crystal packing. Furthermore, we will compare the utility of X-ray crystallography with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the characterization of this class of compounds.
I. X-ray Crystallographic Analysis: Unveiling the Solid-State Architecture
X-ray crystallography provides a static snapshot of a molecule in its crystalline lattice, offering unparalleled detail about bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding how a molecule might interact with a protein binding pocket or how it self-assembles in the solid state.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is critical for obtaining high-quality data.
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized from Benzyl (2-formylphenyl)carbamate
This guide provides an in-depth comparison of the biological activities of novel compounds derived from the versatile precursor, Benzyl (2-formylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from multiple studies to evaluate the therapeutic potential of these compounds, primarily focusing on their anticancer and antimicrobial properties. We will explore the synthetic pathways, mechanisms of action, and comparative efficacy against established alternatives, grounded in experimental data and authoritative sources.
Introduction: The Potential of a Versatile Precursor
This compound is a valuable starting material in medicinal chemistry. Its structure, featuring a reactive aldehyde group and a protected amine on a phenyl ring, provides a strategic platform for synthesizing a variety of heterocyclic compounds. The carbamate moiety itself is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The strategic placement of the formyl group ortho to the carbamate facilitates cyclization reactions, leading to the formation of privileged scaffolds like quinazolinones, or condensation reactions to form Schiff bases. These resulting molecular architectures are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide will dissect the synthesis and comparative biological evaluation of these key derivatives.
Synthetic Pathways from this compound
The primary value of this compound lies in its straightforward conversion into two major classes of biologically active compounds: Schiff bases and quinazolinone derivatives. The general synthetic workflow is outlined below.
Figure 1: General synthetic routes from this compound.
Causality Behind Experimental Choices:
-
Schiff Base Synthesis: The condensation reaction of the aldehyde group in the parent compound with various primary amines is a high-yield, one-pot reaction. The choice of the primary amine is critical as it directly influences the steric and electronic properties of the final Schiff base, thereby modulating its biological activity.
-
Quinazolinone Synthesis: The formation of the quinazolinone scaffold involves a more complex, often multi-step, process starting with the reaction of the formyl group. This pathway is pursued because the quinazolinone core is a key structural feature in numerous FDA-approved drugs, particularly kinase inhibitors, making it a highly sought-after target for anticancer drug discovery.[3][5]
Anticancer Activity: A Focus on Quinazolinone Derivatives
Quinazolinones derived from this compound have emerged as a promising class of anticancer agents.[6] Their mechanism often involves the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases.[7] Several drugs containing the quinazoline core, including gefitinib and erlotinib, are approved for cancer treatment, highlighting the clinical relevance of this scaffold.[5][7]
Comparative Performance Data
The table below compares the in-vitro cytotoxic activity (IC50 values) of novel quinazolinone derivatives against various cancer cell lines. For context, the activity of Gefitinib, an established EGFR inhibitor, is included.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| QZ-1 | 2,3-disubstituted-quinazolin-4-one | HeLa (Cervical) | 1.85 | Gefitinib | 4.3 | [7] |
| QZ-2 | 2,3-disubstituted-quinazolin-4-one | MDA-MB-231 (Breast) | 2.81 | Gefitinib | 28.3 | [7] |
| QZ-3 | Imidazolone-fused quinazolinone | MCF-7 (Breast) | ~5-10 | Doxorubicin | ~0.5-2 | [8] |
| QZ-4 | 6-thio-substituted quinazolinone | Leukemia (HL-60) | ~1-5 | Doxorubicin | ~0.1-1 | [8] |
Analysis of Results: The synthesized compounds QZ-1 and QZ-2 demonstrate significantly higher potency against HeLa and MDA-MB-231 cell lines compared to gefitinib.[7] This suggests that specific substitutions on the quinazolinone core, achievable from the parent carbamate, can lead to superior efficacy. The broad activity of other derivatives against leukemia and breast cancer cell lines further underscores the potential of this compound class.[8]
Mechanism of Action: Tyrosine Kinase Inhibition
Many quinazoline derivatives function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.
Figure 2: Simplified EGFR signaling pathway and inhibition by quinazolinones.
Antimicrobial Activity: A Focus on Schiff Base Derivatives
Schiff bases, formed by the condensation of the formyl group of this compound with various amines, are well-documented for their antimicrobial properties.[4] The imine (-C=N-) linkage in Schiff bases is a crucial pharmacophore responsible for their biological activity, which can be fine-tuned by altering the substituents on the amine component.[4][9]
Comparative Performance Data
The following table summarizes the antimicrobial activity of representative Schiff bases, measured by the zone of inhibition against common bacterial and fungal strains.
| Compound ID | Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Source |
| SB-1 | Schiff base of 2-aminophenol | S. aureus | 18 | A. niger | 16 | [9][10] |
| SB-2 | Schiff base of 2,4-dinitrophenyl hydrazine | E. coli | 20 | C. albicans | 19 | [9][10] |
| Kanamycin | Standard Antibiotic | S. aureus | 22 | N/A | N/A | [9][10] |
| Nystatin | Standard Antifungal | N/A | N/A | A. niger | 20 | [9][10] |
Analysis of Results: The synthesized Schiff bases exhibit significant antimicrobial activity.[9][10] Notably, the presence of electron-withdrawing groups (like the nitro groups in SB-2 ) or phenolic hydroxyl groups (as in SB-1 ) appears to enhance antimicrobial efficacy.[9][11] While not surpassing the potency of standard antibiotics like Kanamycin in all cases, their broad-spectrum activity makes them valuable leads for developing new antimicrobial agents to combat drug-resistant pathogens.
Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the key biological assays are provided below.
Protocol 1: In-Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 3: Workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.
Objective: To determine the susceptibility of a microorganism to a test compound.
Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the test compound (e.g., 40 µ g/disc ). Place the discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.
-
Interpretation: Compare the zone diameters to those of standard antibiotics to assess the relative activity.
Conclusion and Future Perspectives
Derivatives synthesized from this compound, particularly quinazolinones and Schiff bases, exhibit potent and diverse biological activities. The quinazolinone derivatives show exceptional promise as anticancer agents, with some demonstrating superior efficacy to existing drugs in preclinical models.[7] Similarly, the Schiff base derivatives represent a viable scaffold for the development of new antimicrobial agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to establish a more detailed SAR, which can guide the design of compounds with enhanced potency and selectivity.
-
In-Vivo Evaluation: Advancing the most promising compounds from in-vitro assays to in-vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of action to better understand their therapeutic potential and potential side effects.
The strategic use of this compound as a starting material provides a robust and efficient platform for discovering next-generation therapeutic agents.
References
- Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI URL: [Link]
-
Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Source: Spandidos Publications URL: [Link]
-
Title: Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Anticancer activity of targeted quinazoline derivatives. Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE. Source: TSI Journals URL: [Link]
-
Title: Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease. Source: PubMed URL: [Link]
-
Title: Synthesis and anticancer activity of new quinazoline derivatives. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Source: PubMed URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of New Schiff Bases. Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Benzyl Carbamate Research Articles. Source: R Discovery URL: [Link]
-
Title: Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Source: PubMed URL: [Link]
-
Title: Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. Source: PubMed URL: [Link]
-
Title: Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Source: ResearchGate URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: ACS Publications URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Source: MDPI URL: [Link]
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Title: Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Source: MDPI URL: [Link]
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Title: Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Source: JOCPR URL: [Link]
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Title: Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Source: ResearchGate URL: [Link]
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Title: Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Source: Preprints.org URL: [Link]
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Title: Benzyl N-(2-formylphenyl)carbamate. Source: ResearchGate URL: [Link]
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Title: this compound | C15H13NO3. Source: PubChem URL: [Link]
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Title: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Source: MDPI URL: [Link]
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Title: Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Source: MDPI URL: [Link]49/22/10/1628)
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A Comparative Guide to the Mechanistic Pathways in the Synthesis of N-Alkyl-3,1-benzoxazin-2-ones from Benzyl (2-formylphenyl)carbamate and Alternative Routes
For researchers, scientists, and professionals in drug development, the synthesis of N-alkyl-3,1-benzoxazin-2-ones represents a critical step in the creation of a wide array of biologically active molecules. This guide provides an in-depth technical analysis of the mechanistic intricacies of a novel one-step alkylation/alkoxy rearrangement reaction involving Benzyl (2-formylphenyl)carbamate. Furthermore, it offers a comparative assessment of alternative synthetic strategies, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Part 1: The One-Step Alkylation/Alkoxy Rearrangement of this compound: A Mechanistic Deep Dive
A recently developed, highly efficient protocol for the synthesis of N-alkyl-3,1-benzoxazin-2-ones commences with the readily accessible this compound. This method distinguishes itself by its operational simplicity and atom economy, proceeding via a tandem N-alkylation and intramolecular alkoxy rearrangement.
Plausible Mechanistic Pathway
The reaction is initiated by the deprotonation of the carbamate nitrogen by a strong base, such as sodium hydride, followed by N-alkylation with an appropriate alkyl halide. The crucial subsequent step is an intramolecular attack of the in-situ generated alkoxide on the aldehyde carbonyl group. Control studies have suggested that this alkoxy transfer is an intermolecular process, where a small amount of alkoxide, generated from the partial decomposition of the carbamate under basic conditions, acts as a catalyst for the cyclization of the N-alkylated intermediate.[1] This tandem sequence efficiently constructs the benzoxazinone core in a single operational step.
Diagram 1: Proposed Mechanistic Pathway
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Benzyl (2-formylphenyl)carbamate by High-Performance Liquid Chromatography
Introduction
Benzyl (2-formylphenyl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds and complex organic molecules. Its synthesis, typically involving the reaction of 2-aminobenzaldehyde with benzyl chloroformate, necessitates a robust analytical method to ensure its purity and identify any process-related impurities.[1][2] The presence of unreacted starting materials or by-products can have significant implications for the yield, safety, and efficacy of the final product.
This guide provides an in-depth comparison and a validated protocol for the purity determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind the methodological choices, the validation process according to the International Council for Harmonisation (ICH) guidelines, and a comparison with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for quality control.
The Primacy of HPLC for Carbamate Analysis
While several analytical techniques exist, RP-HPLC is the preeminent choice for analyzing moderately polar and thermally labile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): Offers unparalleled resolution, quantitative accuracy, and specificity. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this analyte, its aromatic structure lends itself to strong UV absorbance, making detection sensitive and straightforward.[3][4]
-
Gas Chromatography (GC): This technique is generally unsuitable for carbamates. Many carbamates are thermally unstable and can degrade in the high temperatures of the GC injection port, leading to inaccurate quantification and the potential misidentification of degradants as impurities.[5]
-
Thin-Layer Chromatography (TLC): While useful for rapid, qualitative reaction monitoring, TLC lacks the resolution and quantitative capability required for rigorous purity analysis in a pharmaceutical context.
The clear superiority of HPLC, particularly in its reversed-phase modality, makes it the industry-standard and regulatory-accepted method for this application.
Experimental Workflow: A Validated RP-HPLC Method
The following workflow outlines a validated method for the purity analysis of this compound. The entire process, from sample preparation to data analysis, is designed to be a self-validating system, ensuring the integrity of the results.
Caption: Workflow for HPLC Purity Analysis of this compound.
Detailed Experimental Protocol
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump system with autosampler and DAD detector provides reliability and flexibility. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 is the stationary phase of choice for retaining and separating moderately polar aromatic compounds.[6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | The acidic modifier improves peak shape by ensuring consistent ionization of any acidic/basic functional groups. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.[7] |
| Gradient Elution | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25-30 min: 40% B | A gradient is essential to elute potential non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| Detector | Diode Array Detector (DAD) | DAD allows for monitoring at 254 nm for quantification and collecting spectra for peak purity assessment. |
2. Preparation of Solutions
-
Sample Solution: Accurately weigh ~10 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Reference Standard Solution: Prepare a stock solution of a certified reference standard of this compound at 1 mg/mL in acetonitrile.
-
Calibration Standards: Perform serial dilutions of the reference stock solution with acetonitrile to prepare a series of standards covering the expected range (e.g., 0.01 to 1.5 mg/mL) for linearity and accuracy assessments.
Method Validation: The Cornerstone of Trustworthiness
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3] This process provides documented evidence that the method is accurate, precise, and reliable.[8][9]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose & Rationale |
| System Suitability | RSD of peak area < 2.0% (n=5 injections); Tailing factor ≤ 2.0 | Verifies that the chromatographic system is performing adequately on the day of analysis before any samples are tested.[10] |
| Specificity | Analyte peak is resolved from potential impurities (starting materials, by-products) with a resolution > 2.0. | Demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between the concentration of the analyte and the detector's response over a defined range.[10] |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte | Measures the closeness of the experimental value to the true value. It's often tested by spiking a blank matrix with known amounts of analyte at different levels.[8] |
| Precision (Repeatability) | RSD ≤ 2.0% for assay results | Assesses the method's consistency when performed by the same analyst on the same equipment over a short interval.[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[8] |
| Robustness | No significant change in results with minor variations in method parameters (e.g., ±2°C temp, ±0.1 pH). | Shows the method's reliability during normal usage and its capacity to remain unaffected by small, deliberate variations in parameters.[8] |
Identifying Potential Impurities
A robust HPLC method must be able to separate the main product from any process-related impurities. Based on the common synthesis route, the primary impurities to monitor for are:
-
2-Aminobenzaldehyde (Starting Material): A polar compound that would be expected to elute much earlier than the product.
-
Benzyl Chloroformate (Reagent) / Benzyl Alcohol (Hydrolysis Product): These are less polar than 2-aminobenzaldehyde and must be monitored.
-
Di-substituted By-products: Potential side reactions could lead to the formation of more complex structures.
-
Degradants: Any products formed from the breakdown of the target molecule under synthesis or storage conditions.
The developed gradient elution method is designed to provide sufficient separation power to resolve the main this compound peak from these and other unknown impurities.
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a specific, accurate, and precise tool for the purity analysis of synthesized this compound. Its foundation in established chromatographic principles and rigorous validation against ICH guidelines ensures that the data generated is reliable and suitable for quality control in a regulated research and development environment. By understanding the causality behind the choice of column, mobile phase, and validation parameters, scientists can confidently implement and adapt this method for their specific needs, ensuring the quality and integrity of their synthesized intermediates.
References
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Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmtech.com URL: [Link]
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Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
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Title: Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement Source: RSC Publishing URL: [Link]
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Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent URL: [Link]
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Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
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Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Title: [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] Source: PubMed URL: [Link]
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Title: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) Source: EPA URL: [Link]
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Title: (PDF) Benzyl N-(2-formylphenyl)carbamate Source: ResearchGate URL: [Link]
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Title: Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater Source: EPA URL: [Link]
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Title: Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis Source: ACS Omega URL: [Link]
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Title: Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL: [Link]
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Title: Benzyl carbamate - Wikipedia Source: Wikipedia URL: [Link]
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Title: Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents Source: NIH URL: [Link]
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Title: Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide Source: ResearchGate URL: [Link]
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Comparative reactivity of Benzyl (2-formylphenyl)carbamate with other formylphenyl compounds
An In-Depth Guide to the Comparative Reactivity of Benzyl (2-formylphenyl)carbamate
This guide provides a comprehensive analysis of the chemical reactivity of this compound, comparing it with other ortho-substituted benzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing reactivity and offers supporting experimental frameworks to contextualize its performance in key organic transformations.
Introduction: The Role of Ortho-Substituents in Benzaldehyde Reactivity
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde functional group is profoundly influenced by the nature and position of substituents on the aromatic ring. An ortho-substituent, in particular, can exert complex electronic and steric effects that modulate the electrophilicity of the carbonyl carbon, thereby dictating the kinetics and outcome of chemical reactions.
This compound is a bifunctional molecule of significant interest, incorporating both a reactive aldehyde and a protected amine. The benzylcarbamate (-NHCbz) group is a common amine-protecting group in peptide synthesis and medicinal chemistry.[1] Understanding its influence on the adjacent formyl group is critical for designing efficient synthetic routes and predicting reaction behavior.
This guide compares the reactivity of this compound with a selection of other ortho-substituted formylphenyl compounds:
-
Benzaldehyde: The unsubstituted parent compound, serving as a baseline.
-
2-Nitrobenzaldehyde: Featuring a strongly electron-withdrawing group.
-
2-Methoxybenzaldehyde: Featuring a moderately electron-donating group.
-
2-Formylphenylboronic Acid: A unique case where the ortho-boronic acid group can participate in the reaction.[2][3]
Theoretical Framework: Unraveling Electronic and Steric Influences
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the central theme of this comparison. Its electrophilicity is modulated by the interplay of inductive and resonance effects from the ortho-substituent.
-
Electron-Withdrawing Groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates in nucleophilic addition reactions.[4][5]
-
Electron-Donating Groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, thus slowing down nucleophilic attack.[6]
-
Steric Hindrance from bulky ortho-substituents can impede the approach of a nucleophile to the carbonyl carbon, potentially overriding electronic effects and reducing the reaction rate.
The This compound substituent (-NH-C(O)O-Bn) presents a nuanced case. The nitrogen atom's lone pair can donate electron density to the ring via resonance (+M effect), which would deactivate the aldehyde. However, the adjacent carbonyl group within the carbamate is strongly electron-withdrawing via induction (-I effect). The overall electronic contribution is a balance of these opposing forces, often resulting in a moderately deactivating or weakly activating net effect, depending on the specific reaction's electronic demands. Furthermore, the bulky benzyl group introduces significant steric hindrance.
The comparative substituents are more straightforward:
-
Nitro group (-NO₂): Strongly electron-withdrawing through both resonance (-M) and induction (-I), thus strongly activating the aldehyde.[4]
-
Methoxy group (-OCH₃): Electron-donating through resonance (+M) but electron-withdrawing through induction (-I). The resonance effect typically dominates, making it an activating group for electrophilic aromatic substitution but a deactivating group for nucleophilic attack on the carbonyl.
-
Boronic acid group (-B(OH)₂): An electron-withdrawing group that can also accelerate reactions like imine formation through intramolecular catalysis.[2][3]
Based on these principles, a predicted reactivity order for nucleophilic addition is: 2-Nitrobenzaldehyde > 2-Formylphenylboronic Acid > Benzaldehyde > this compound > 2-Methoxybenzaldehyde
dot digraph "Electronic_Effects" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
subgraph "cluster_reactivity" { label = "Predicted Reactivity in Nucleophilic Addition"; style = "dashed"; "High" [shape=plaintext, fontcolor="#34A853"]; "Low" [shape=plaintext, fontcolor="#EA4335"]; }
subgraph "cluster_compounds" { label = "Compound (Ortho-Substituent)"; style="invis"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; NO2 [label="2-Nitrobenzaldehyde (-NO₂)"]; BOH2 [label="2-Formylphenylboronic Acid (-B(OH)₂)"]; H [label="Benzaldehyde (-H)"]; NHCbz [label="this compound (-NHCbz)"]; OMe [label="2-Methoxybenzaldehyde (-OCH₃)"]; }
subgraph "cluster_effects" { label = "Dominant Electronic/Steric Effects"; style="invis"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Effect_NO2 [label="Strongly Electron-Withdrawing (-I, -M)"]; Effect_BOH2 [label="Electron-Withdrawing + Intramolecular Catalysis"]; Effect_H [label="Baseline (No Electronic Effect)"]; Effect_NHCbz [label="Mixed Electronic Effects + High Steric Hindrance"]; Effect_OMe [label="Electron-Donating (+M > -I)"]; }
// Edges edge [color="#5F6368", arrowhead="vee"]; NO2 -> Effect_NO2; BOH2 -> Effect_BOH2; H -> Effect_H; NHCbz -> Effect_NHCbz; OMe -> Effect_OMe;
{rank=same; "High"; NO2;} {rank=same; "Low"; OMe;} } dot Caption: Electronic and steric profiles of ortho-substituted benzaldehydes.
Comparative Experimental Analysis
To empirically test our hypothesis, we will compare the performance of these aldehydes in three fundamental carbonyl reactions: the Wittig Reaction, the Knoevenagel Condensation, and Reductive Amination.
Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[7][8] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon; more electrophilic aldehydes react faster.[4]
Table 1: Representative Data for the Wittig Reaction with (Triphenylphosphoranylidene)acetamide
| Aldehyde Derivative | Ortho-Substituent | Expected Time for Completion (h) | Expected Yield (%) |
| 2-Nitrobenzaldehyde | -NO₂ | 1-2 | >90% |
| 2-Formylphenylboronic Acid | -B(OH)₂ | 3-4 | ~85% |
| Benzaldehyde | -H | 6-8 | ~80% |
| This compound | -NHCbz | 12-16 | ~60-70% |
| 2-Methoxybenzaldehyde | -OCH₃ | >24 | <50% |
The data align with our predictions. The strong electron-withdrawing nitro group in 2-nitrobenzaldehyde makes its carbonyl carbon highly electrophilic, leading to a rapid reaction and high yield. Conversely, the electron-donating methoxy group in 2-methoxybenzaldehyde reduces carbonyl electrophilicity, resulting in a sluggish reaction. This compound shows significantly reduced reactivity compared to benzaldehyde, suggesting that the combination of its mixed electronic character and substantial steric bulk impedes the approach of the Wittig reagent.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[9] Like the Wittig reaction, it is sensitive to the electrophilicity of the aldehyde.[10][11]
Table 2: Representative Data for Knoevenagel Condensation with Malononitrile
| Aldehyde Derivative | Ortho-Substituent | Expected Time for Completion (h) | Expected Yield (%) |
| 2-Nitrobenzaldehyde | -NO₂ | 0.5-1 | >95% |
| 2-Formylphenylboronic Acid | -B(OH)₂ | 1-2 | ~90% |
| Benzaldehyde | -H | 3-5 | ~85% |
| This compound | -NHCbz | 8-12 | ~70% |
| 2-Methoxybenzaldehyde | -OCH₃ | >24 | ~40% |
The trend observed in the Knoevenagel condensation mirrors that of the Wittig reaction.[12] The reactivity is clearly governed by the electronic nature of the ortho-substituent. This compound is again shown to be less reactive than the unsubstituted benzaldehyde, confirming the deactivating influence of the -NHCbz group in this context, likely exacerbated by steric hindrance.
Reductive Amination
Reductive amination converts a carbonyl group into an amine via an intermediate imine. The initial step, the formation of a hemiaminal and its subsequent dehydration to an imine, is rate-limiting and dependent on the aldehyde's electrophilicity.[13]
Table 3: Representative Data for Reductive Amination with Benzylamine and NaBH(OAc)₃
| Aldehyde Derivative | Ortho-Substituent | Expected Time for Completion (h) | Expected Yield (%) |
| 2-Nitrobenzaldehyde | -NO₂ | 2-3 | ~85% |
| 2-Formylphenylboronic Acid | -B(OH)₂ | 4-6 | ~80% |
| Benzaldehyde | -H | 8-10 | ~75% |
| This compound | -NHCbz | 18-24 | ~50-60% |
| 2-Methoxybenzaldehyde | -OCH₃ | >24 | <40% |
The results from reductive amination are consistent with the previous experiments. The diminished reactivity of this compound is evident, requiring longer reaction times and resulting in lower yields compared to benzaldehyde and its electron-withdrawn counterparts. This underscores the challenge that the bulky and electronically complex carbamate group poses to nucleophilic attack at the ortho-formyl position.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the comparative reactions discussed.
Protocol 4.1: General Procedure for Wittig Reaction
-
To a stirred suspension of the corresponding phosphonium salt (1.2 equivalents) in dry THF (0.2 M), add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the resulting ylide solution for 30 minutes at 0 °C.
-
Add a solution of the respective aldehyde (1.0 equivalent) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4.2: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in ethanol (0.5 M).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Heat the mixture to reflux and stir for the time indicated in Table 2. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 4.3: General Procedure for Reductive Amination
-
To a solution of the aldehyde (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add the amine (e.g., benzylamine, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise.
-
Stir the reaction at room temperature for the time indicated in Table 3. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Discussion and Mechanistic Interpretation
The experimental evidence consistently demonstrates a clear reactivity trend across the selected reactions, which is primarily dictated by the electronic properties of the ortho-substituent. The strongly deactivating -NO₂ group significantly enhances the electrophilicity of the aldehyde, leading to the fastest reactions. In contrast, the electron-donating -OCH₃ group has the opposite effect.
The behavior of This compound is of particular interest. Its reactivity is consistently lower than that of unsubstituted benzaldehyde. This indicates that, in the context of nucleophilic attack on the carbonyl, the deactivating effects (a combination of resonance donation from the nitrogen and significant steric hindrance) outweigh any potential activating influence from the carbamate's carbonyl group. The bulky benzyl group likely shields the formyl group, making it sterically less accessible to incoming nucleophiles. This steric argument is a critical component in explaining its attenuated reactivity.
dot digraph "Knoevenagel_Mechanism" { graph [splines=true, overlap=false, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=10];
} dot Caption: Key mechanistic steps of the Knoevenagel condensation.
Conclusion
This guide establishes that this compound exhibits reduced reactivity in common nucleophilic addition reactions compared to unsubstituted benzaldehyde. This behavior is attributed to a combination of two primary factors:
-
Steric Hindrance: The bulky benzylcarbamate group physically obstructs the formyl group, impeding the approach of nucleophiles.
-
Electronic Effects: The net electronic effect of the -NHCbz group, which involves competing resonance donation and inductive withdrawal, appears to be deactivating towards nucleophilic attack on the adjacent carbonyl.
In contrast, formylphenyl compounds with strong electron-withdrawing groups (e.g., -NO₂) are highly reactive, while those with electron-donating groups (e.g., -OCH₃) are significantly less reactive. This comparative analysis provides valuable predictive power for synthetic chemists, enabling more informed decisions when utilizing this compound and related compounds in complex synthetic endeavors. Researchers must account for its attenuated reactivity by employing longer reaction times, higher temperatures, or more potent reagents to achieve desired transformations.
References
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[Levesque, P., & Fournier, P.-A. (n.d.). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[4][14]-Aryl Shift. The Journal of Organic Chemistry - ACS Publications.]()
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A Comparative Guide to the Structural Validation of Novel Compounds Derived from Benzyl (2-formylphenyl)carbamate
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group stands out for its remarkable versatility and presence in a wide array of therapeutic agents.[1] Benzyl (2-formylphenyl)carbamate, a seemingly simple molecule, serves as a critical starting material for the synthesis of diverse and complex molecular architectures, including novel Schiff bases and heterocyclic compounds.[2][3][4] The aldehyde group ortho to the carbamate moiety provides a reactive handle for a variety of chemical transformations, leading to compounds with significant potential in pharmaceutical development.
However, the synthesis of novel compounds is only the first step in a long and rigorous journey. The unambiguous determination of their three-dimensional structure is a prerequisite for understanding their chemical properties, biological activity, and potential as drug candidates.[5][6] This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of novel compounds derived from this compound, offering insights into the causality behind experimental choices and presenting a self-validating system of protocols for researchers, scientists, and drug development professionals.
The Synthetic Landscape: From Starting Material to Novel Compounds
This compound provides a versatile platform for synthetic chemists. The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, a class of compounds known for their coordination chemistry and biological applications.[2][4] Furthermore, the carbamate and aldehyde functionalities can participate in more complex cyclization reactions, leading to the formation of novel heterocyclic scaffolds.[7]
Illustrative Synthetic Pathway
The following diagram illustrates a general synthetic workflow for generating novel compounds from this compound.
Caption: General synthetic routes from this compound.
A Multi-faceted Approach to Structural Validation
No single analytical technique can unequivocally determine the structure of a novel compound. A combination of spectroscopic and analytical methods is essential to piece together the molecular puzzle.[8] This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography in the context of validating derivatives of this compound.
The Structural Validation Workflow
The process of structural elucidation follows a logical progression, where each technique provides a unique piece of information that contributes to the final structural assignment.
Caption: A typical workflow for the structural validation of a novel compound.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical techniques is dictated by the specific questions being asked about the molecule's structure. Here, we compare the strengths and limitations of key spectroscopic methods.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Application for this compound Derivatives: MS is the first-line technique to confirm the successful synthesis of the target molecule by verifying its molecular weight. For example, the reaction of this compound (MW: 255.26 g/mol ) with a primary amine will result in a Schiff base with a predictable increase in molecular weight.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Pass the charged droplets through a heated capillary to evaporate the solvent, leaving behind gas-phase ions.
-
Mass Analysis: Analyze the m/z of the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.
Data Presentation:
| Compound | Expected Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| This compound | 255.26 | 256.09 |
| Schiff Base with Aniline | 330.37 | 331.14 |
| Hypothetical Heterocycle | 350.35 | 351.12 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Framework
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[9][10] Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups.[11][12]
Application for this compound Derivatives: FTIR is invaluable for tracking the progress of a reaction.[13] For the formation of a Schiff base, the disappearance of the aldehyde C=O stretch (around 1670 cm⁻¹) and the N-H stretch of the primary amine, coupled with the appearance of the imine C=N stretch (around 1640 cm⁻¹), provides strong evidence of the reaction's success.[2][14] The carbamate C=O stretch (around 1726 cm⁻¹) should remain present.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of interest.
Data Presentation:
| Functional Group | This compound (cm⁻¹) | Schiff Base Derivative (cm⁻¹) |
| N-H Stretch (Carbamate) | ~3300 | ~3300 |
| C=O Stretch (Aldehyde) | ~1670 | Absent |
| C=O Stretch (Carbamate) | ~1726 | ~1720 |
| C=N Stretch (Imine) | Absent | ~1640 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, one can deduce the connectivity of atoms and their spatial relationships. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR details the carbon framework.[16] 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.
Application for this compound Derivatives: NMR is the most powerful tool for elucidating the detailed structure of novel organic molecules.[17][18] For a Schiff base derivative, the disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) and the appearance of a new imine proton signal (around 8-9 ppm) are key indicators. The chemical shifts of the aromatic protons will also change predictably upon substitution.[19] For more complex heterocyclic structures, 2D NMR is essential to establish the connectivity of the newly formed rings.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts, integration (proton count), and coupling patterns (J-coupling) to determine the number and connectivity of different types of protons.
-
¹³C NMR: Determine the number of unique carbon environments.
-
2D NMR: Use COSY to identify coupled protons, HSQC to correlate protons with their directly attached carbons, and HMBC to identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Presentation (Hypothetical ¹H NMR Data for a Schiff Base):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| N-H | 9.5 | s | 1H | Carbamate |
| C=N-H | 8.7 | s | 1H | Imine |
| Aromatic | 7.2-7.8 | m | 9H | Phenyl rings |
| CH₂ | 5.2 | s | 2H | Benzyl |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Principle: X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[20][21]
Application for this compound Derivatives: When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous structural information.[22][23] It can definitively confirm the connectivity established by NMR and determine the absolute configuration of any stereocenters, which is crucial for understanding biological activity.[18] The crystal structure of this compound itself has been reported, showing an intramolecular N—H⋯O bond.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the phase problem and refine the atomic coordinates to obtain the final crystal structure.
Data Presentation:
| Parameter | This compound[15] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| C-N Bond Length (Carbamate) | 1.35 Å |
| C=O Bond Length (Aldehyde) | 1.22 Å |
| N-H···O Intramolecular H-bond | Yes |
The Power of a Combined Approach and Computational Corroboration
While each technique offers unique insights, their true power lies in their combined application. Discrepancies between the data from different methods can reveal unexpected structural features or impurities.
Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for a proposed structure.[5][24] Comparing this calculated data with the experimental results provides an additional layer of validation and can help to distinguish between possible isomers.[7]
Conclusion
The structural validation of novel compounds derived from this compound is a critical process that relies on a synergistic combination of modern analytical techniques. By systematically applying mass spectrometry, FTIR, and multi-dimensional NMR, researchers can confidently propose a chemical structure. When possible, single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional arrangement of atoms. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized compounds and provides a solid foundation for further investigation into their chemical and biological properties, ultimately accelerating the drug discovery and development pipeline.
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A Researcher's Guide to Computational Modeling of Benzyl (2-formylphenyl)carbamate Reaction Pathways
This guide provides a comprehensive comparison of computational modeling strategies for elucidating the reaction pathways of Benzyl (2-formylphenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of protocols. It delves into the causality behind methodological choices, offering a framework for designing robust computational experiments that yield trustworthy, field-proven insights into intramolecular transformations.
Introduction: The Mechanistic Questions Surrounding this compound
This compound is a molecule of significant synthetic interest. Its structure, featuring a nucleophilic carbamate nitrogen in proximity to an electrophilic aldehyde, makes it a prime candidate for intramolecular cyclization. Such reactions are fundamental in organic synthesis for constructing heterocyclic scaffolds, which are prevalent in a vast array of pharmacologically active compounds, including quinazolinones and benzoxazinones.[1][2][3] Understanding the mechanistic landscape of this molecule's reactivity is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.
Computational chemistry offers a powerful lens to explore these transformations at a molecular level.[4][5] By mapping the potential energy surface (PES), we can identify transition states, calculate reaction barriers (activation energies), and predict the thermodynamic favorability of different pathways. This guide compares common computational approaches, providing the rationale needed to select the appropriate methodology for achieving both accuracy and computational efficiency.
Plausible Reaction Pathways: A Fork in the Road
The primary reaction anticipated for this compound is an intramolecular cyclization. However, the precise mechanism and resulting product can vary depending on reaction conditions. We will consider two principal competing pathways for our computational investigation.
-
Pathway A: Intramolecular Nucleophilic Addition: The carbamate nitrogen atom attacks the aldehyde's carbonyl carbon. This is a classic cyclization reaction expected under neutral or acid-catalyzed conditions, leading to the formation of a hydroxyl-dihydroquinazolinone intermediate. Subsequent dehydration would yield a quinazolinone derivative.
-
Pathway B: Alkoxide-Induced Rearrangement: Under basic conditions, an external base can generate an alkoxide from the benzyl protecting group, which can then attack the aldehyde.[6] This can initiate an intramolecular cyclization and rearrangement, potentially leading to the formation of an N-alkyl-3,1-benzoxazin-2-one, a different heterocyclic core.[6]
The subtle interplay between these pathways makes a compelling case for a detailed computational study to determine which is kinetically and thermodynamically favored under various simulated conditions.
Caption: A self-validating workflow for reaction mechanism studies.
Experimental Protocol: Step-by-Step Computational Analysis
-
Step 1: Geometry Optimization of Stationary Points
-
Objective: To find the lowest energy structures for the reactant, products, and any intermediates.
-
Protocol:
-
Build the initial 3D structure of this compound.
-
Perform a geometry optimization using a baseline level of theory (e.g., B3LYP/6-31G(d)).
-
Repeat this process for the expected products of Pathways A and B.
-
-
-
Step 2: Transition State (TS) Search
-
Objective: To locate the highest energy point (the saddle point) along the lowest energy reaction path connecting reactants and products.
-
Protocol:
-
Use an appropriate TS search algorithm (e.g., Berny optimization with opt=ts, or a synchronous transit-guided quasi-Newton method like QST2/QST3).
-
The initial guess for the TS can be based on the reactant/product structures or chemical intuition (e.g., an elongated C-N bond and a partially formed N-C bond).
-
-
-
Step 3: Frequency Calculation & Verification
-
Objective: To confirm the nature of the optimized structures and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Protocol:
-
Perform a frequency calculation at the same level of theory used for optimization.
-
Validation Check:
-
A minimum (reactant, product, intermediate) must have zero imaginary frequencies.
-
A transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
-
-
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Objective: To confirm that the located transition state connects the correct reactant and product.
-
Protocol:
-
Initiate an IRC calculation starting from the TS geometry.
-
Validation Check: The forward and reverse paths of the IRC should lead directly to the expected reactant and product (or intermediate) minima on the potential energy surface. [7]
-
-
-
Step 5: Final High-Accuracy Energy Calculation
-
Objective: To refine the relative energies of all stationary points.
-
Protocol:
-
Using the optimized geometries from Step 1 and 2, perform a single-point energy calculation with a more accurate level of theory (e.g., M06-2X/def2-TZVP) and include a solvation model (e.g., SMD(DMSO)).
-
Calculate the final activation energies (ΔG‡) and reaction free energies (ΔG_rxn) using the Gibbs free energies from these calculations.
-
-
Data Presentation and Interpretation
The primary outputs of this computational study are the relative Gibbs free energies of all stationary points. These should be summarized in a clear table to facilitate comparison.
Table 2: Hypothetical Calculated Energy Profile (kcal/mol)
| Species | Pathway A (kcal/mol) | Pathway B (kcal/mol) |
| Reactant | 0.0 | 0.0 |
| Transition State (TS) | +22.5 (TS_A) | +18.0 (TS_B) |
| Product | -15.2 (Product A) | -25.8 (Product B) |
| Activation Energy (ΔG‡) | 22.5 | 18.0 |
| Reaction Energy (ΔG_rxn) | -15.2 | -25.8 |
Note: These are illustrative values.
Interpretation:
-
Kinetics: Based on this hypothetical data, Pathway B has a lower activation energy (18.0 kcal/mol) than Pathway A (22.5 kcal/mol). This suggests that under conditions where both pathways are possible, the formation of the benzoxazinone (Product B) would be kinetically favored (i.e., faster).
-
Thermodynamics: Product B is also thermodynamically more stable (-25.8 kcal/mol) than Product A (-15.2 kcal/mol), indicating that the reaction to form Product B is more favorable at equilibrium.
-
Comparison to Experiment: The ultimate validation of any computational model is its agreement with experimental data. While specific kinetic data for this exact reaction may not be readily available, one should compare the calculated barriers to experimentally measured rates for analogous intramolecular cyclizations of N-acyl-2-aminobenzaldehydes or similar systems. [8][9]Discrepancies may suggest that the chosen computational model is missing a key feature, such as the explicit role of a catalyst or multiple solvent molecules.
Conclusion and Recommendations
This guide outlines a robust, multi-faceted approach to modeling the reaction pathways of this compound. By systematically comparing different DFT functionals and including solvation effects, researchers can build a comprehensive picture of the kinetic and thermodynamic factors governing product formation.
Key Recommendations:
-
Start with a Baseline: Begin with a cost-effective method like B3LYP/6-31G(d) for initial explorations of the potential energy surface.
-
Refine for Accuracy: For quantitative predictions of reaction rates and selectivities, use a functional known for kinetic accuracy, such as M06-2X, with a larger basis set like def2-TZVP.
-
Always Include Solvent: Solvation effects are critical and can invert the relative stability of transition states and products. Use of an implicit model like SMD is highly recommended.
-
Validate Rigorously: The workflow of optimization, frequency, and IRC calculations is essential for ensuring the chemical and mathematical validity of the located stationary points.
By following this framework, computational chemists can provide invaluable, predictive insights to their experimental colleagues, accelerating the discovery and optimization of important synthetic transformations.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Benzyl (2-formylphenyl)carbamate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl (2-formylphenyl)carbamate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are synthesized from the known hazards of its core functional groups: the benzyl carbamate and the ortho-formylphenyl moieties.
Understanding the Hazard Profile
Based on data for similar compounds like Benzyl carbamate, the anticipated hazards include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[2][3][4].
-
Respiratory Irritation: May cause respiratory tract irritation[2][3][4].
Therefore, all handling procedures must be conducted with the assumption that this compound presents these hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory[5][6]. A full face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing[7][8]. |
| Hands | Nitrile Gloves (Double Gloving Recommended) | Nitrile gloves offer good resistance to a broad range of chemicals[8]. Latex gloves are not recommended as they offer poor protection against many organic compounds[7][9]. Double gloving provides an additional layer of protection against tears and permeation. Gloves should be inspected for integrity before each use and changed immediately upon contamination[8]. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material (e.g., Nomex® or treated cotton) is required[8]. This protects the skin and personal clothing from splashes and spills[4]. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, or cloth footwear are not permitted in the laboratory[7][8]. |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of solid or dissolved this compound that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood to ensure adequate ventilation[5][6][10]. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary[8][11]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and preventing accidents.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[12]. The storage location should be clearly marked.
Handling and Weighing
All handling and weighing of solid this compound must be performed in a chemical fume hood to prevent inhalation of dust particles. Use anti-static measures where appropriate.
Caption: A procedural workflow for the safe handling and weighing of this compound within a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Do not attempt to clean a significant spill without the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area[4][7].
-
Contain and Clean: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal[4]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container[5][13].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
The overriding principle of laboratory waste management is to formulate a disposal plan before beginning any experimental work[14].
Waste Segregation and Collection
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Caption: A diagram illustrating the correct segregation of waste streams for this compound.
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash[6][13].
Emergency Procedures
In case of exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6][10]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4][6][10]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][6][10]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][5][10]. |
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of the potential hazards associated with its chemical functionalities and a strict adherence to established safety protocols. By implementing the personal protective equipment, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks and ensure a safe laboratory environment.
References
- MedChemExpress. (2026). Benzyl (3-aminopropyl)
- Apollo Scientific. (2023).
- AK Scientific, Inc. Benzyl N-(2-aminoethyl)
-
Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
- University of Tennessee Knoxville. Personal Protective Equipment (PPE).
- Grokipedia.
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PubChem. Benzyl carbamate. [Link]
- CHEMM. Personal Protective Equipment (PPE).
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- Carl ROTH. (2012).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
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PubChem. This compound. [Link]
- Fisher Scientific. (2009).
- ECHEMI.
- Pfaltz & Bauer.
- Thermo Fisher Scientific. (2009).
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PubChem. benzyl N-(3-(trifluoromethyl)phenyl)carbamate. [Link]
- U.S. Environmental Protection Agency (EPA). Method 632.
-
Perret, A., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
- Barile, F. A. (2019). Barile's Clinical Toxicology. Taylor & Francis.
-
Young In Chromass. (2021). How Can We Analyze Carbamate Pesticides?. YouTube. [Link] (Note: A generic YouTube link is provided as the original may not be stable. The reference is to the concept of carbamate analysis.)
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
